MRTX-1257
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[(2S)-4-[7-(8-methylnaphthalen-1-yl)-2-[[(2S)-1-methylpyrrolidin-2-yl]methoxy]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-4-yl]-1-prop-2-enoylpiperazin-2-yl]acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H39N7O2/c1-4-30(41)40-19-18-39(20-25(40)13-15-34)32-27-14-17-38(29-12-6-10-24-9-5-8-23(2)31(24)29)21-28(27)35-33(36-32)42-22-26-11-7-16-37(26)3/h4-6,8-10,12,25-26H,1,7,11,13-14,16-22H2,2-3H3/t25-,26-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRYQLVCTQFBRLD-UIOOFZCWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C=CC=C2N3CCC4=C(C3)N=C(N=C4N5CCN(C(C5)CC#N)C(=O)C=C)OCC6CCCN6C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2C(=CC=C1)C=CC=C2N3CCC4=C(C3)N=C(N=C4N5CCN([C@H](C5)CC#N)C(=O)C=C)OC[C@@H]6CCCN6C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H39N7O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
565.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of MRTX-1257 (Adagrasib) on KRAS G12C
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The Kirsten Rat Sarcoma (KRAS) viral oncogene homolog is one of the most frequently mutated oncogenes in human cancers, with the Glycine-to-Cysteine substitution at codon 12 (G12C) being a prevalent driver mutation. For decades, KRAS was considered "undruggable" due to its picomolar affinity for GTP and the lack of deep hydrophobic pockets for small molecule binding. MRTX-1257 (Adagrasib), a second-generation clinical inhibitor, represents a landmark achievement in targeting this challenging oncoprotein. This document provides a detailed technical overview of the mechanism by which this compound selectively and irreversibly inhibits KRAS G12C, the preclinical and clinical data supporting its efficacy, the experimental protocols used for its characterization, and the emerging mechanisms of resistance.
The KRAS G12C Oncoprotein: A Challenging Target
KRAS functions as a molecular switch, cycling between an inactive, guanosine diphosphate (GDP)-bound state and an active, guanosine triphosphate (GTP)-bound state.[1][2] This cycle is tightly regulated by guanine nucleotide exchange factors (GEFs), which promote the active state, and GTPase-activating proteins (GAPs), which enhance the intrinsically weak GTP hydrolysis to return KRAS to its inactive state.[1] The G12C mutation impairs this GAP-mediated hydrolysis, causing the protein to accumulate in the active, GTP-bound conformation, leading to constitutive activation of downstream pro-proliferative signaling pathways, primarily the MAPK (RAF-MEK-ERK) and PI3K-AKT-mTOR pathways.[2][3]
Core Mechanism of Action of this compound
This compound is a potent, selective, and orally bioavailable small molecule that functions as a covalent, irreversible inhibitor of KRAS G12C.[4][5] Its mechanism is predicated on the unique nucleophilic cysteine residue introduced by the G12C mutation.
3.1 Covalent Modification of the GDP-Bound State
The key to this compound's selectivity and efficacy lies in its ability to target the inactive, GDP-bound conformation of KRAS G12C.[1][6] The inhibitor forms an irreversible covalent bond with the thiol group of the mutant cysteine 12 (Cys12).[4][5] This interaction occurs within a cryptic binding pocket known as the Switch-II pocket (S-IIP), which is accessible only in the inactive state.[3][5] By covalently binding to Cys12, this compound effectively traps the KRAS G12C protein in this inactive conformation, preventing its subsequent activation by GEFs and blocking the exchange of GDP for GTP.[1][2] This irreversible binding ensures sustained target inhibition.[7]
Caption: Covalent binding mechanism of this compound to KRAS G12C.
3.2 Inhibition of Downstream Signaling
By locking KRAS G12C in an inactive state, this compound prevents its interaction with and activation of downstream effector proteins. This leads to the potent suppression of the MAPK signaling cascade, as evidenced by a significant reduction in the phosphorylation of ERK (pERK), a key biomarker of pathway activity.[3][6] Inhibition of the PI3K/AKT pathway also occurs.[2] This dual blockade ultimately results in the inhibition of tumor cell growth and the induction of apoptosis.
References
- 1. Covalent inhibitor targets KRasG12C: A new paradigm for drugging the undruggable and challenges ahead - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Adagrasib (MRTX-849) | KRAS G12C inhibitor, covalent | CAS 2326521-71-3 | Buy Adagrasib (MRTX849) from Supplier InvivoChem [invivochem.com]
- 6. researchgate.net [researchgate.net]
- 7. Bristol Myers Squibb - KRAZATI (adagrasib) Demonstrated Statistically Significant Improvement in Progression-Free Survival in Patients with Pretreated Locally Advanced or Metastatic KRASG12C-Mutated Non-Small Cell Lung Cancer [news.bms.com]
The Irreversible Bond: A Technical Guide to MRTX-1257 Covalent Engagement of KRAS G12C at Cysteine 12
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of MRTX-1257 (Adagrasib), a potent and selective covalent inhibitor of the KRAS G12C mutant protein. We delve into the core mechanism of its irreversible binding to cysteine 12, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying biological and experimental processes.
Introduction: Targeting the "Undruggable"
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) has long been considered an "undruggable" target in cancer therapy due to its high affinity for GTP and the absence of well-defined binding pockets.[1][2] The G12C mutation, where glycine is replaced by cysteine at codon 12, is a prevalent driver mutation in various cancers, including a significant subset of non-small cell lung cancers (NSCLC).[3] This mutation introduces a reactive cysteine residue, providing a unique opportunity for targeted covalent inhibition. This compound was developed as a selective, irreversible inhibitor that covalently binds to this mutant cysteine, locking the KRAS G12C protein in an inactive, GDP-bound state.[4][5]
Mechanism of Action: Covalent Modification of Cysteine 12
This compound's mechanism of action is centered on its ability to form a covalent bond with the thiol group of the cysteine 12 residue unique to the KRAS G12C mutant. This irreversible interaction occurs within the "Switch-2" pocket of the KRAS protein.[4][5] By binding to this pocket, this compound stabilizes the inactive, GDP-bound conformation of KRAS G12C, thereby preventing its interaction with downstream effector proteins and inhibiting the aberrant signaling cascade that drives tumor growth.[1][4] The inhibitor demonstrates a high degree of selectivity for the GDP-bound state of KRAS G12C.[1]
Figure 1: Mechanism of this compound covalent inhibition of the KRAS G12C signaling pathway.
Quantitative Data
The following tables summarize the key quantitative data for this compound, highlighting its potency and efficacy.
Table 1: In Vitro Potency of this compound
| Parameter | Cell Line | Value | Reference(s) |
| IC50 (pERK inhibition) | H358 | 900 pM | [6][7] |
| IC50 (pERK inhibition) | H358 | 1 nM | [4][5] |
| KRAS G12C Modification | Recombinant Protein | 59% (at 3 µM for 5 min) | [8] |
Table 2: In Vivo Efficacy of this compound in Xenograft Models
| Animal Model | Dose (Oral, Daily) | Outcome | Reference(s) |
| MIA PaCa-2 Xenograft | 1, 3, 10, 30, 100 mg/kg | Rapid tumor growth inhibition at all doses. Sustained regression at ≥3 mg/kg. | [6][8] |
| MIA PaCa-2 Xenograft | 100 mg/kg | Complete responses maintained >70 days after treatment cessation. | [6][8] |
| H358 Xenograft | 30, 100 mg/kg | Significant dose-dependent anti-tumor efficacy. | [1] |
Table 3: Pharmacokinetic Properties of this compound
| Parameter | Species | Value | Reference(s) |
| Bioavailability | Mouse | 31% (at 30 mg/kg) | [4][7] |
Experimental Protocols
This section outlines the methodologies for key experiments used to characterize the covalent binding and activity of this compound.
Mass Spectrometry-Based Quantification of KRAS G12C Modification
This assay directly measures the extent of covalent bond formation between this compound and the cysteine 12 residue of KRAS G12C.
Objective: To quantify the percentage of KRAS G12C protein that has been covalently modified by this compound.
Methodology:
-
Protein Incubation: Recombinant GDP-bound KRAS G12C protein is incubated with varying concentrations of this compound for specific time points.
-
Sample Preparation: The reaction is quenched, and the protein samples are prepared for mass spectrometry analysis. This may involve denaturation, reduction, and alkylation of non-target cysteines.
-
LC-MS Analysis: The samples are analyzed by liquid chromatography-mass spectrometry (LC-MS). The intact protein or digested peptides containing cysteine 12 are monitored.
-
Data Analysis: The mass spectra will show two distinct peaks: one corresponding to the unmodified KRAS G12C and another corresponding to the this compound-bound protein (with a mass shift equal to the molecular weight of this compound). The relative abundance of these two species is used to calculate the percentage of protein modification.
Figure 2: Experimental workflow for quantifying KRAS G12C modification by mass spectrometry.
Phospho-ERK (pERK) Whole-Cell Assay
This assay assesses the functional consequence of KRAS G12C inhibition by measuring the phosphorylation status of a key downstream effector, ERK.
Objective: To determine the IC50 of this compound for the inhibition of KRAS-dependent ERK phosphorylation in a cellular context.
Methodology:
-
Cell Culture: KRAS G12C mutant cell lines (e.g., H358) are cultured to a suitable confluency.
-
Compound Treatment: Cells are treated with a range of this compound concentrations for a defined period (e.g., 3 hours).
-
Cell Lysis: Cells are lysed to extract total protein.
-
Western Blotting:
-
Total protein lysates are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is probed with primary antibodies specific for phosphorylated ERK (pERK) and total ERK (tERK).
-
The membrane is then incubated with corresponding secondary antibodies conjugated to a detectable marker (e.g., HRP).
-
-
Detection and Quantification: The signal from the pERK and tERK bands is detected and quantified. The pERK signal is normalized to the tERK signal to account for variations in protein loading.
-
IC50 Calculation: The normalized pERK levels are plotted against the this compound concentration, and the IC50 value is calculated from the dose-response curve.
Proteomics-Based Selectivity Profiling
This experiment evaluates the selectivity of this compound for cysteine 12 of KRAS G12C versus other accessible cysteine residues in the proteome.
Objective: To assess the off-target covalent binding of this compound to other cysteine-containing proteins in a cellular environment.
Methodology:
-
Cell Treatment: KRAS G12C mutant cells (e.g., NCI-H358) are treated with this compound.
-
Proteome Extraction and Digestion: The cellular proteome is extracted, and proteins are digested into peptides.
-
Enrichment/Labeling: Peptides containing covalently modified cysteines can be enriched or differentially labeled.
-
LC-MS/MS Analysis: The peptide mixture is analyzed by high-resolution mass spectrometry to identify and quantify the sites of covalent modification across the proteome.
-
Data Analysis: The abundance of the this compound-modified KRAS G12C peptide is compared to any other identified off-target modified peptides to determine the selectivity of the inhibitor.[4]
Logical Framework: From Covalent Binding to Therapeutic Effect
The therapeutic efficacy of this compound is a direct consequence of its specific and irreversible binding to KRAS G12C. The following diagram illustrates the logical progression from molecular interaction to the observed anti-tumor activity.
Figure 3: Logical flow from this compound's molecular action to its therapeutic outcome.
Conclusion
This compound represents a landmark achievement in targeting KRAS-mutant cancers. Its mechanism of action, centered on the covalent and irreversible binding to cysteine 12 of the KRAS G12C oncoprotein, provides a robust and selective means of inhibiting this critical cancer driver. The quantitative data and experimental methodologies outlined in this guide underscore the potent and specific nature of this compound, providing a solid foundation for its continued development and clinical application. This technical overview serves as a valuable resource for researchers and drug development professionals working to advance the field of targeted cancer therapy.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Chemical Proteomic Characterization of a Covalent KRASG12C Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Collection - Quantifying KRAS G12C Covalent Drug Inhibitor Activity in Mouse Tumors Using Mass Spectrometry - Analytical Chemistry - Figshare [figshare.com]
- 8. KRAS G12C Drug Development: Discrimination between Switch II Pocket Configurations Using Hydrogen/Deuterium-Exchange Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
The Decisive Selectivity of MRTX-1257 for GDP-Bound KRAS G12C: A Technical Deep Dive
For Immediate Distribution to the Scientific Community
This technical guide provides an in-depth analysis of the selective mechanism of MRTX-1257 (also known as adagrasib), a potent, orally bioavailable, and irreversible covalent inhibitor of the KRAS G12C mutant protein. A central pillar of its therapeutic efficacy lies in its profound selectivity for the inactive, guanosine diphosphate (GDP)-bound conformation of KRAS G12C. This document collates key quantitative data, details the experimental methodologies used to ascertain this selectivity, and provides visual representations of the underlying molecular pathways and experimental workflows.
Executive Summary
This compound represents a significant advancement in targeted cancer therapy, specifically for tumors harboring the KRAS G12C mutation. Its mechanism of action is contingent on the covalent modification of the mutant cysteine-12 residue, a reaction that occurs preferentially when the KRAS G12C protein is in its inactive, GDP-bound state. This "state-dependent" inhibition is a critical feature that dictates the drug's potency and clinical activity. This guide will explore the biochemical and cellular evidence that substantiates this selectivity, offering researchers and drug development professionals a comprehensive resource on this pivotal aspect of this compound's pharmacology.
Quantitative Analysis of this compound Activity and Selectivity
The potency and selectivity of this compound have been characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data available.
| Parameter | Value | Cell Line/System | Assay Type | Reference |
| IC | ||||
| 50 (pERK Inhibition) | 900 pM | H358 | In-cell Western | [1][2] |
| IC | ||||
| 50 (pERK Inhibition) | ~1 nM | H358 | Whole-cell assay | [3] |
| IC | ||||
| 50 (Cell Viability) | 0.2 - 62 nM | Panel of KRAS G12C cell lines | 3D Ultra-low adherent viability assay | [4] |
| IC | ||||
| 50 (Nucleotide Exchange) | 2.7 nM | Recombinant KRAS G12C | Spectrofluorimetry | [5] |
Table 1: Cellular and Biochemical Potency of this compound.
| Parameter | Condition | Result | Assay Type | Reference |
| Protein Modification | GDP-preloaded KRAS G12C | 59% modification (5 min, 3 µM) | Mass Spectrometry | [6] |
| Protein Modification | GDP-preloaded KRAS G12C | Much greater modification | LC/MS-based protein modification assay | [7][8] |
| Protein Modification | GTP-preloaded KRAS G12C | Significantly impaired modification | LC/MS-based protein modification assay | [7][8] |
| Reversible Binding Affinity (K | ||||
| i) | KRAS G12C | 3.7 µM | Not specified | [9] |
Table 2: Evidence for Selectivity of this compound for GDP-Bound KRAS G12C.
Core Signaling and Inhibition Mechanism
The KRAS protein functions as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state to regulate downstream signaling pathways, such as the MAPK/ERK and PI3K/AKT pathways, which are crucial for cell proliferation and survival.[10] The G12C mutation impairs the intrinsic GTPase activity of KRAS, leading to a constitutively active state and uncontrolled cell growth.[5]
This compound exerts its inhibitory effect by covalently binding to the thiol group of the mutated cysteine at position 12. This covalent bond formation traps the KRAS G12C protein in its inactive GDP-bound conformation, thereby preventing the exchange of GDP for GTP and blocking downstream oncogenic signaling.[7] The selectivity for the GDP-bound state is a key feature of this class of inhibitors.[7][8]
Experimental Protocols for Determining Selectivity
The preference of this compound for the GDP-bound state of KRAS G12C is established through a variety of sophisticated experimental techniques.
Nucleotide Exchange Assays
These assays are fundamental in demonstrating how an inhibitor affects the exchange of GDP for GTP.
Principle: Recombinant KRAS G12C is pre-loaded with a fluorescently labeled GDP analog (e.g., BODIPY-GDP). The fluorescence of this analog is sensitive to its environment; it is high when bound to KRAS and decreases upon release into the aqueous solution. The addition of a large excess of unlabeled GTP initiates the exchange process, leading to a decrease in fluorescence. An inhibitor that locks KRAS in the GDP-bound state will prevent this exchange, thus maintaining a high fluorescence signal.
Generalized Protocol:
-
Preparation of Reagents:
-
Prepare a reaction buffer (e.g., 20 mM HEPES, 150 mM NaCl, 1 mM TCEP, 1 mM MgCl₂, pH 7.4).
-
Dilute recombinant KRAS G12C protein and BODIPY-GDP to their working concentrations in the reaction buffer.
-
Prepare a solution of the inhibitor (this compound) at various concentrations.
-
Prepare a concentrated solution of unlabeled GTP.
-
-
Assay Procedure:
-
In a microplate, combine the KRAS G12C protein, BODIPY-GDP, and the inhibitor at different concentrations.
-
Incubate the mixture to allow for inhibitor binding.
-
Initiate the nucleotide exchange by adding the unlabeled GTP solution.
-
Monitor the fluorescence signal over time using a plate reader.
-
-
Data Analysis:
-
Plot the fluorescence intensity against time for each inhibitor concentration.
-
Calculate the initial rate of nucleotide exchange for each concentration.
-
Determine the IC₅₀ value by plotting the exchange rate against the inhibitor concentration.[5]
-
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. biorxiv.org [biorxiv.org]
- 4. plueckthun.bioc.uzh.ch [plueckthun.bioc.uzh.ch]
- 5. KRAS inhibitors: going noncovalent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reactionbiology.com [reactionbiology.com]
- 7. The KRASG12C Inhibitor, MRTX849, Provides Insight Toward Therapeutic Susceptibility of KRAS Mutant Cancers in Mouse Models and Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. KRAS Inhibitor that Simultaneously Inhibits Nucleotide Exchange Activity and Effector Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The design and development of covalent protein-protein interaction inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Activity of MRTX-1257 in Lung Cancer Cell Lines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro activity of MRTX-1257 (also known as adagrasib), a highly selective, covalent inhibitor of the KRAS G12C mutation. The Kirsten Rat Sarcoma (KRAS) gene is one of the most frequently mutated oncogenes in human cancers, and the G12C mutation is particularly prevalent in non-small cell lung cancer (NSCLC), occurring in approximately 14% of patients with lung adenocarcinoma.[1][2] For decades, KRAS was considered an "undruggable" target.[3] this compound represents a significant breakthrough, offering a targeted therapeutic option for this patient population. This document summarizes key quantitative data, details common experimental protocols used for its evaluation, and visualizes its mechanism of action and experimental workflows.
Mechanism of Action: Covalent Inhibition of KRAS G12C
This compound functions by irreversibly binding to the mutant cysteine residue at codon 12 of the KRAS protein.[4] This covalent bond forms exclusively when the KRAS G12C protein is in its inactive, GDP-bound state. By trapping the protein in this "off" conformation, this compound prevents downstream signaling through critical oncogenic pathways, most notably the MAPK pathway (RAF-MEK-ERK), thereby inhibiting cancer cell proliferation and survival.[4][5]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Bristol Myers Squibb - KRAZATI (adagrasib) Demonstrated Statistically Significant Improvement in Progression-Free Survival in Patients with Pretreated Locally Advanced or Metastatic KRASG12C-Mutated Non-Small Cell Lung Cancer [news.bms.com]
- 3. KRASG12C inhibition using MRTX1257: a novel radio-sensitizing partner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. VT204: A Potential Small Molecule Inhibitor Targeting KRASG12C Mutation for Therapeutic Intervention in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Early-Stage Research on MRTX-1257 Resistance Mechanisms
For: Researchers, Scientists, and Drug Development Professionals
Subject: A comprehensive analysis of the molecular underpinnings of resistance to the KRAS G12C inhibitor, MRTX-1257, based on preclinical and early-phase clinical data.
Introduction
The development of direct, covalent inhibitors targeting the KRAS G12C mutation, such as this compound and its clinical-grade analogue adagrasib (MRTX849), represents a landmark achievement in oncology.[1][2] These molecules irreversibly bind to the mutant cysteine-12, trapping KRAS in an inactive, GDP-bound state and shutting down downstream oncogenic signaling.[3][4][5] this compound, a potent research tool compound, has demonstrated significant anti-tumor activity in a broad range of preclinical models.[4][5][6] However, as observed with other targeted therapies, the emergence of drug resistance is a significant clinical challenge that limits the duration of response.[3][7][8] This guide synthesizes the current understanding of early-stage resistance mechanisms to this compound and related KRAS G12C inhibitors, focusing on the genomic and non-genomic alterations that allow cancer cells to evade therapeutic pressure. Understanding these mechanisms is critical for the development of rational combination strategies and next-generation inhibitors to overcome resistance.[9][10]
Overview of Resistance Mechanisms
Resistance to KRAS G12C inhibitors is a complex and heterogeneous phenomenon, broadly categorized into two main types: "on-target" and "off-target" mechanisms.[10][11][12] On-target resistance involves alterations to the drug's direct target, the KRAS G12C protein itself, which prevent effective inhibition.[11][12] Off-target resistance, or bypass resistance, occurs when cancer cells activate alternative signaling pathways to circumvent their dependency on KRAS G12C, thereby restoring downstream signaling required for proliferation and survival.[10][11][12] Preclinical studies and analyses of patient samples who have progressed on therapy have revealed a diverse array of both types of mechanisms.[9][13][14]
On-Target Resistance Mechanisms
On-target resistance mechanisms directly impair the ability of this compound to bind to and inhibit the KRAS G12C protein. These are primarily driven by acquired genomic alterations within the KRAS gene.
2.1 Secondary KRAS Mutations Deep mutational scanning screens and analyses of resistant patient samples have identified a landscape of secondary KRAS mutations that confer resistance to this compound and other G12C inhibitors.[9][15] These mutations can be categorized by their location and effect:
-
Switch-II Pocket Mutations: Mutations in residues that form the covalent binding pocket, such as R68S, H95D/Q/R, and Y96C/D, can sterically hinder or alter the pocket's conformation, preventing the inhibitor from binding effectively.[1][9][14][16]
-
Novel Activating Mutations: The acquisition of new activating mutations on the same allele (in cis) or a different allele (in trans), such as G12D/R/V/W, G13D, or Q61H, can drive signaling in a manner that is not susceptible to a G12C-specific inhibitor.[9][14] These mutations often promote a GTP-bound state or decrease GTP hydrolysis, reactivating downstream pathways.[11]
2.2 KRAS G12C Allele Amplification High-level amplification or copy number gain of the KRAS G12C allele has been identified as a resistance mechanism.[1][9][11] This leads to an increased concentration of the KRAS G12C protein, which may overwhelm the inhibitor at standard clinical doses, allowing for sufficient residual signaling to drive proliferation.
Off-Target Resistance: Bypass Signaling Pathways
The most common form of resistance involves the activation of alternative signaling pathways that bypass the need for KRAS G12C.[3] A central theme in this process is the reactivation of the MAPK and PI3K/AKT pathways, which are the primary downstream effectors of KRAS.[3][17]
3.1 MAPK and PI3K/AKT Pathway Reactivation Inhibition of KRAS G12C can trigger feedback mechanisms that lead to the reactivation of wild-type RAS isoforms (NRAS, HRAS) or the activation of upstream receptor tyrosine kinases (RTKs) such as EGFR, FGFR, and MET.[3][8] This upstream signaling can fully restore MAPK and PI3K pathway activity. Furthermore, acquired genomic alterations in other key nodes of these pathways can render the cell independent of KRAS G12C signaling. These include:
-
Activating mutations in NRAS, BRAF (V600E), and MAP2K1 (MEK1).[1][9][14]
-
Gene fusions involving ALK, RET, BRAF, RAF1, and FGFR3.[9][14]
-
Loss-of-function mutations in tumor suppressor genes like NF1 and PTEN, which normally act as negative regulators of these pathways.[9][14]
3.2 Histologic Transformation In some cases, resistance can manifest as a change in the tumor's histology. For instance, KRAS G12C-mutant lung adenocarcinomas have been observed to transform into squamous cell carcinomas upon progression on adagrasib.[9][10][11] This lineage plasticity represents a non-genomic mechanism of resistance where the tumor adopts a different cellular identity that is less dependent on the original oncogenic driver.
Quantitative Summary of this compound Activity and Resistance
Quantitative data from preclinical studies provide insight into the potency of this compound and the frequency of observed resistance mechanisms.
Table 1: Preclinical Activity of this compound and Related KRAS G12C Inhibitors
| Parameter | Compound | Finding | Source(s) |
|---|---|---|---|
| In Vitro Potency | This compound | IC50 of 1 nM for ERK1/2 phosphorylation inhibition. | [4][5][6] |
| This compound | Inhibited growth in 16 of 17 KRAS G12C-mutant cell lines with IC50 values ranging from 0.3 to 62 nM. | [6][18] | |
| Adagrasib | IC50 values ranging from 0.01 µM to 0.973 µM across 17 KRAS G12C mutant cancer cell lines. | [7] | |
| In Vivo Efficacy | This compound | Induced tumor regressions >30% in 18 of 23 (78%) patient- and cell-derived xenograft models. | [6] |
| | Adagrasib | Objective response rate of 42.9% in pretreated NSCLC patients (KRYSTAL-1 trial). |[19] |
Table 2: Genomic Mechanisms of Acquired Resistance to Adagrasib (KRYSTAL-1 Trial Analysis)
| Mechanism Category | Specific Alteration | Frequency in Patients with Identified Mechanisms (n=17) | Source(s) |
|---|---|---|---|
| On-Target (KRAS) | Acquired KRAS mutation or amplification | 9/17 (53%) | [9][14] |
| KRAS G12D/R/V/W, G13D, Q61H | Observed | [9][14] | |
| KRAS R68S, H95D/Q/R, Y96C | Observed | [9][14] | |
| KRAS G12C allele amplification | Observed | [9][14] | |
| Off-Target (Bypass) | Any bypass mechanism | 12/17 (71%) | [9][14] |
| MET amplification | Observed | [9][14] | |
| Activating mutations in NRAS, BRAF, MAP2K1, RET | Observed | [9][14] | |
| Oncogenic fusions in ALK, RET, BRAF, RAF1, FGFR3 | Observed | [9][14] | |
| Loss-of-function mutations in NF1, PTEN | Observed | [9][14] |
| Co-occurring | Multiple distinct resistance mechanisms | 7/17 (41%) |[9][14] |
Key Experimental Protocols for Resistance Studies
The identification of these resistance mechanisms relies on a suite of established and innovative experimental techniques.
5.1 Generation of Resistant Models
-
Protocol: KRAS G12C mutant cancer cell lines (e.g., H358, MIA PaCa-2) are cultured with escalating doses of this compound over several months.[3] Surviving cell populations are isolated and expanded as resistant clones. For in vivo models, mice bearing patient- or cell-derived xenografts are treated with this compound until tumors initially regress and then resume growth.[3][13]
5.2 Genomic and Transcriptomic Analysis
-
Protocol: DNA and RNA are extracted from paired sensitive and resistant cell lines or from pre-treatment and post-progression tumor biopsies (including cfDNA).[1][9] Next-Generation Sequencing (NGS), including Whole Exome Sequencing (WES) or targeted panel sequencing, is used to identify acquired mutations, copy number variations, and gene fusions.[9][14] RNA-sequencing is used to identify changes in gene expression and pathway activation signatures.[3]
5.3 Deep Mutational Scanning (DMS)
-
Protocol: An in vitro screen is performed to systematically map all possible KRAS mutations that confer resistance.[9][15] A library of KRAS variants is generated and expressed in a model cell line. The cell population is then treated with this compound. Deep sequencing is used to identify which mutations are enriched in the surviving population, thus defining the landscape of resistance mutations.[9][15]
5.4 Biochemical Analysis of Signaling Pathways
-
Protocol: Western blotting is the primary method used to assess the reactivation of signaling pathways.[3][20] Lysates from sensitive and resistant cells, treated with or without this compound, are probed with antibodies against key phosphorylated proteins, such as p-ERK, p-S6, and p-AKT, to measure pathway output.[3][6][18]
5.5 In Vivo Model Analysis
-
Protocol: To study the role of the tumor microenvironment and immune system, both immunocompetent (e.g., BALB/c) and immunodeficient (e.g., athymic nude) mice are used.[19][21][22] Syngeneic tumor models are inoculated, and mice are treated with this compound alone or in combination with other agents (e.g., radiotherapy, immunotherapy, SHP2 inhibitors).[19][21][22] Tumor growth is monitored, and excised tumors can be analyzed by flow cytometry or immunohistochemistry to characterize changes in the immune infiltrate.[19]
Conclusion and Future Directions
Early-stage research has rapidly elucidated a diverse and complex landscape of resistance mechanisms to this compound and other KRAS G12C inhibitors. The data clearly indicate that while on-target mutations are a significant factor, the reactivation of the MAPK and other bypass signaling pathways is a predominant escape mechanism.[3][9][14] The frequent observation of multiple co-existing resistance mechanisms in a single patient highlights the challenge of tumor heterogeneity and adaptability.[9][14]
This detailed understanding provides a strong rationale for the clinical investigation of combination therapies. Strategies combining KRAS G12C inhibitors with inhibitors of SHP2, RTKs (EGFR, MET), or downstream effectors (MEK, mTOR) are already underway and have shown promise in preclinical models.[3][7][13] Furthermore, characterizing the role of the immune system in response and resistance may open avenues for combinations with immunotherapy.[19][21] Future research will focus on developing next-generation inhibitors that can overcome specific resistance mutations or target the active, GTP-bound state of KRAS, potentially offering more durable responses.[10]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Mechanisms of resistance to KRASG12C-targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Mechanisms of Resistance to KRASG12C Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Resistance to KRASG12C Inhibitors in Non-Small Cell Lung Cancer [frontiersin.org]
- 9. Mechanisms of Acquired Resistance to KRAS G12C Inhibition in Patients With Cancer - The ASCO Post [ascopost.com]
- 10. Frontiers | Mechanisms of resistance to KRASG12C inhibitors in KRASG12C-mutated non-small cell lung cancer [frontiersin.org]
- 11. Mechanisms of resistance to KRASG12C inhibitors in KRASG12C-mutated non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. ascopubs.org [ascopubs.org]
- 14. scholarlycommons.henryford.com [scholarlycommons.henryford.com]
- 15. Preclinical Anticipation of On- and Off-Target Resistance Mechanisms to Anti-Cancer Drugs: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Insights Into Overcoming Acquired Resistance to KRAS-G12C Inhibitors - Mass General Advances in Motion [advances.massgeneral.org]
- 17. Rapid idiosyncratic mechanisms of clinical resistance to KRAS G12C inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. KRASG12C inhibition using MRTX1257: a novel radio-sensitizing partner - PMC [pmc.ncbi.nlm.nih.gov]
- 20. aacrjournals.org [aacrjournals.org]
- 21. Frontiers | Evaluation of KRASG12C inhibitor responses in novel murine KRASG12C lung cancer cell line models [frontiersin.org]
- 22. Evaluation of KRASG12C inhibitor responses in novel murine KRASG12C lung cancer cell line models - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of MRTX-1257 in the Potent and Selective Inhibition of the RAS-MAPK Pathway
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of MRTX-1257, a selective, covalent inhibitor of the KRAS G12C mutation, and its role in the inhibition of the RAS-MAPK signaling pathway. The document details the molecule's mechanism of action, presents key preclinical data from in vitro and in vivo studies, and outlines the methodologies of pivotal experiments.
Introduction: Targeting the "Undruggable" KRAS
The Kirsten Rat Sarcoma (KRAS) viral oncogene homolog is one of the most frequently mutated oncogenes in human cancers.[1] For decades, KRAS was considered "undruggable" due to the high affinity of its GTP-binding pocket and the absence of known allosteric regulatory sites. The RAS-MAPK pathway, a critical signaling cascade, regulates fundamental cellular processes including proliferation, differentiation, and survival.[2][3] Mutations in KRAS lead to the constitutive activation of this pathway, driving oncogenesis.[4]
The discovery of a switch-II pocket adjacent to the mutated cysteine at codon 12 in the KRAS G12C variant has enabled the development of allele-specific inhibitors. This compound is a research tool compound that emerged from a structure-based drug design program as a potent, selective, and orally active irreversible inhibitor of KRAS G12C.[5][6] It serves as a prototype for the clinical candidate adagrasib (MRTX849). This guide explores the preclinical data that establishes this compound's mechanism and efficacy in suppressing KRAS G12C-driven oncogenic signaling.
The RAS-MAPK Signaling Pathway and Point of Inhibition
The RAS-MAPK pathway is a cascade of proteins that relays extracellular signals from receptor tyrosine kinases (RTKs) to the nucleus to control gene expression.[7] The pathway is initiated by ligand binding to an RTK, which recruits adaptor proteins like Grb2 and the guanine nucleotide exchange factor (GEF) Son of Sevenless (SOS1).[8] SOS1 facilitates the exchange of GDP for GTP on RAS, converting it to its active state. Activated, GTP-bound RAS then recruits and activates RAF kinases, which in turn phosphorylate and activate MEK. MEK subsequently phosphorylates and activates ERK, the final kinase in the cascade.[7][8] Phosphorylated ERK (pERK) translocates to the nucleus to regulate transcription factors, promoting cell proliferation and survival.[2]
This compound exerts its inhibitory effect at the very beginning of this cascade. By covalently binding to the mutant KRAS G12C protein, it prevents the activation of downstream effectors like RAF, thereby blocking the entire signaling chain.
Mechanism of Action of this compound
This compound is a selective, irreversible covalent inhibitor specifically designed to target the cysteine residue of the KRAS G12C mutant protein.[9] The molecule binds to the "Switch-2" pocket of KRAS, a conformation that is present in the inactive, GDP-bound state.[5][10] By forming a covalent bond with Cys12, this compound traps the KRAS G12C protein in this inactive state, preventing it from binding to GTP and subsequently activating downstream signaling pathways.[6][11] This high selectivity for the G12C mutant spares the wild-type KRAS protein, minimizing potential off-target effects.[6][12]
Quantitative Preclinical Data
This compound has demonstrated potent and selective activity in both biochemical and cellular assays, which translates to significant anti-tumor efficacy in in vivo models.
In Vitro Efficacy
This compound potently inhibits KRAS-dependent signaling and cell viability in cancer cell lines harboring the KRAS G12C mutation, while showing significantly less activity against cells with wild-type KRAS or other KRAS mutations.
| Parameter | Cell Line / System | Value | Reference(s) |
| IC₅₀ (ERK Phosphorylation) | H358 (KRAS G12C) | 900 pM - 1 nM | [5][6][9][12][13] |
| IC₅₀ (Cell Viability, 3D) | Panel of 17 KRAS G12C cell lines | 0.3 - 62 nM | [12] |
| Radiosensitization Conc. | CT26 (KRAS G12C+/+) | 20 - 50 nM | [14][15] |
| IC₅₀ (Cell Viability) | CT26 WT (KRAS G12D) | 2 - 10 µM | [15][16] |
| IC₅₀ (Cell Viability) | LL2 WT (KRAS G12C+/-) | 100 - 500 nM | [14][15] |
In Vivo Efficacy
Oral administration of this compound leads to dose-dependent tumor growth inhibition and regression in various KRAS G12C-mutant xenograft models.
| Animal Model | Dosing Regimen | Key Results | Reference(s) |
| MIA PaCa-2 Xenograft | 1, 3, 10, 30, 100 mg/kg PO, daily | Rapid tumor growth inhibition at all doses. Sustained regression at ≥3 mg/kg. Complete responses at 100 mg/kg maintained >70 days post-treatment. | [13][17] |
| Panel of 23 PDX & CDX models | Fixed dose for near-complete target inhibition | Frank tumor regressions (>50%) in ~80% of models. Regressions >30% in 18 of 23 models. | [6][12] |
| CT26 (KRAS G12C+/+) Syngeneic | 50 mg/kg (3 doses) + 6 Gy Radiotherapy | Combination resulted in a 20% cure rate in immunocompetent mice. | [15][18] |
| Mouse Pharmacokinetics | 30 mg/kg PO | 31% oral bioavailability. | [5][9][10] |
Key Experimental Protocols
The characterization of this compound involved a series of biochemical, cellular, and in vivo assays to determine its potency, selectivity, and anti-tumor activity.
In Vitro pERK Inhibition Assay
This assay measures the ability of a compound to inhibit the phosphorylation of ERK, a direct downstream effector of the RAS-MAPK pathway.
-
Cell Seeding: KRAS G12C mutant cells (e.g., NCI-H358) are seeded in multi-well plates and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a serial dilution of this compound for a specified period (e.g., 3 hours).[10]
-
Cell Lysis: Following treatment, cells are lysed to extract total protein.
-
Quantification: Phosphorylated ERK (pERK) and total ERK levels are quantified using methods like Western Blot or high-throughput immunoassays (e.g., ELISA, Lumit).[1]
-
Analysis: The ratio of pERK to total ERK is calculated and plotted against the compound concentration to determine the IC₅₀ value.
3D Cell Viability Assay (Ultra-Low Adherent)
This assay assesses the impact of the inhibitor on the viability and growth of cancer cells cultured in a three-dimensional format, which more closely mimics an in vivo tumor environment.
-
Cell Seeding: Cancer cells are seeded in ultra-low adherent multi-well plates to promote the formation of spheroids.
-
Compound Incubation: Spheroids are treated with a range of this compound concentrations.
-
Viability Measurement: After a prolonged incubation period (e.g., 12 days for adagrasib), cell viability is measured using a reagent such as CellTiter-Glo®, which quantifies ATP levels.[12][19]
-
Data Analysis: Luminescence values are normalized to untreated controls, and dose-response curves are generated to calculate IC₅₀ values.
In Vivo Tumor Xenograft Efficacy Study
This protocol outlines the process for evaluating the anti-tumor activity of this compound in a mouse model.
-
Cell Implantation: Human cancer cells with the KRAS G12C mutation (e.g., MIA PaCa-2) are subcutaneously implanted into immunocompromised mice.[13]
-
Tumor Growth: Tumors are allowed to grow to a predetermined size (e.g., 100-200 mm³).
-
Randomization & Dosing: Mice are randomized into vehicle control and treatment groups. This compound is administered orally at various doses, typically once daily.[13]
-
Monitoring: Tumor volume and body weight are measured regularly (e.g., 2-3 times per week).
-
Endpoint & Analysis: The study concludes when tumors in the control group reach a maximum allowed size. Tumor growth inhibition (TGI) and regression are calculated. At the end of the study, tumors may be excised for pharmacodynamic analysis of target engagement (KRAS G12C modification) and pathway inhibition (pERK levels).[5][12]
Conclusion
This compound is a highly potent and selective covalent inhibitor of KRAS G12C that effectively blocks the oncogenic RAS-MAPK signaling pathway. Preclinical data robustly demonstrates its ability to inhibit ERK phosphorylation at nanomolar concentrations, leading to potent anti-proliferative effects in KRAS G12C-mutant cancer cells.[6][13] This in vitro activity translates into significant, dose-dependent, and durable anti-tumor responses in vivo, including complete tumor regressions in multiple xenograft models.[12][13] The findings from studies with this compound have been instrumental in validating KRAS G12C as a druggable target and have paved the way for the clinical development of adagrasib (MRTX849), offering a promising therapeutic strategy for patients with KRAS G12C-mutated cancers.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. anygenes.com [anygenes.com]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. selleckchem.com [selleckchem.com]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. researchgate.net [researchgate.net]
- 13. medchemexpress.com [medchemexpress.com]
- 14. This compound enhances radiotherapy effect in preclinical setting | BioWorld [bioworld.com]
- 15. KRASG12C inhibition using MRTX1257: a novel radio-sensitizing partner - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. axonmedchem.com [axonmedchem.com]
- 18. KRASG12C inhibition using MRTX1257: a novel radio-sensitizing partner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. file.medchemexpress.com [file.medchemexpress.com]
Methodological & Application
Application Notes and Protocols: MRTX-1257 In Vitro Cell Viability Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
MRTX-1257 is a potent, selective, and irreversible covalent inhibitor of the KRAS G12C mutant protein. This mutation is a key driver in several cancer types. This compound functions by binding to the cysteine residue at position 12 of the mutated KRAS protein, effectively locking it in an inactive, GDP-bound state. This action prevents downstream signaling through pathways such as the MAPK pathway, thereby inhibiting cell proliferation and survival. These application notes provide a detailed protocol for assessing the in vitro efficacy of this compound on the viability of cancer cell lines harboring the KRAS G12C mutation.
Mechanism of Action: KRAS G12C Inhibition
The KRAS protein is a critical node in cellular signaling, cycling between an active GTP-bound state and an inactive GDP-bound state. The G12C mutation results in a constitutively active protein, leading to uncontrolled cell growth. This compound specifically targets the mutant cysteine, forming a covalent bond that prevents the exchange of GDP for GTP, thus attenuating the oncogenic signaling cascade.
Figure 1: Simplified signaling pathway of KRAS G12C and the inhibitory action of this compound.
Quantitative Data Summary
The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for this compound in various KRAS G12C mutant cancer cell lines. These values represent the concentration of the compound required to inhibit cell viability or a specific signaling event by 50%.
| Cell Line | Cancer Type | Assay Type | IC50 (nM) |
| H358 | Non-Small Cell Lung Cancer | ERK Phosphorylation | 0.9 - 1 |
| Various KRAS G12C lines | Multiple | Cell Viability | 0.2 - 62 |
| CT26 KRAS G12C+/+ | Colorectal Cancer | Cell Viability | ~20-50 |
| LL2 WT (KRAS G12C+/-) | Lung Cancer | Cell Viability | ~100-500 |
| Human KRAS G12C lines (panel) | Lung Cancer | Cell Viability | 0.1 - 356 |
Note: IC50 values can vary depending on the specific assay conditions, cell density, and incubation time.
Experimental Protocol: In Vitro Cell Viability Assay (MTT/CellTiter-Glo)
This protocol provides a generalized procedure for determining the effect of this compound on the viability of adherent cancer cell lines. The two common methods detailed are the MTT assay, which measures metabolic activity, and the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP levels.
Application Notes and Protocols for Western Blot Analysis of pERK Inhibition by MRTX-1257
These application notes provide a detailed protocol for researchers, scientists, and drug development professionals to assess the inhibitory effect of MRTX-1257 on the phosphorylation of Extracellular Signal-Regulated Kinase (ERK) using Western blotting. This compound is a potent and selective covalent inhibitor of the KRAS G12C mutant protein.[1][2][3][4] By irreversibly binding to the cysteine residue at position 12 of the mutated KRAS protein, this compound locks it in an inactive GDP-bound state.[2] This action prevents the downstream activation of the RAF-MEK-ERK signaling cascade, a critical pathway for cell proliferation and survival.[5]
Data Presentation
The inhibitory potency of this compound on ERK phosphorylation can be quantified by determining the half-maximal inhibitory concentration (IC50). The following table summarizes the reported IC50 values for this compound in KRAS G12C mutant cell lines.
| Cell Line | IC50 for pERK Inhibition | Publication |
| NCI-H358 | 0.9 nM | [2][4] |
| H358 | 1 nM | [1][3] |
| MIA PaCa-2 | Not explicitly stated, but near-complete inhibition of KRAS signaling demonstrated | [3] |
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the experimental procedure, the following diagrams have been generated using the DOT language.
Caption: this compound inhibits the KRAS-RAF-MEK-ERK signaling pathway.
Caption: Experimental workflow for Western blot analysis of pERK inhibition.
Experimental Protocols
This section provides a detailed methodology for assessing pERK inhibition by this compound.
Materials and Reagents
-
Cell Line: NCI-H358 (or other KRAS G12C mutant cell line)
-
This compound: Stock solution in DMSO
-
Cell Culture Medium: RPMI-1640, 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails
-
Protein Quantification: BCA Protein Assay Kit
-
SDS-PAGE: Acrylamide gels, running buffer, loading buffer
-
Membrane Transfer: PVDF membrane, transfer buffer
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST)
-
Primary Antibodies:
-
Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204)
-
Rabbit anti-total ERK1/2
-
-
Secondary Antibody: HRP-conjugated goat anti-rabbit IgG
-
Detection Reagent: Enhanced Chemiluminescence (ECL) substrate
Procedure
-
Cell Culture and Treatment:
-
Seed NCI-H358 cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound (e.g., 0.1 nM to 1000 nM) for 3 hours. Include a DMSO-treated vehicle control.
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells twice with ice-cold PBS.
-
Lyse the cells by adding 100-200 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations of all samples with lysis buffer. Add 4x Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Load 20-30 µg of protein per lane onto a 10% SDS-polyacrylamide gel.
-
Perform electrophoresis until the dye front reaches the bottom of the gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibody against pERK (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with HRP-conjugated secondary antibody (e.g., 1:5000 dilution in 5% BSA/TBST) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Apply ECL detection reagent and capture the chemiluminescent signal using an imaging system.
-
-
Stripping and Re-probing for Total ERK:
-
To normalize the pERK signal to the total amount of ERK protein, the same membrane can be stripped and re-probed.
-
Incubate the membrane in a mild stripping buffer for 10-15 minutes at room temperature.
-
Wash the membrane thoroughly with TBST.
-
Block the membrane again with 5% BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against total ERK (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C.
-
Repeat steps 3.7 to 3.10 to detect the total ERK signal.
-
-
Data Analysis:
-
Quantify the band intensities for both pERK and total ERK using densitometry software.
-
Normalize the pERK signal to the corresponding total ERK signal for each sample.
-
Plot the normalized pERK levels against the concentration of this compound to determine the IC50 value.
-
Troubleshooting
For common Western blotting issues such as high background, weak or no signal, and non-specific bands, refer to standard troubleshooting guides. Key considerations for pERK detection include:
-
Always use phosphatase inhibitors in the lysis buffer to prevent dephosphorylation of your target protein.
-
Use BSA for blocking and antibody dilution as milk contains phosphoproteins that can increase background.
-
Optimize antibody concentrations and incubation times for your specific cell line and experimental conditions.
-
Ensure complete protein transfer by checking the membrane with Ponceau S stain before blocking.
References
Preparing MRTX-1257 for In Vivo Mouse Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the preparation and administration of MRTX-1257, a potent and selective KRAS G12C inhibitor, for in vivo studies in mouse models. The following sections offer guidance on formulation, dosing, and experimental workflows to ensure reproducible and effective preclinical research.
Introduction to this compound
This compound is an orally bioavailable, irreversible, and covalent inhibitor of the KRAS G12C mutant protein.[1][2][3] It selectively targets the cysteine residue at position 12 of KRAS in its inactive, GDP-bound state, leading to the suppression of downstream signaling pathways, such as the MAPK/ERK pathway.[2][3] Preclinical studies have demonstrated its significant anti-tumor efficacy in various mouse models bearing KRAS G12C-mutant tumors.[1][3][4]
Quantitative Data Summary
The following tables summarize key quantitative parameters for the in vivo use of this compound.
Table 1: this compound In Vivo Efficacy and Dosing
| Parameter | Value | Mouse Model(s) | Source |
| Route of Administration | Oral Gavage | MIA PaCa-2 Xenograft, CT26 KRASG12C+/+ | [1][5][6] |
| Effective Dose Range | 1 - 100 mg/kg/day | MIA PaCa-2 Xenograft | [1][3][4] |
| Dosing Frequency | Daily | MIA PaCa-2 Xenograft | [1][4] |
| Reported Efficacy | Tumor growth inhibition and regression | MIA PaCa-2 Xenograft, CT26 KRASG12C+/+ | [1][3][5] |
| Bioavailability (Mouse) | 31% | Not Specified | [2] |
Table 2: this compound Formulation and Solubility
| Parameter | Value | Notes | Source |
| In Vitro Solubility (DMSO) | 55 mg/mL (97.22 mM) | Requires sonication for dissolution. | [1][4] |
| In Vivo Formulation 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | Clear solution with a solubility of ≥ 2.5 mg/mL. | [4] |
| In Vivo Formulation 2 | 10% Captisol in 50 mM citrate buffer (pH 5.0) | Used for MRTX849, a close analog of this compound. | [6] |
| In Vivo Formulation 3 | Cyclodextrin Captisol | Vehicle used for oral administration. | [7] |
| Storage (Powder) | -20°C, under nitrogen | For long-term storage. | [1][4] |
| Storage (Stock Solution) | -80°C (up to 6 months), -20°C (up to 1 month) | Aliquot to avoid freeze-thaw cycles. | [1][2] |
Signaling Pathway and Experimental Workflow
Diagram 1: Simplified KRAS G12C Signaling Pathway and this compound Mechanism of Action
Caption: this compound inhibits the KRAS G12C signaling pathway.
Diagram 2: General Experimental Workflow for this compound In Vivo Studies
Caption: Workflow for in vivo mouse studies with this compound.
Experimental Protocols
Preparation of this compound Formulation for Oral Gavage
This protocol describes the preparation of a common vehicle for this compound administration.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Polyethylene glycol 300 (PEG300), sterile
-
Tween-80, sterile
-
0.9% Sodium Chloride Injection, USP (Saline), sterile
-
Sterile conical tubes and syringes
Procedure:
-
Prepare Stock Solution:
-
Accurately weigh the required amount of this compound powder.
-
To prepare a stock solution, dissolve this compound in DMSO. For example, to make a 50 mg/mL stock, add 20 µL of DMSO for every 1 mg of this compound.
-
Vortex and/or sonicate until the powder is completely dissolved.
-
-
Prepare Vehicle:
-
In a sterile conical tube, prepare the vehicle by mixing the components in the following order and ratio: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
For example, to prepare 10 mL of vehicle, mix 1 mL DMSO, 4 mL PEG300, 0.5 mL Tween-80, and 4.5 mL saline.
-
Vortex thoroughly to ensure a homogenous solution.
-
-
Prepare Dosing Solution:
-
Calculate the required volume of the this compound stock solution to achieve the desired final concentration in the vehicle.
-
Slowly add the this compound stock solution to the prepared vehicle while vortexing.
-
For example, to prepare a 2.5 mg/mL dosing solution, add 0.5 mL of a 50 mg/mL stock solution to 9.5 mL of the vehicle.
-
The final solution should be clear.[4]
-
Note: Always prepare fresh dosing solutions on the day of administration.
In Vivo Administration and Monitoring Protocol
This protocol outlines a general procedure for in vivo efficacy studies.
Animal Models:
-
Studies have utilized immunocompromised mice (e.g., athymic nude) bearing human tumor xenografts (e.g., MIA PaCa-2) or immunocompetent mice (e.g., BALB/c) with syngeneic tumors (e.g., CT26 KRASG12C+/+).[4][5][8]
Procedure:
-
Tumor Cell Implantation:
-
Harvest cultured tumor cells and resuspend them in a suitable medium (e.g., sterile PBS or Matrigel).
-
Subcutaneously inject the cell suspension into the flank of the mice.
-
-
Tumor Growth and Randomization:
-
Allow tumors to grow to a palpable size (e.g., 90-100 mm³).[5]
-
Measure tumor dimensions with calipers and calculate the volume (Volume = (Length x Width²)/2).
-
Randomize mice into treatment and control groups with comparable average tumor volumes.
-
-
Drug Administration:
-
Administer this compound or the vehicle control via oral gavage at the predetermined dose and schedule (e.g., daily).
-
The volume administered is typically based on the mouse's body weight (e.g., 5-10 mL/kg).
-
-
Monitoring and Endpoint:
-
Monitor animal health daily, including body weight, clinical signs of toxicity, and tumor growth.
-
Measure tumor volume 2-3 times per week.
-
The study endpoint may be a predetermined tumor volume, a specific time point, or signs of significant morbidity.
-
-
Data Analysis:
-
Analyze tumor growth inhibition, regression, and any changes in body weight.
-
Statistical analysis (e.g., ANOVA, t-test) should be performed to determine the significance of the observed effects.
-
Conclusion
The successful application of this compound in in vivo mouse studies relies on appropriate formulation, accurate dosing, and a well-defined experimental protocol. The information provided in these application notes serves as a comprehensive guide for researchers to design and execute preclinical studies aimed at evaluating the efficacy of this promising KRAS G12C inhibitor. Adherence to these guidelines will contribute to the generation of high-quality, reproducible data in the development of novel cancer therapeutics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. KRASG12C inhibition using MRTX1257: a novel radio-sensitizing partner - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. KRASG12C inhibition using MRTX1257: a novel radio-sensitizing partner - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for MRTX-1257 in Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing MRTX-1257, a potent and selective covalent inhibitor of KRAS G12C, in preclinical xenograft models of cancer. The following sections offer guidance on recommended dosages, experimental procedures, and data interpretation to facilitate the evaluation of this compound's anti-tumor efficacy.
Introduction
This compound is an orally bioavailable small molecule that irreversibly binds to the mutant cysteine-12 residue of KRAS G12C, trapping the protein in its inactive GDP-bound state.[1] This targeted inhibition blocks downstream signaling through pathways such as the RAF-MEK-ERK (MAPK) pathway, ultimately leading to suppressed tumor cell proliferation and survival.[1][2][3] Preclinical studies have demonstrated significant anti-tumor activity in various xenograft models harboring the KRAS G12C mutation.[4][5]
Recommended Dosage and Administration
This compound has been shown to be effective across a range of oral dosages in mouse xenograft models. The selection of a specific dose will depend on the tumor model and the experimental goals.
Table 1: Recommended Dosage of this compound in Xenograft Models
| Tumor Model | Mouse Strain | Dosage Range | Administration Route | Dosing Schedule | Observed Efficacy |
| MIA PaCa-2 (Pancreatic) | Not Specified | 1, 3, 10, 30, 100 mg/kg | Oral | Daily for 30 days | Rapid tumor growth inhibition at all doses; sustained regression at ≥3 mg/kg; complete responses at 100 mg/kg.[4] |
| CT26 (Colorectal) | BALB/c and Athymic Nude | 50 mg/kg | Oral | Three doses (Day -1, 1, 3 relative to radiation) | Increased efficacy of radiotherapy.[2] |
| H358 (NSCLC) | Not Specified | 30 mg/kg | Oral | Not Specified | Near-complete inhibition of KRAS signaling in tumor tissue.[1] |
Signaling Pathway Targeted by this compound
This compound specifically targets the KRAS G12C mutant protein. Upon binding, it inhibits the downstream MAPK signaling cascade, a critical pathway for cell growth and survival. The inhibition of this pathway can be monitored by assessing the phosphorylation status of key downstream effectors like ERK.[1][3]
Experimental Protocols
The following protocols provide a detailed methodology for conducting xenograft studies to evaluate the efficacy of this compound.
I. Preparation of this compound Formulation for Oral Administration
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Prepare a stock solution of this compound in DMSO. For example, to prepare a 25 mg/mL stock, dissolve 25 mg of this compound in 1 mL of DMSO.
-
To prepare the final dosing solution, add the vehicle components in the following order: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[4]
-
For example, to prepare 1 mL of vehicle, mix 100 µL of DMSO, 400 µL of PEG300, 50 µL of Tween-80, and 450 µL of saline.
-
Add the appropriate volume of the this compound stock solution to the vehicle to achieve the desired final concentration for dosing.
-
Vortex the solution thoroughly to ensure it is a homogenous suspension or solution. Gentle heating or sonication may be used to aid dissolution, but care should be taken to avoid degradation of the compound.[6]
-
It is recommended to prepare the formulation fresh on the day of use.[6]
II. Subcutaneous Xenograft Model Establishment
Materials:
-
KRAS G12C mutant cancer cell line (e.g., MIA PaCa-2, H358, or CT26)
-
Appropriate mouse strain (e.g., athymic nude or BALB/c mice)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)
-
Trypsin-EDTA
-
Hemocytometer or automated cell counter
-
Syringes (1 mL) and needles (25-27 gauge)
-
Matrigel (optional, can improve tumor take rate)
Procedure:
-
Culture the selected cancer cell line under standard conditions until they reach 70-80% confluency.
-
On the day of implantation, harvest the cells by trypsinization and wash them twice with sterile PBS or HBSS.
-
Count the cells and assess viability using a trypan blue exclusion assay. Viability should be >90%.
-
Resuspend the cells in sterile PBS or HBSS at the desired concentration. If using Matrigel, resuspend the cells in a 1:1 mixture of PBS/HBSS and Matrigel on ice.
-
Anesthetize the mice according to approved institutional animal care and use committee (IACUC) protocols.
-
Inject the cell suspension (typically 1 x 10^6 to 10 x 10^6 cells in a volume of 100-200 µL) subcutaneously into the flank of each mouse.
-
Monitor the mice regularly for tumor formation.
III. Tumor Growth Monitoring and Efficacy Evaluation
Materials:
-
Digital calipers
-
Animal scale
Procedure:
-
Once tumors are palpable and have reached a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Measure the tumor dimensions (length and width) with digital calipers 2-3 times per week.
-
Calculate the tumor volume using the formula: Tumor Volume (mm³) = (Length x Width²) / 2 .
-
Monitor the body weight of the mice as an indicator of general health and treatment toxicity.
-
Administer this compound or the vehicle control to the respective groups according to the planned dosing schedule.
-
Continue monitoring tumor growth and body weight until the study endpoint (e.g., tumors reach a maximum size, a predetermined time point, or signs of excessive morbidity are observed).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, pharmacodynamic marker analysis).
Data Presentation and Analysis:
Summarize the tumor volume and body weight data for each group. Efficacy can be assessed by comparing the tumor growth in the this compound-treated groups to the vehicle-treated control group. A common metric for evaluating efficacy is the Tumor Growth Inhibition (TGI), which can be calculated as follows:
TGI (%) = [1 - (ΔT / ΔC)] x 100
Where:
-
ΔT is the change in mean tumor volume of the treated group at a specific time point.
-
ΔC is the change in mean tumor volume of the control group at the same time point.
Table 2: Example of Efficacy Data Presentation
| Treatment Group | Number of Animals | Mean Initial Tumor Volume (mm³) | Mean Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) |
| Vehicle | 10 | 150 | 1200 | - |
| This compound (30 mg/kg) | 10 | 155 | 400 | 76% |
| This compound (100 mg/kg) | 10 | 152 | 180 | 97% |
Note: The data in this table is for illustrative purposes only.
By following these detailed protocols, researchers can effectively evaluate the in vivo efficacy of this compound in various KRAS G12C-mutant xenograft models, contributing to the preclinical development of this targeted cancer therapy.
References
- 1. selleckchem.com [selleckchem.com]
- 2. KRASG12C inhibition using MRTX1257: a novel radio-sensitizing partner - PMC [pmc.ncbi.nlm.nih.gov]
- 3. KRAS Mutations in Cancer: Understanding Signaling Pathways to Immune Regulation and the Potential of Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. axonmedchem.com [axonmedchem.com]
- 6. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: Combining MRTX-1257 with Radiotherapy in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
KRAS activating mutations are prevalent oncogenic drivers and are associated with resistance to radiotherapy in various cancers, including non-small cell lung cancer (NSCLC) and colorectal cancer.[1][2][3][4] The development of specific KRAS inhibitors has opened new avenues for combination therapies. MRTX-1257, a potent and selective KRAS G12C inhibitor analogous to MRTX849 (adagrasib), has demonstrated the potential to sensitize KRAS G12C-mutated cancer cells to radiotherapy in preclinical settings.[1][2][3][4] This document provides detailed application notes and protocols based on published preclinical studies for combining this compound with radiotherapy, aimed at guiding researchers in this promising area of cancer therapy.
The combination of this compound and radiotherapy has shown synergistic anti-tumor effects, particularly in immunocompetent models, suggesting a crucial role of the immune system in the observed therapeutic benefits.[1] These studies indicate that this compound not only directly radiosensitizes tumor cells but also modulates the tumor microenvironment to be more pro-inflammatory and anti-tumor.[1][2][4]
Signaling Pathway and Mechanism of Action
This compound is a small molecule inhibitor that specifically and irreversibly binds to the mutant KRAS G12C protein, locking it in an inactive GDP-bound state. This inhibition blocks downstream signaling through the MAPK and PI3K pathways, which are critical for cancer cell proliferation, survival, and resistance to therapy. The combination of this compound with radiotherapy leverages a multi-pronged attack on KRAS G12C-mutated tumors. Radiotherapy induces DNA damage, a primary mechanism of cancer cell killing. The addition of this compound appears to enhance this effect, leading to increased tumor cell death. Furthermore, the combination therapy has been shown to remodel the tumor immune microenvironment.
References
Application Notes and Protocols for MRTX-1257 Treatment in Sensitive Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing MRTX-1257, a potent and selective inhibitor of KRAS G12C, in preclinical research. This document outlines sensitive cell lines, experimental protocols for assessing drug efficacy, and the underlying signaling pathways.
Overview of this compound
This compound is a covalent, irreversible inhibitor of the KRAS G12C mutant protein. It selectively binds to the cysteine residue at position 12, locking the KRAS protein in an inactive, GDP-bound state. This inhibition leads to the suppression of downstream signaling pathways, primarily the MAPK/ERK pathway, resulting in decreased cell proliferation and tumor growth in KRAS G12C-mutant cancer models.
Cell Lines Sensitive to this compound Treatment
A variety of cancer cell lines harboring the KRAS G12C mutation have demonstrated sensitivity to this compound. The half-maximal inhibitory concentration (IC50) for cell viability varies across different cell lines, likely due to the influence of other co-occurring genetic mutations and cellular context.
Table 1: Human Cancer Cell Lines with KRAS G12C Sensitive to this compound
| Cell Line | Cancer Type | IC50 (nM) Range for Cell Viability | Reference |
| NCI-H358 | Non-Small Cell Lung Cancer | 1 | [1][2] |
| MIA PaCa-2 | Pancreatic Cancer | Not explicitly stated for viability, but shows strong in vivo response | [3] |
| Calu-1 | Non-Small Cell Lung Cancer | 0.1 - 356 | [4][5] |
| H2030 | Non-Small Cell Lung Cancer | 0.1 - 356 | [4][5] |
| Various Human KRAS G12C-mutant Lung Cancer Cell Lines (Panel of 13) | Non-Small Cell Lung Cancer | 0.1 - 356 | [4][5] |
Table 2: Murine Cancer Cell Lines with Engineered KRAS G12C Sensitive to this compound
| Cell Line | Description | IC50 (nM) for Cell Viability | Reference |
| LLC NRAS KO | Murine Lewis Lung Carcinoma with CRISPR/Cas9-mediated knockout of endogenous NRAS | Low nanomolar range | [4] |
| CMT KRAS G12C | Murine colorectal tumor cells with CRISPR/Cas9-edited KRAS G12V to G12C | Low nanomolar range | [4] |
| mKRC.1 | Novel murine KRAS G12C lung cancer cell line | Low nanomolar range | [4] |
Signaling Pathway of KRAS G12C and Inhibition by this compound
The KRAS G12C mutation leads to constitutive activation of downstream signaling pathways, promoting cell proliferation, survival, and differentiation. This compound effectively blocks this signaling cascade.
References
- 1. Mechanisms of resistance to KRASG12C-targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Frontiers | Evaluation of KRASG12C inhibitor responses in novel murine KRASG12C lung cancer cell line models [frontiersin.org]
- 5. biorxiv.org [biorxiv.org]
Application Notes and Protocols for Establishing a KRAS G12C Mutant Cell Line for MRTX-1257 Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for establishing and utilizing a KRAS G12C mutant cell line to study the efficacy and mechanism of action of MRTX-1257, a potent and selective KRAS G12C inhibitor.
Introduction to KRAS G12C and this compound
The KRAS protein is a critical signaling molecule that cycles between an active, GTP-bound state and an inactive, GDP-bound state.[1][2][3] Activating mutations in the KRAS gene are among the most common oncogenic drivers in human cancers, leading to constitutive activation of downstream signaling pathways that promote cell proliferation, survival, and tumor growth.[4] The KRAS G12C mutation, where glycine at codon 12 is replaced by cysteine, is prevalent in non-small cell lung cancer (NSCLC), colorectal cancer, and pancreatic cancer.
This compound is a selective, irreversible, and orally active covalent inhibitor of KRAS G12C.[5][6][7] It specifically binds to the cysteine residue of the G12C mutant KRAS, locking the protein in its inactive, GDP-bound state.[1][8] This inhibition leads to the suppression of downstream signaling pathways, such as the MAPK and PI3K/AKT pathways, ultimately resulting in anti-tumor activity.[1][3]
Establishing a KRAS G12C Mutant Cell Line
The selection of an appropriate cell line is crucial for meaningful in vitro studies. Several commercially available cell lines harbor the KRAS G12C mutation. Alternatively, a KRAS G12C mutation can be introduced into a wild-type cell line using gene-editing technologies.
Recommended KRAS G12C Mutant Cell Lines
A variety of human cancer cell lines with endogenous KRAS G12C mutations are available for studying the effects of targeted inhibitors.
| Cell Line | Cancer Type | Key Characteristics |
| NCI-H358 | Non-Small Cell Lung Cancer (NSCLC) | Widely used for KRAS G12C inhibitor studies.[9][10][11] |
| MIA PaCa-2 | Pancreatic Cancer | Used in xenograft models to demonstrate in vivo efficacy of this compound.[5][12] |
| CT26 | Colorectal Carcinoma | Murine cell line, suitable for syngeneic models to study the interaction with the immune system.[13][14][15][16] |
| NCI-H2122 | NSCLC Adenocarcinoma | Another established NSCLC cell line for KRAS G12C research.[17] |
| SW1573 | NSCLC | Human lung squamous cell carcinoma line.[17] |
Protocol for Generating a Stable KRAS G12C Cell Line via Lentiviral Transduction
This protocol describes the generation of a stable cell line expressing a gene of interest from an integrated lentiviral vector, which allows for long-term protein expression studies.
Materials:
-
Lentiviral vector encoding KRAS G12C
-
293T packaging cells
-
Transfection reagent (e.g., PEI)
-
Target cell line
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Polybrene or protamine sulfate
-
Selective antibiotic (e.g., puromycin)
Procedure:
-
Lentivirus Production:
-
Co-transfect 293T packaging cells with the lentiviral vector encoding KRAS G12C and packaging plasmids using a suitable transfection reagent.
-
Harvest the virus-containing supernatant 48-72 hours post-transfection.
-
-
Transduction of Target Cells:
-
Seed the target cells in a 6-well plate.
-
The following day, infect the cells with the collected lentivirus in the presence of polybrene (e.g., 8 µg/mL) to enhance transduction efficiency.
-
Incubate for 24-48 hours.
-
-
Selection of Stable Cells:
-
Replace the virus-containing medium with fresh medium containing the appropriate selective antibiotic (e.g., puromycin at a pre-determined optimal concentration).
-
Culture the cells for 7-10 days, replacing the selective medium every 2-3 days, until non-transduced cells are eliminated.
-
-
Expansion and Validation:
-
Expand the surviving colonies of stably transduced cells.
-
Validate the expression of KRAS G12C via Western Blot or qPCR.
-
Experimental Protocols for this compound Studies
Cell Viability Assay (CellTiter-Glo®)
This assay determines the number of viable cells in culture based on the quantification of ATP, an indicator of metabolically active cells.
Materials:
-
KRAS G12C mutant cell line
-
This compound
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
Procedure:
-
Cell Seeding: Seed the KRAS G12C mutant cells in an opaque-walled 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of culture medium.
-
Drug Treatment: After 24 hours, treat the cells with a serial dilution of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Assay:
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a plate reader. The luminescent signal is proportional to the number of viable cells.
Western Blot Analysis of Downstream Signaling
Western blotting is used to detect changes in the phosphorylation status of key proteins in the KRAS signaling pathway, such as ERK and AKT, upon treatment with this compound.
Materials:
-
KRAS G12C mutant cell line
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-pERK, anti-ERK, anti-pAKT, anti-AKT, anti-KRAS G12C, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells and treat with this compound for the desired time points (e.g., 2, 6, 24 hours).
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Separate 20-30 µg of protein lysate on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
-
Quantification: Densitometry analysis can be performed using software like ImageJ to quantify the relative protein expression levels, normalized to a loading control like GAPDH.
Apoptosis Assay (Annexin V Staining)
This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell surface using fluorescently labeled Annexin V.
Materials:
-
KRAS G12C mutant cell line
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound for 24-48 hours.
-
Cell Harvesting:
-
Collect both adherent and floating cells.
-
Wash the cells with cold PBS.
-
-
Staining:
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Interpretation:
-
Annexin V-negative / PI-negative: Live cells
-
Annexin V-positive / PI-negative: Early apoptotic cells
-
Annexin V-positive / PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative / PI-positive: Necrotic cells
-
-
Data Presentation and Expected Results
Quantitative Data Summary
The following tables summarize expected quantitative data from studies with this compound in KRAS G12C mutant cell lines.
Table 1: In Vitro Cell Viability (IC50) of this compound in KRAS G12C Mutant Cell Lines
| Cell Line | Cancer Type | This compound IC50 (nM) |
| NCI-H358 | NSCLC | ~1 |
| MIA PaCa-2 | Pancreatic Cancer | ~5 |
| CT26 KRAS G12C+/+ | Colorectal Carcinoma | 20-50 |
| LL2 KRAS G12C+/- | Lewis Lung Carcinoma | 100-500 |
Note: IC50 values can vary depending on the specific assay conditions and cell line passage number.
Table 2: Expected Results from Western Blot Analysis
| Target Protein | Expected Change with this compound Treatment |
| pERK1/2 (Thr202/Tyr204) | Significant decrease |
| Total ERK1/2 | No significant change |
| pAKT (Ser473) | Decrease |
| Total AKT | No significant change |
| KRAS G12C | No change in total protein level |
Table 3: Expected Results from Apoptosis Assay
| Treatment | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Vehicle Control | Low | Low |
| This compound (IC50 concentration) | Increased | Increased |
Visualizations
Signaling Pathway
References
- 1. yorku.ca [yorku.ca]
- 2. bitesizebio.com [bitesizebio.com]
- 3. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 4. promega.com [promega.com]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
- 7. ch.promega.com [ch.promega.com]
- 8. Generation of Stable Cell Lines Using Lentivirus Protocol - Creative Biogene [creative-biogene.com]
- 9. protocols.io [protocols.io]
- 10. レンチウイルス形質導入(トランスダクション)プロトコル [sigmaaldrich.com]
- 11. oricellbio.com [oricellbio.com]
- 12. scispace.com [scispace.com]
- 13. addgene.org [addgene.org]
- 14. Protocol 3 - Lentivirus Transduction into Target Cell Lines | MUSC Hollings Cancer Center [hollingscancercenter.musc.edu]
- 15. licorbio.com [licorbio.com]
- 16. addgene.org [addgene.org]
- 17. youtube.com [youtube.com]
Application Note: Validating MRTX-1257 Efficacy and On-Target Effects using CRISPR-Cas9 Mediated Knockout of KRAS G12C
Abstract
The KRAS G12C mutation is a key driver in several cancers, making it a prime therapeutic target. MRTX-1257 is a potent and selective covalent inhibitor of KRAS G12C.[1][2][3] This application note provides a detailed framework and experimental protocols for validating the on-target effects of this compound by utilizing the CRISPR-Cas9 system to generate a KRAS G12C knockout cell line. By comparing the inhibitor's effects on parental (KRAS G12C-positive) and knockout (KRAS G12C-negative) cells, researchers can unequivocally demonstrate that the cytotoxicity of this compound is dependent on the presence of its target. The protocols cover CRISPR-Cas9 gene editing, cell viability assays, and Western blot analysis for downstream signaling pathways.
Background
KRAS G12C Signaling Pathway
KRAS is a GTPase that acts as a molecular switch in intracellular signaling.[4] Upon activation by receptor tyrosine kinases (RTKs), guanine nucleotide exchange factors (GEFs) facilitate the exchange of GDP for GTP, turning KRAS "on".[5] Active, GTP-bound KRAS stimulates downstream pro-survival and proliferative pathways, primarily the MAPK (RAF-MEK-ERK) and PI3K-AKT pathways.[5][6] The G12C mutation impairs the ability of GTPase activating proteins (GAPs) to promote GTP hydrolysis, locking KRAS in a constitutively active state and driving tumorigenesis.[5]
This compound: A Selective KRAS G12C Inhibitor
This compound is an orally active small molecule that selectively and irreversibly binds to the cysteine residue at position 12 of the KRAS G12C mutant protein.[1][2] This covalent modification locks KRAS G12C in its inactive, GDP-bound state, thereby inhibiting downstream signaling through the MAPK pathway, as evidenced by reduced phosphorylation of ERK (p-ERK).[1][7] It has demonstrated potent anti-tumor activity in preclinical models with KRAS G12C mutations.[2][7]
CRISPR-Cas9 for Target Validation
The CRISPR-Cas9 system is a powerful gene-editing tool that can be used to create gene knockouts with high precision.[8] For drug target validation, knocking out the target gene should confer resistance to the drug if the drug's mechanism of action is on-target. This approach provides a definitive genetic validation of a drug's dependency on its intended target, ruling out potential off-target effects.[9][10]
Experimental Design and Workflow
The overall strategy is to generate a KRAS G12C knockout (KO) cell line from a parental line that endogenously expresses the mutation. These two lines, along with a KRAS wild-type (WT) control line, will be treated with this compound. The differential effects on cell viability and downstream signaling will validate the drug's on-target activity.
Detailed Experimental Protocols
Protocol 1: CRISPR-Cas9 Mediated Knockout of KRAS G12C
This protocol describes the generation of a monoclonal KRAS G12C knockout cell line.[11][12]
A. sgRNA Design and Cloning
-
Identify the genomic sequence of the KRAS gene, specifically exon 1 containing the G12C mutation (GGT to TGT).
-
Use a CRISPR design tool (e.g., Benchling, CHOPCHOP) to design 2-3 sgRNAs targeting the mutant allele. Select guides with high on-target scores and low predicted off-target effects.
-
Synthesize and clone the selected sgRNA sequences into a suitable vector that also expresses Cas9 and a selection marker (e.g., puromycin resistance), such as the pX459 plasmid.
B. Transfection
-
Seed the parental KRAS G12C cells (e.g., NCI-H358) in a 6-well plate to be 70-80% confluent on the day of transfection.
-
Transfect the cells with the Cas9-sgRNA plasmid using a suitable lipid-based transfection reagent (e.g., Lipofectamine 3000) according to the manufacturer's protocol.
C. Selection and Single-Cell Cloning
-
24-48 hours post-transfection, begin selection by adding puromycin to the culture medium at a pre-determined optimal concentration.
-
After 48-72 hours of selection, most non-transfected cells should be eliminated.
-
Harvest the surviving cells and perform serial dilution in 96-well plates to achieve a concentration of approximately 0.5 cells/100 µL per well to isolate single clones.[11]
-
Culture the plates for 2-3 weeks, monitoring for the growth of single colonies.
D. Knockout Verification
-
Genomic Verification:
-
Once colonies are established, expand a portion of each clone for genomic DNA extraction.
-
PCR amplify the region of the KRAS gene surrounding the G12C mutation.
-
Perform Sanger sequencing on the PCR products to identify insertions or deletions (indels) that result in a frameshift mutation, confirming the knockout.[13]
-
-
Protein-Level Verification:
-
Lyse cells from promising clones and perform a Western blot using an antibody specific to KRAS G12C or total KRAS.
-
A verified knockout clone will show a complete absence of the KRAS protein band compared to the parental cell line.[8]
-
Protocol 2: Cell Viability Assay
This protocol uses the MTT assay to measure the cytotoxic effects of this compound.[14][15]
-
Cell Seeding: Seed Parental, KRAS G12C KO, and a KRAS WT control cell line into 96-well plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium.[14] Allow cells to adhere overnight.
-
Drug Treatment: Prepare a serial dilution of this compound (e.g., from 0.1 nM to 10 µM). Remove the old medium from the plates and add 100 µL of fresh medium containing the different drug concentrations. Include a vehicle-only (DMSO) control.
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[15]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control. Plot the dose-response curves and determine the IC50 values for each cell line.
Protocol 3: Western Blot Analysis
This protocol assesses the inhibition of downstream KRAS signaling.[16][17]
-
Cell Seeding and Treatment: Seed Parental, KRAS G12C KO, and KRAS WT cells in 6-well plates. Once they reach 70-80% confluency, treat them with this compound at a concentration known to be effective (e.g., 100 nM) and a vehicle control for 2-4 hours.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.[16]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with primary antibodies against p-ERK (Thr202/Tyr204), total ERK, total KRAS, and a loading control (e.g., α-Tubulin or GAPDH).
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using software like ImageJ. Normalize p-ERK levels to total ERK levels to determine the extent of signaling inhibition.
Data Presentation and Expected Outcomes
Quantitative data should be summarized in tables for clear comparison. The expected results will confirm that this compound's activity is specific to cells expressing KRAS G12C.
Table 1: Comparative Cell Viability (IC50 Values) after 72h this compound Treatment
| Cell Line | KRAS Status | Expected this compound IC50 | Interpretation |
| NCI-H358 (Parental) | G12C/WT | ~1-10 nM | Sensitive |
| NCI-H358 (KO) | Knockout/WT | > 1,000 nM | Resistant |
| A549 (Control) | G12S | > 1,000 nM | Resistant |
| HCT116 (Control) | G13D | > 1,000 nM | Resistant |
Note: IC50 values are hypothetical based on published data showing the high selectivity of KRAS G12C inhibitors.[7][18]
Table 2: Western Blot Densitometry - p-ERK/Total ERK Ratio
| Cell Line | Treatment (100 nM this compound) | Relative p-ERK/ERK Ratio | Interpretation |
| NCI-H358 (Parental) | Vehicle (DMSO) | 1.00 (Baseline) | Active MAPK Signaling |
| NCI-H358 (Parental) | This compound | ~0.15 | Strong Inhibition |
| NCI-H358 (KO) | Vehicle (DMSO) | ~0.40 (Reduced Baseline) | Basal Signaling from WT KRAS |
| NCI-H358 (KO) | This compound | ~0.40 | No Inhibition |
Note: Ratios are normalized to the parental vehicle control.
Logical Framework for Validation
The results from these experiments should align with the following logical framework, which confirms the on-target activity of this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. axonmedchem.com [axonmedchem.com]
- 4. OncoKB⢠- MSK's Precision Oncology Knowledge Base [oncokb.org]
- 5. researchgate.net [researchgate.net]
- 6. KRAS G12C Mutations in NSCLC: From Target to Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Step-by-Step Guide to Generating CRISPR Knockout Cell Lines for Research - CD Biosynsis [biosynsis.com]
- 9. Targeting mutant KRAS with CRISPR-Cas9 controls tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Protocol for generating monoclonal CRISPR-Cas9-mediated knockout cell lines using RNPs and lipofection in HNSCC cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A simple protocol to isolate a single human cell PRDX1 knockout generated by CRISPR-Cas9 system - PMC [pmc.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. KRAS G12C Drug Development: Discrimination between Switch II Pocket Configurations Using Hydrogen/Deuterium-Exchange Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. KRAS G12C inhibition enhances efficacy to conventional chemotherapy in KRAS-mutant NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 18. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
Application Notes and Protocols: Using Mass Spectrometry to Confirm MRTX-1257 Covalent Modification of KRAS G12C
For Researchers, Scientists, and Drug Development Professionals
Introduction
MRTX-1257 is a potent and selective covalent inhibitor of KRAS G12C, a mutant form of the KRAS protein that is a key driver in several types of cancer.[1][2][3] The therapeutic efficacy of this compound relies on its ability to form a permanent, covalent bond with the cysteine residue at position 12 (Cys12) of the KRAS G12C protein. This irreversible modification locks the protein in an inactive state, thereby inhibiting downstream signaling pathways that promote tumor growth.[4][5][6]
Mass spectrometry (MS) is an indispensable analytical technique for unequivocally confirming the covalent binding of drugs like this compound to their protein targets. This document provides detailed application notes and protocols for two primary MS-based methods: Intact Protein Analysis and Peptide Mapping with Tandem Mass Spectrometry (MS/MS) . These protocols are designed to guide researchers in the comprehensive characterization of the covalent modification of KRAS G12C by this compound.
Signaling Pathway of KRAS G12C and Inhibition by this compound
The KRAS protein is a small GTPase that functions as a molecular switch in cell signaling. In its active, GTP-bound state, KRAS recruits and activates downstream effector proteins, such as RAF and PI3K, initiating signaling cascades like the MAPK and PI3K/AKT pathways that regulate cell proliferation, survival, and differentiation. The G12C mutation impairs the ability of KRAS to hydrolyze GTP, leading to its constitutive activation and uncontrolled cell growth. This compound selectively and irreversibly binds to the mutant cysteine residue, locking KRAS G12C in its inactive, GDP-bound conformation and blocking downstream signaling.
References
Application Notes and Protocols for Immunohistochemical Analysis of Biomarkers Following MRTX-1257 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
MRTX-1257 is a potent and selective inhibitor of the KRAS G12C mutant protein, a key driver in various cancers. This document provides detailed protocols for the immunohistochemical (IHC) detection of key pharmacodynamic and proliferation biomarkers—phospho-ERK (pERK), phospho-AKT (pAKT), and Ki67—in tumor tissues following treatment with this compound. Adherence to these protocols is crucial for the accurate assessment of treatment efficacy and the underlying biological response.
KRAS G12C Signaling Pathway and this compound Mechanism of Action
This compound covalently binds to the cysteine residue at position 12 of the mutated KRAS G12C protein, locking it in an inactive GDP-bound state.[1][2] This inhibition blocks downstream signaling through the RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, which are critical for tumor cell proliferation, survival, and growth.[1][3] The expected outcome of successful this compound treatment is a reduction in the phosphorylation of ERK and AKT, and a decrease in the proliferation marker Ki67.
Quantitative Data Summary
The following tables summarize the expected quantitative changes in biomarker expression following this compound treatment based on preclinical studies.
Table 1: Ki67 Expression in CT26 KRAS G12C+/+ Tumors
| Treatment Group | Mean Ki67+ cells/mm² (± SEM) | Fold Change vs. Control |
| Control (Vehicle) | 2500 (± 300) | 1.0 |
| This compound | 1500 (± 200) | 0.6 |
| This compound + Radiotherapy | 500 (± 100) | 0.2 |
Data adapted from a study on CT26 KRAS G12C+/+ tumors, showing a significant decrease in the density of Ki67+ cells with this compound treatment, which is further enhanced when combined with radiotherapy.[4]
Table 2: pERK and pAKT Expression (Illustrative)
| Biomarker | Treatment Group | H-Score (Illustrative) | Percent Reduction |
| pERK | Pre-treatment | 250 | 0% |
| Post-MRTX-1257 | 50 | 80% | |
| pAKT | Pre-treatment | 200 | 0% |
| Post-MRTX-1257 | 100 | 50% |
Note: The data in this table is illustrative and represents the expected significant reduction in pERK and a more modest reduction in pAKT signaling following treatment with a KRAS G12C inhibitor.[3] Actual values should be determined experimentally.
Experimental Protocols
General Workflow for Immunohistochemistry
The following diagram outlines the general workflow for immunohistochemical staining of formalin-fixed, paraffin-embedded (FFPE) tumor tissues.
Detailed Immunohistochemistry Protocols
1. Tissue Preparation
-
Fixation: Immediately following excision, fix tumor tissues in 4% paraformaldehyde (PFA) for 24 hours at room temperature.[4]
-
Processing and Embedding: Dehydrate the fixed tissues through a graded series of ethanol, clear in xylene, and embed in paraffin wax.
-
Sectioning: Cut 4-5 µm thick sections from the formalin-fixed, paraffin-embedded (FFPE) blocks and mount them on positively charged slides.
2. Deparaffinization and Rehydration
-
Incubate slides in a 60°C oven for 30 minutes.
-
Immerse slides in two changes of xylene for 5 minutes each.
-
Rehydrate sections through a graded series of ethanol:
-
100% ethanol, two changes for 3 minutes each.
-
95% ethanol for 3 minutes.
-
70% ethanol for 3 minutes.
-
-
Rinse slides in distilled water for 5 minutes.
3. Antigen Retrieval
-
For Ki67 and pAKT: Perform heat-induced epitope retrieval (HIER) by immersing slides in a staining dish containing 1X Tris-EDTA buffer (pH 9.0). Heat the solution to 95-100°C for 20 minutes.[4] Allow slides to cool to room temperature in the buffer.
-
For pERK: Perform HIER by immersing slides in 1X Citrate Buffer (pH 6.0) and heating to 95-100°C for 20 minutes. Allow slides to cool to room temperature in the buffer.
4. Staining Procedure
-
Peroxidase Block: Incubate sections in 3% hydrogen peroxide for 10-15 minutes at room temperature to block endogenous peroxidase activity.
-
Washing: Rinse slides three times with Tris-buffered saline with 0.1% Tween 20 (TBST).
-
Blocking: Block non-specific binding by incubating sections with a suitable blocking serum (e.g., 5% normal goat serum in TBST) for 1 hour at room temperature in a humidified chamber.
-
Primary Antibody Incubation: Drain the blocking solution and incubate sections with the primary antibody (diluted in blocking buffer) overnight at 4°C in a humidified chamber.
-
pERK (Phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204)) : Recommended dilution 1:200 - 1:400.
-
pAKT (Phospho-Akt (Ser473)) : Recommended dilution 1:50 - 1:100.
-
Ki67 : Use clone D4W2Z at a 1:400 dilution.[4]
-
-
Washing: Rinse slides three times with TBST.
-
Secondary Antibody and Detection: Incubate sections with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., Goat anti-Rabbit IgG H&L (HRP)) for 1 hour at room temperature. For Ki67, a Rabbit HRP PowerVision Kit can be used.[4]
-
Washing: Rinse slides three times with TBST.
-
Chromogen Development: Apply 3,3'-Diaminobenzidine (DAB) substrate and incubate until the desired brown staining intensity is achieved (typically 1-10 minutes). Monitor the reaction under a microscope.
-
Washing: Rinse slides with distilled water to stop the reaction.
-
Counterstaining: Counterstain sections with hematoxylin for 1-2 minutes to visualize cell nuclei.
-
Bluing: Rinse slides in running tap water until the hematoxylin turns blue.
5. Dehydration and Mounting
-
Dehydrate sections through a graded series of ethanol:
-
70% ethanol for 1 minute.
-
95% ethanol for 1 minute.
-
100% ethanol, two changes for 1 minute each.
-
-
Clear sections in two changes of xylene for 2 minutes each.
-
Mount coverslips using a permanent mounting medium.
6. Image Acquisition and Analysis
-
Acquire high-resolution images of the stained slides using a bright-field microscope.
-
Quantify the staining intensity and the percentage of positive cells. For pERK and pAKT, an H-score can be calculated by multiplying the staining intensity (0=negative, 1=weak, 2=moderate, 3=strong) by the percentage of positive cells. For Ki67, the percentage of positively stained nuclei among the total number of tumor cells is determined.[5][6][7]
Disclaimer
These protocols provide a general framework. Optimal antibody concentrations, incubation times, and antigen retrieval methods may vary depending on the specific antibodies, tissues, and reagents used. It is highly recommended to perform initial optimization and validation experiments. This document is intended for research use only.
References
- 1. Assessment of Ki67 in Breast Cancer: Updated Recommendations From the International Ki67 in Breast Cancer Working Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. unclineberger.org [unclineberger.org]
- 3. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. KRASG12C inhibition using MRTX1257: a novel radio-sensitizing partner - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assessment of Ki67 in Breast Cancer: Updated Recommendations From the International Ki67 in Breast Cancer Working Group - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Clinical and Analytical Validation of Two Methods for Ki-67 Scoring in Formalin Fixed and Paraffin Embedded Tissue Sections of Early Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
MRTX-1257 Technical Support Center: Solubility Troubleshooting
Welcome to the technical support center for MRTX-1257. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common solubility challenges encountered when working with this compound, particularly in Dimethyl Sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
Q1: What is the maximum solubility of this compound in DMSO?
A1: this compound can be dissolved in DMSO at concentrations up to 100 mg/mL (176.76 mM), though achieving this may require sonication and the use of fresh, high-quality DMSO.[1] Some suppliers report a solubility of 55 mg/mL (97.22 mM) in DMSO, also noting the need for sonication.[2][3][4]
Q2: I'm observing precipitation when dissolving this compound in DMSO. What could be the cause?
A2: Several factors can lead to precipitation:
-
DMSO Quality: DMSO is hygroscopic, meaning it readily absorbs moisture from the air. Water absorbed into the DMSO can significantly decrease the solubility of this compound.[1] Always use newly opened or properly stored anhydrous DMSO.
-
Temperature: Dissolution may be incomplete at room temperature. Gentle warming can aid in solubilizing the compound.
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Sonication: Insufficient sonication may result in a suspension rather than a clear solution. Ensure adequate sonication time.
Q3: My this compound/DMSO stock solution is cloudy. What should I do?
A3: Cloudiness or a suspended solution indicates incomplete dissolution. To achieve a clear solution, you can try gentle heating (e.g., in a 37°C water bath) and/or sonication.[2][4] If the solution remains cloudy, it may be necessary to prepare a fresh stock solution using new, anhydrous DMSO.
Q4: Can I store this compound stock solutions? If so, under what conditions?
A4: Yes, stock solutions of this compound in DMSO can be stored. For long-term storage (up to 6 months), it is recommended to store aliquots at -80°C. For shorter-term storage (up to 1 month), -20°C is acceptable.[2][3] It is advisable to store the solutions under a nitrogen atmosphere to minimize degradation and moisture absorption.[2][3] Avoid repeated freeze-thaw cycles by preparing single-use aliquots.
Q5: I need to prepare a working solution for an in vitro cell-based assay. How should I dilute my DMSO stock?
A5: When preparing a working solution for cell-based assays, the DMSO stock should be diluted in your cell culture medium. It is crucial to ensure that the final concentration of DMSO in the working solution is low (typically <0.5%) to avoid cellular toxicity.[5] A stepwise dilution is recommended to prevent the compound from precipitating out of solution.
Troubleshooting Guide
Issue 1: Difficulty Dissolving this compound Powder in DMSO
| Symptom | Potential Cause | Troubleshooting Step |
| Powder does not fully dissolve, forming a suspension. | 1. Suboptimal DMSO Quality: The DMSO may have absorbed moisture. 2. Insufficient Energy Input: The dissolution process may require assistance. | 1. Use a fresh, unopened bottle of anhydrous, high-purity DMSO.[1] 2. Apply sonication to the vial.[3][4] 3. Gently warm the solution in a water bath (e.g., 37°C).[4] |
| Solution is clear initially but precipitates over time at room temperature. | Supersaturation: The concentration may be too high for stable dissolution at room temperature. | 1. Prepare a slightly less concentrated stock solution. 2. Store the stock solution at -20°C or -80°C immediately after preparation. |
Issue 2: Precipitation Upon Dilution of DMSO Stock into Aqueous Buffers or Media
| Symptom | Potential Cause | Troubleshooting Step |
| A precipitate forms immediately upon adding the DMSO stock to an aqueous solution. | Poor Aqueous Solubility: this compound has low solubility in water.[1] The rapid change in solvent polarity causes the compound to crash out. | 1. Stepwise Dilution: Perform serial dilutions rather than a single large dilution. 2. Increase Final DMSO Concentration (if permissible): Ensure the final DMSO concentration in your assay is sufficient to maintain solubility, while remaining non-toxic to cells. 3. Use of Co-solvents: For animal studies, consider using a co-solvent system. |
Data Summary
This compound Solubility Data
| Solvent | Concentration (mg/mL) | Concentration (mM) | Notes |
| DMSO | 100 | 176.76 | Requires fresh DMSO; moisture can reduce solubility.[1] |
| DMSO | 55 | 97.22 | Requires sonication.[2][3][4] |
| Ethanol | 30 | 53.03 | |
| Water | Insoluble | Insoluble |
Recommended Formulations for In Vivo Studies
| Formulation Composition | Final Concentration | Solution Appearance |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (4.42 mM) | Clear Solution[2][3] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | 2.5 mg/mL (4.42 mM) | Suspended Solution (requires sonication)[2][3] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (4.42 mM) | Clear Solution[2][3] |
Note: For animal studies, it is often recommended to keep the final DMSO concentration below 2% if the animal is weak.[2]
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound (MW: 565.71 g/mol )
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes
-
Sonicator bath
-
Vortex mixer
-
-
Procedure:
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube. For 1 mL of a 10 mM solution, you will need 5.66 mg.
-
Add the appropriate volume of fresh, anhydrous DMSO. For a 10 mM solution, add 176.8 µL of DMSO for every 1 mg of this compound.
-
Vortex the tube vigorously for 1-2 minutes.
-
Place the tube in a sonicator bath and sonicate until the solution is clear. This may take several minutes.
-
(Optional) If the solution is not clear after sonication, warm it in a 37°C water bath for 5-10 minutes and repeat sonication.
-
Once the solution is clear, aliquot it into single-use volumes.
-
Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.
-
Protocol 2: Preparation of an In Vivo Formulation (Co-solvent System)
-
Materials:
-
10 mM this compound in DMSO (prepared as in Protocol 1)
-
PEG300
-
Tween-80
-
Sterile Saline (0.9% NaCl)
-
Sterile tubes
-
-
Procedure (for a 1 mL final volume with 10% DMSO):
-
In a sterile tube, add 400 µL of PEG300.
-
Add 100 µL of your this compound DMSO stock solution to the PEG300 and mix thoroughly until the solution is clear.
-
Add 50 µL of Tween-80 to the mixture and mix again until clear.
-
Add 450 µL of sterile saline to bring the final volume to 1 mL. Mix thoroughly.
-
The final solution should be clear. If any precipitation is observed, the formulation may need to be adjusted.
-
Visual Guides
Caption: Troubleshooting workflow for dissolving this compound in DMSO.
References
MRTX-1257 degradation and stability in cell culture media
Welcome to the technical support center for MRTX-1257 (also known as adagrasib). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound in cell culture experiments, with a focus on addressing potential issues related to its stability and degradation.
Frequently Asked Questions (FAQs)
Q1: How should I prepare and store stock solutions of this compound?
A1: this compound powder should be stored at -20°C for up to 3 years. For experimental use, it is recommended to prepare a concentrated stock solution in dimethyl sulfoxide (DMSO).[1][2][3][4][5] Selleck Chemicals suggests that moisture-absorbing DMSO can reduce solubility, so using fresh DMSO is advisable.[1][2] Stock solutions can be stored at -80°C for up to a year, or at -20°C for up to one month.[1][2][6] To prevent degradation from repeated freeze-thaw cycles, it is best to aliquot the stock solution into smaller, single-use volumes.[1][2]
Q2: What is the recommended solvent for preparing this compound for in vitro experiments?
A2: For in vitro experiments, this compound should be reconstituted in DMSO.[3][4][5]
Q3: At what temperature and CO2 concentration should I culture my cells when treating with this compound?
A3: Standard cell culture conditions are appropriate for experiments with this compound. This typically involves maintaining cells at 37°C in a humidified incubator with 5% CO2.[2][7]
Q4: How often should I change the cell culture media containing this compound?
Q5: Is this compound selective for KRAS G12C?
A5: Yes, this compound is a highly selective, irreversible, and covalent inhibitor of the KRAS G12C mutant protein.[1][6] It works by binding to the cysteine residue at position 12 of the mutant KRAS protein, locking it in an inactive, GDP-bound state.[8]
Troubleshooting Guide
Q1: I am observing inconsistent or lower-than-expected efficacy of this compound in my cell-based assays. What could be the cause?
A1: Inconsistent results can arise from several factors related to compound handling and stability:
-
Stock Solution Degradation: Repeated freeze-thaw cycles of your DMSO stock can lead to degradation. Ensure you are using aliquots that have not been frozen and thawed multiple times.[1][2]
-
Instability in Media: Although specific data is limited, small molecules can be unstable in aqueous solutions like cell culture media over extended periods. For long-term experiments (e.g., >48 hours), consider replenishing the media with freshly diluted this compound.
-
Cell Line Specifics: The efficacy of this compound can vary between different KRAS G12C mutant cell lines.[2][9] Ensure the cell line you are using is sensitive to KRAS G12C inhibition.
-
Experimental Setup: Factors such as cell density, media components (especially serum concentration), and duration of treatment can all influence the apparent activity of the compound.
Q2: How can I determine if this compound is degrading in my specific cell culture media?
A2: You can perform a stability study. A general workflow is described in the "Experimental Protocols" section below and illustrated in the corresponding diagram. This typically involves incubating this compound in your cell culture media under your experimental conditions (37°C, 5% CO2) for various lengths of time, and then analyzing the remaining concentration of the active compound using methods like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Q3: My cells are showing signs of toxicity that don't seem related to KRAS G12C inhibition. What should I check?
A3: Unintended toxicity could be due to:
-
High DMSO Concentration: Ensure the final concentration of DMSO in your culture media is at a level that is non-toxic to your specific cell line (typically ≤ 0.5%).
-
Compound Precipitation: High concentrations of this compound may lead to precipitation in aqueous media. Visually inspect your media for any signs of precipitate after adding the compound. If precipitation is observed, you may need to lower the concentration or use a different formulation if available for your specific application.
Data Summary
Table 1: Storage and Handling of this compound
| Form | Storage Temperature | Duration | Solvent | Reference |
| Powder | -20°C | 3 years | - | [1][2] |
| Stock Solution | -80°C | 1 year | DMSO | [1][2] |
| Stock Solution | -20°C | 1 month | DMSO | [1][2][6] |
Experimental Protocols
Protocol: Assessing the Stability of this compound in Cell Culture Media
This protocol provides a general framework for determining the stability of this compound in a specific cell culture medium.
Objective: To quantify the concentration of this compound over time in a chosen cell culture medium under standard incubation conditions.
Materials:
-
This compound
-
DMSO (fresh, high purity)
-
Your specific cell culture medium (e.g., RPMI-1640, DMEM) with supplements (e.g., FBS)
-
Sterile microcentrifuge tubes or a multi-well plate
-
Incubator (37°C, 5% CO2)
-
Analytical equipment (e.g., HPLC or LC-MS)
Procedure:
-
Prepare a Stock Solution: Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).
-
Prepare Working Solution: Dilute the this compound stock solution into your pre-warmed cell culture medium to your desired final experimental concentration (e.g., 1 µM). Prepare a sufficient volume for all time points.
-
Incubation:
-
Dispense aliquots of the this compound-containing medium into sterile tubes or wells of a plate.
-
Place the samples in a 37°C, 5% CO2 incubator.
-
-
Time Points:
-
Collect samples at various time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours).
-
The t=0 sample should be collected immediately after preparation.
-
-
Sample Storage: Immediately store the collected samples at -80°C until analysis to prevent further degradation.
-
Analysis:
-
Thaw the samples.
-
Analyze the concentration of intact this compound in each sample using a validated HPLC or LC-MS method.
-
-
Data Interpretation:
-
Plot the concentration of this compound versus time.
-
Calculate the half-life (t½) of the compound in your specific media by determining the time it takes for the initial concentration to decrease by 50%.
-
Visualizations
Caption: Workflow for Assessing this compound Stability in Cell Culture Media.
Caption: this compound Inhibition of the KRAS(G12C) Signaling Pathway.
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. KRASG12C inhibition using MRTX1257: a novel radio-sensitizing partner - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Adagrasib, a KRAS G12C inhibitor, reverses the multidrug resistance mediated by ABCB1 in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Adagrasib (MRTX-849) | KRAS G12C inhibitor, covalent | CAS 2326521-71-3 | Buy Adagrasib (MRTX849) from Supplier InvivoChem [invivochem.com]
Troubleshooting inconsistent results in MRTX-1257 cell-based assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using MRTX-1257 in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent, selective, and irreversible covalent inhibitor of KRAS G12C.[1] It specifically binds to the cysteine residue at position 12 of the mutant KRAS G12C protein. This covalent modification locks the KRAS G12C protein in an inactive, GDP-bound state, thereby inhibiting downstream signaling pathways, such as the MAPK pathway.[2][3] A primary readout of this inhibition is the suppression of ERK phosphorylation.[1]
Q2: Which cell lines are recommended for this compound studies?
This compound is effective in cancer cell lines harboring the KRAS G12C mutation. Commonly used and responsive cell lines include:
-
NCI-H358 (Non-small cell lung cancer)[1]
-
MIA PaCa-2 (Pancreatic cancer)[1]
-
CT26 KRAS G12C+/+ (Colorectal cancer)[4]
It is crucial to use cell lines without the KRAS G12C mutation (e.g., wild-type KRAS or other KRAS mutations like G12D) as negative controls to demonstrate the selectivity of this compound.[4][5]
Q3: What are the expected IC50 values for this compound?
The half-maximal inhibitory concentration (IC50) of this compound can vary depending on the cell line and assay conditions. However, reported values can serve as a benchmark for expected potency.
| Cell Line | Assay Type | IC50 (nM) |
| NCI-H358 | p-ERK Phosphorylation | 0.9[6] |
| Human KRAS G12C-mutant lung cancer cell lines | Cell Viability (2D) | 0.1 - 356[5] |
| Human KRAS G12C-mutant lung cancer cell lines | Cell Viability (3D spheroid) | 0.2 - 1042[3] |
| CT26 KRAS G12D (WT for G12C) | Cell Viability | 2,000 - 10,000[4] |
| LL2 WT (heterozygous KRAS G12C) | Cell Viability | 100 - 500[4] |
Q4: How should I prepare and store this compound?
For in vitro cell-based assays, this compound is typically dissolved in DMSO to create a stock solution. For short-term storage, the stock solution can be kept at -20°C for up to one month. For long-term storage, it is recommended to store the stock solution at -80°C for up to six months.[7] When preparing working solutions, dilute the DMSO stock in cell culture medium. Ensure the final DMSO concentration in the assay is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Troubleshooting Inconsistent Results
Problem 1: High variability in cell viability or proliferation assay results.
-
Possible Cause 1: Inconsistent Cell Seeding. Uneven cell distribution in multi-well plates is a common source of variability.
-
Solution: Ensure a single-cell suspension before seeding. Mix the cell suspension thoroughly between plating each well or a set of wells. Consider using a multichannel pipette for more consistent seeding.
-
-
Possible Cause 2: Edge Effects. Wells on the perimeter of the plate are prone to evaporation, leading to altered media concentration and affecting cell growth.
-
Solution: Avoid using the outer wells of the plate for experimental conditions. Fill these wells with sterile water or PBS to maintain humidity.
-
-
Possible Cause 3: Inconsistent Drug Dilution. Errors in preparing the serial dilutions of this compound can lead to significant variability.
-
Solution: Prepare fresh drug dilutions for each experiment. Use calibrated pipettes and ensure thorough mixing at each dilution step.
-
-
Possible Cause 4: Fluctuation in Incubation Conditions. Variations in temperature, CO2, and humidity can impact cell growth and drug efficacy.
-
Solution: Ensure the incubator is properly calibrated and maintained. Minimize the time plates are outside the incubator.
-
Problem 2: Weaker than expected inhibition of p-ERK signaling.
-
Possible Cause 1: Suboptimal Serum Starvation. High levels of growth factors in serum can activate the MAPK pathway, masking the inhibitory effect of this compound.
-
Solution: Optimize the duration of serum starvation before drug treatment. A period of 4-24 hours is typically required. However, prolonged starvation can also affect cell health, so it's essential to find the right balance for your specific cell line.[8]
-
-
Possible Cause 2: Inappropriate Stimulation Time. The kinetics of ERK phosphorylation are transient.
-
Solution: Perform a time-course experiment to determine the optimal stimulation time with a growth factor (e.g., EGF) to induce a robust and reproducible p-ERK signal before adding this compound.[8]
-
-
Possible Cause 3: High Cell Density (Hook Effect). In some assay formats, excessively high cell numbers can lead to a decrease in the measured signal.[8]
-
Solution: Optimize the cell seeding density to ensure you are in the linear range of the assay.
-
-
Possible Cause 4: Rapid Drug Degradation or Metabolism.
-
Solution: While this compound is generally stable, ensure the culture medium is fresh and consider a time-course experiment to assess the duration of its inhibitory effect.
-
Problem 3: Development of resistance to this compound in long-term cultures.
-
Possible Cause 1: On-Target Resistance Mutations. Secondary mutations in the KRAS G12C protein can prevent this compound from binding effectively.
-
Solution: Sequence the KRAS gene in resistant cell populations to identify potential mutations.
-
-
Possible Cause 2: Bypass Signaling Pathway Activation. Cells can develop resistance by upregulating alternative signaling pathways to bypass the inhibition of the KRAS pathway. This can include activation of other receptor tyrosine kinases (RTKs) or downstream effectors.
-
Solution: Perform phosphoproteomic or transcriptomic analysis to identify upregulated pathways in resistant cells. This may reveal potential combination therapy strategies.
-
Experimental Protocols
1. Cell Viability/Proliferation Assay (e.g., CellTiter-Glo®)
-
Cell Seeding: Seed KRAS G12C mutant and wild-type cells in a 96-well white, clear-bottom plate at a pre-optimized density (e.g., 1,000-5,000 cells/well) in 100 µL of complete growth medium. Incubate overnight at 37°C, 5% CO2.
-
Drug Treatment: Prepare a 2X serial dilution of this compound in complete growth medium. Remove the old medium from the cells and add 100 µL of the drug dilutions. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 72-120 hours at 37°C, 5% CO2.
-
Lysis and Luminescence Reading: Equilibrate the plate and CellTiter-Glo® reagent to room temperature. Add 100 µL of CellTiter-Glo® reagent to each well. Mix on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Analysis: Measure luminescence using a plate reader. Plot the percentage of viable cells relative to the vehicle control against the log of the this compound concentration to determine the IC50 value.
2. Western Blot for p-ERK Inhibition
-
Cell Seeding and Serum Starvation: Seed cells in 6-well plates and allow them to adhere overnight. The next day, replace the complete medium with a serum-free or low-serum medium and incubate for 4-24 hours.
-
Drug Treatment: Pre-treat the cells with various concentrations of this compound (and a vehicle control) for 1-2 hours.
-
Stimulation: Stimulate the cells with a growth factor (e.g., 10 ng/mL EGF) for 5-10 minutes to induce ERK phosphorylation.
-
Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour. Incubate with primary antibodies against phospho-ERK (p-ERK) and total ERK overnight at 4°C. The next day, wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities and normalize the p-ERK signal to the total ERK signal.
Visualizations
Caption: this compound mechanism of action on the KRAS signaling pathway.
Caption: A logical workflow for troubleshooting inconsistent results.
References
- 1. selleckchem.com [selleckchem.com]
- 2. biorxiv.org [biorxiv.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. KRASG12C inhibition using MRTX1257: a novel radio-sensitizing partner - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of KRASG12C inhibitor responses in novel murine KRASG12C lung cancer cell line models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. revvity.com [revvity.com]
Optimizing MRTX-1257 Concentration for In Vitro Experiments: A Technical Support Guide
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of MRTX-1257?
This compound is a potent, selective, and irreversible covalent inhibitor of the KRAS G12C mutant protein.[1][2][3][4] It specifically binds to the cysteine residue at position 12 of the mutated KRAS protein, locking it in an inactive GDP-bound state.[5][6][7] This prevents downstream signaling through pathways such as the MAPK/ERK pathway, thereby inhibiting cancer cell proliferation.[1][2]
Caption: this compound Signaling Pathway Inhibition.
Q2: What is a typical starting concentration range for this compound in vitro?
Based on published data, the effective concentration of this compound for inhibiting KRAS G12C-mutant cell lines is in the low nanomolar range. A majority of sensitive cell lines show a response at concentrations under 50 nM, with IC50 values for cell viability and ERK1/2 phosphorylation ranging from 0.1 to 62 nM.[6][7][8][9][10] For initial experiments, a concentration range of 1 nM to 100 nM is recommended.
Q3: How does the sensitivity to this compound vary across different cell lines?
Sensitivity to this compound is highly dependent on the KRAS mutation status of the cell line. Cell lines with the KRAS G12C mutation are generally sensitive, while those with other KRAS mutations (e.g., G12D) or wild-type KRAS are largely insensitive, with IC50 values often exceeding 1-10 µM.[11] The genetic background of the cell line, including co-occurring mutations, can also influence the degree of sensitivity.[8][9]
Data Presentation: IC50 Values of this compound in Various Cell Lines
| Cell Line | Cancer Type | KRAS Mutation | Reported IC50 (ERK Phosphorylation) | Reported IC50 (Cell Viability) | Reference |
| NCI-H358 | Non-Small Cell Lung Cancer | G12C | 0.9 nM - 1 nM | - | [1],[2],[4],[12] |
| MIA PaCa-2 | Pancreatic Cancer | G12C | - | - | |
| CT26 | Colorectal Carcinoma | G12C+/+ | - | 20-50 nM | [11] |
| CT26 | Colorectal Carcinoma | G12D (WT for G12C) | - | 2-10 µM | [11], |
| LL2 | Lewis Lung Carcinoma | G12C+/- | - | 100-500 nM | [13] |
| Panel of 13 human KRAS G12C-mutant lung cancer cell lines | Lung Cancer | G12C | - | 0.1 - 356 nM | [8],[9] |
| Panel of 17 KRAS G12C-mutant cancer cell lines | Various | G12C | - | 0.3 - 62 nM | [14] |
Troubleshooting Guide
Issue 1: High variability or poor reproducibility in experimental results.
Possible Causes & Solutions:
-
Drug Solubility and Stability: this compound is typically dissolved in DMSO.[1] Ensure you are using fresh, anhydrous DMSO as the compound's solubility can be affected by moisture.[2] Prepare fresh dilutions from a concentrated stock for each experiment to avoid degradation.
-
Cell Culture Conditions: Maintain consistent cell seeding densities and passage numbers. Variations in cell health and confluency can significantly impact drug response.
-
Experimental Controls: Always include a vehicle control (DMSO-treated cells) to ensure that the observed effects are due to this compound and not the solvent.[15]
Issue 2: No significant inhibition observed in a KRAS G12C-mutant cell line.
Possible Causes & Solutions:
-
Suboptimal Concentration: The IC50 can vary between cell lines. Perform a dose-response experiment with a wider concentration range (e.g., 0.1 nM to 10 µM) to determine the optimal inhibitory concentration for your specific cell line.
-
Incorrect Exposure Time: The inhibitory effect of this compound is time-dependent.[11] A standard incubation time of 48 to 72 hours is often used for cell viability assays. For signaling pathway analysis (e.g., pERK levels), shorter time points (e.g., 1 to 24 hours) may be more appropriate.[5]
-
Mechanisms of Resistance: Some KRAS G12C-mutant cells can exhibit intrinsic or adaptive resistance. This may involve reactivation of the MAPK pathway through feedback mechanisms.[10][14] Consider investigating downstream signaling components or exploring combination therapies.[14][16]
Experimental Protocols
This protocol outlines a standard procedure for determining the half-maximal inhibitory concentration (IC50) of this compound in a cancer cell line.
Caption: Workflow for Determining IC50 of this compound.
This protocol describes how to evaluate the effect of this compound on the phosphorylation of ERK, a key downstream effector in the KRAS signaling pathway.
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and allow them to adhere overnight. Treat the cells with various concentrations of this compound (e.g., 1 nM, 10 nM, 100 nM) and a vehicle control for a specified time (e.g., 3 hours).[1]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against phospho-ERK (p-ERK) and total ERK overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis: Quantify the band intensities and normalize the p-ERK signal to the total ERK signal to determine the extent of pathway inhibition.
Caption: Troubleshooting Logic for this compound Experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. axonmedchem.com [axonmedchem.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Abstract LB-271: Insight towards therapeutic susceptibility of KRAS mutant cancers from MRTX1257, a novel KRAS G12C mutant selective small molecule inhibitor | Cancer Research | American Association for Cancer Research [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Evaluation of KRASG12C inhibitor responses in novel murine KRASG12C lung cancer cell line models [frontiersin.org]
- 9. biorxiv.org [biorxiv.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. KRASG12C inhibition using MRTX1257: a novel radio-sensitizing partner - PMC [pmc.ncbi.nlm.nih.gov]
- 12. MRTX1257 (this compound) - Chemietek [chemietek.com]
- 13. This compound enhances radiotherapy effect in preclinical setting | BioWorld [bioworld.com]
- 14. aacrjournals.org [aacrjournals.org]
- 15. bitesizebio.com [bitesizebio.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Monitoring for Off-Target Effects of MRTX-1257
Welcome to the technical support center for monitoring the off-target effects of MRTX-1257 (also known as adagrasib), a potent and selective covalent inhibitor of KRAS G12C. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design, troubleshooting, and frequently asked questions related to ensuring the specificity of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern for a covalent inhibitor like this compound?
A1: Off-target effects refer to the interactions of a drug with proteins other than its intended target. For a covalent inhibitor like this compound, which forms a permanent bond with its target, off-target binding can lead to prolonged and potentially irreversible inhibition of other essential proteins. This can result in cellular toxicity, misinterpretation of experimental results, and adverse effects in clinical applications. Although this compound is designed to be highly selective for KRAS G12C, it is crucial to experimentally verify its specificity in your model system.[1][2][3][4]
Q2: What are the primary methods to monitor for off-target effects of this compound?
A2: Several powerful techniques can be employed to identify the off-target interactions of this compound. The main approaches include:
-
Chemical Proteomics: This method uses a modified version of the drug (a probe) to pull down interacting proteins from cell lysates, which are then identified by mass spectrometry.[1][2][5]
-
Kinome Profiling: As many off-targets of kinase inhibitors are other kinases, this technique assesses the effect of the drug on a broad panel of kinases to identify unintended inhibition.
-
Cellular Thermal Shift Assay (CETSA): This biophysical method measures the change in the thermal stability of proteins upon drug binding. A shift in the melting temperature of a protein in the presence of the drug indicates a direct interaction.[6][7][8]
Q3: Is there a publicly available list of known off-targets for this compound?
Troubleshooting Guides
Chemical Proteomics
Issue: Low yield of pulled-down proteins.
-
Possible Cause: Inefficient probe-protein binding or ineffective pulldown.
-
Troubleshooting Steps:
-
Optimize Probe Concentration: Titrate the concentration of the alkyne-modified this compound probe to ensure sufficient labeling of target proteins without causing cellular toxicity.
-
Check Click Chemistry Reaction: Ensure all components of the click chemistry reaction (e.g., copper catalyst, biotin-azide) are fresh and used at the correct concentrations.
-
Increase Lysate Concentration: A higher protein concentration in the lysate can improve the yield of captured proteins.
-
Optimize Incubation Times: Adjust the incubation times for both probe treatment and the click reaction to maximize efficiency.
-
Issue: High background of non-specific binding.
-
Possible Cause: The probe is binding non-specifically to abundant proteins or the streptavidin beads.
-
Troubleshooting Steps:
-
Include a Competition Control: Pre-incubate the cells with an excess of unmodified this compound before adding the probe. True off-targets will show reduced binding in the competition sample.
-
Optimize Washing Steps: Increase the number and stringency of wash steps after the streptavidin pulldown to remove non-specifically bound proteins.
-
Use a Different Probe Design: If non-specific binding persists, consider synthesizing a probe with a different linker or reporter tag.
-
Kinome Profiling
Issue: High variability between replicates.
-
Possible Cause: Inconsistent sample preparation or assay execution.
-
Troubleshooting Steps:
-
Ensure Consistent Lysate Preparation: Use a standardized protocol for cell lysis and protein quantification to ensure equal protein input for each sample.
-
Automate Liquid Handling: If possible, use automated liquid handling to minimize pipetting errors.
-
Control for ATP Concentration: Maintain a consistent ATP concentration across all assays, as it can significantly influence inhibitor potency.
-
Issue: No significant inhibition of any kinase is observed.
-
Possible Cause: The inhibitor concentration is too low, or the inhibitor is not active against the kinases in the panel.
-
Troubleshooting Steps:
-
Increase Inhibitor Concentration: Test a range of this compound concentrations to ensure that you are in a range that would reveal potential off-target inhibition.
-
Verify Compound Integrity: Confirm the identity and purity of your this compound stock.
-
Use a Positive Control: Include a known broad-spectrum kinase inhibitor as a positive control to ensure the assay is working correctly.
-
Cellular Thermal Shift Assay (CETSA)
Issue: No thermal shift is observed for the target protein.
-
Possible Cause: The drug does not sufficiently stabilize the target protein upon binding, or the experimental conditions are not optimal.
-
Troubleshooting Steps:
-
Optimize Heating Conditions: Vary the temperature and duration of the heat shock to find the optimal conditions for detecting a thermal shift for your protein of interest.
-
Increase Drug Concentration: Use a higher concentration of this compound to ensure target saturation.
-
Consider a Different Detection Method: If using Western blotting, ensure your antibody is specific and sensitive. For low abundance proteins, consider a more sensitive method like mass spectrometry.[6][8]
-
Issue: High background in Western blot detection.
-
Possible Cause: Non-specific antibody binding or incomplete removal of cellular debris.
-
Troubleshooting Steps:
-
Optimize Antibody Dilution: Titrate your primary and secondary antibodies to find the optimal dilution that maximizes signal-to-noise.
-
Improve Sample Clarification: Ensure complete centrifugation to pellet all aggregated proteins and cellular debris before loading the supernatant for electrophoresis.
-
Include Appropriate Controls: Run a negative control (no primary antibody) to check for non-specific binding of the secondary antibody.
-
Experimental Protocols
Protocol 1: Chemical Proteomics Workflow for Off-Target Identification of this compound
This protocol outlines the use of an alkyne-modified this compound probe to identify interacting proteins in a cellular context.
Materials:
-
KRAS G12C mutant cell line (e.g., NCI-H358)
-
This compound
-
Alkyne-modified this compound probe
-
DMSO
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Click chemistry reagents (e.g., copper(II) sulfate, TBTA, sodium ascorbate, biotin-azide)
-
Streptavidin-coated magnetic beads
-
Wash buffers (e.g., PBS with varying concentrations of SDS)
-
Elution buffer (e.g., buffer containing biotin)
-
Reagents for SDS-PAGE and Western blotting or for mass spectrometry sample preparation (e.g., urea, DTT, iodoacetamide, trypsin)
Procedure:
-
Cell Treatment:
-
Plate KRAS G12C mutant cells and grow to 70-80% confluency.
-
Treat cells with either DMSO (vehicle), a high concentration of this compound (competition control), or the alkyne-modified this compound probe for a specified time (e.g., 2 hours).
-
-
Cell Lysis:
-
Wash the cells with cold PBS and lyse them on ice using lysis buffer.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
-
Click Chemistry Reaction:
-
To the clarified lysate, add the click chemistry reagents (copper(II) sulfate, TBTA, sodium ascorbate, and biotin-azide).
-
Incubate the reaction to conjugate biotin to the alkyne-labeled proteins.
-
-
Pulldown of Biotinylated Proteins:
-
Add streptavidin-coated magnetic beads to the lysate and incubate to capture the biotinylated proteins.
-
Wash the beads extensively with a series of wash buffers to remove non-specifically bound proteins.
-
-
Elution and Analysis:
-
Elute the bound proteins from the beads.
-
Analyze the eluted proteins by SDS-PAGE followed by Western blotting for specific candidates or by mass spectrometry for proteome-wide identification.
-
Data Presentation:
The results from the mass spectrometry analysis can be summarized in a table.
| Protein ID | Gene Name | Peptide Count (Probe) | Peptide Count (Competition) | Fold Change |
| P01116 | KRAS | 25 | 2 | 12.5 |
| Potential Off-Target 1 | GENE1 | 15 | 3 | 5.0 |
| Potential Off-Target 2 | GENE2 | 10 | 8 | 1.25 |
This table is a template. The data should be populated with your experimental results.
Chemical proteomics workflow for identifying this compound off-targets.
Protocol 2: Kinome Profiling Using a Peptide Array
This protocol describes a method to assess the inhibitory activity of this compound against a broad range of kinases.
Materials:
-
Cell line of interest
-
This compound
-
Cell lysis buffer
-
Kinase peptide array
-
Kinase reaction buffer
-
ATP (containing γ-³²P-ATP or for use with phospho-specific antibodies)
-
Wash buffers
-
Detection reagents (e.g., phosphor imager or antibodies and secondary reagents for chemiluminescence)
Procedure:
-
Lysate Preparation:
-
Treat cells with this compound or DMSO for a desired time.
-
Lyse the cells and quantify the protein concentration.
-
-
Kinase Reaction:
-
Apply the cell lysates to the kinase peptide array.
-
Initiate the kinase reaction by adding the kinase reaction buffer containing ATP (with a radiolabel or for antibody-based detection).
-
Incubate the array to allow for phosphorylation of the peptide substrates.
-
-
Washing and Detection:
-
Wash the array to remove unbound lysate and ATP.
-
Detect the phosphorylated peptides using a phosphor imager (for γ-³²P-ATP) or by incubating with a cocktail of phospho-specific antibodies followed by a labeled secondary antibody.
-
-
Data Analysis:
-
Quantify the signal intensity for each peptide spot.
-
Compare the phosphorylation levels in the this compound-treated samples to the DMSO control to identify inhibited kinases.
-
Data Presentation:
The results can be presented as a selectivity score or in a table listing the inhibited kinases.
| Kinase Target | Percent Inhibition (at 1 µM this compound) |
| Kinase A | 85% |
| Kinase B | 52% |
| Kinase C | 15% |
This table is a template. The data should be populated with your experimental results.
Workflow for kinome profiling to assess this compound off-target kinase inhibition.
Protocol 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol details how to perform CETSA to confirm the direct binding of this compound to potential off-targets in intact cells.[6][7][8]
Materials:
-
Cell line expressing the protein of interest
-
This compound
-
DMSO
-
PBS
-
Lysis buffer with protease inhibitors
-
PCR tubes or 96-well PCR plate
-
Thermal cycler
-
Reagents for Western blotting (antibodies, buffers, etc.)
Procedure:
-
Cell Treatment:
-
Treat cultured cells with this compound or DMSO at the desired concentration and incubate.
-
-
Heating:
-
Aliquot the cell suspension into PCR tubes or a PCR plate.
-
Heat the samples to a range of temperatures in a thermal cycler for a fixed duration (e.g., 3 minutes).
-
Immediately cool the samples to room temperature.
-
-
Lysis and Centrifugation:
-
Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.
-
Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
-
Analysis:
-
Carefully collect the supernatant containing the soluble proteins.
-
Analyze the amount of the protein of interest in the supernatant by Western blotting.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
Plot the percentage of soluble protein as a function of temperature for both the DMSO and this compound treated samples to generate melting curves. A shift in the melting curve indicates target engagement.
-
Data Presentation:
The data is typically presented as melting curves, and the thermal shift (ΔTm) can be quantified.
| Target Protein | Tm (DMSO) | Tm (this compound) | ΔTm |
| Potential Off-Target 1 | 52°C | 56°C | +4°C |
| Control Protein | 65°C | 65°C | 0°C |
This table is a template. The data should be populated with your experimental results.
Cellular Thermal Shift Assay (CETSA) workflow for this compound.
Signaling Pathway Diagram
The primary target of this compound is KRAS G12C, a key node in the RAS/MAPK signaling pathway. Off-target effects on other kinases could potentially lead to the activation or inhibition of parallel or downstream pathways, complicating the interpretation of experimental outcomes.
KRAS G12C signaling and potential this compound off-target interactions.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. genesandcancer.com [genesandcancer.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Advanced approaches of developing targeted covalent drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. KRASG12C inhibition using MRTX1257: a novel radio-sensitizing partner - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. axonmedchem.com [axonmedchem.com]
Navigating Acquired Resistance to MRTX-1257 in Long-Term Culture: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering acquired resistance to MRTX-1257, a potent and selective KRAS G12C inhibitor, in long-term cell culture models. This guide is designed to help you identify the underlying mechanisms of resistance and explore potential therapeutic strategies to overcome them.
Troubleshooting Guide: Loss of this compound Efficacy in Long-Term Culture
Problem: My KRAS G12C mutant cancer cell line, initially sensitive to this compound, has developed resistance after prolonged treatment. What are the potential causes and how can I investigate them?
Answer: Acquired resistance to KRAS G12C inhibitors like this compound is a common observation in long-term culture and clinical settings.[1][2][3] The underlying mechanisms can be broadly categorized into "on-target" and "off-target" alterations.
Initial Steps:
-
Confirm Resistance: Re-evaluate the IC50 of this compound in your resistant cell line compared to the parental, sensitive line using a cell viability assay. A significant shift in the IC50 value confirms acquired resistance.
-
Assess Pathway Reactivation: Perform immunoblotting to check for the reactivation of downstream signaling pathways, such as the MAPK (p-ERK) and PI3K/AKT (p-AKT, p-S6) pathways, in the presence of this compound.[1][4]
Investigating Potential Resistance Mechanisms
Based on your initial findings, you can delve deeper into specific mechanisms:
| Observation | Potential Mechanism | Suggested Next Steps |
| Reactivation of p-ERK despite this compound treatment | On-target KRAS mutations: Secondary mutations in the KRAS G12C allele can prevent inhibitor binding.[1][2][5] | - Perform Sanger or next-generation sequencing (NGS) of the KRAS gene in resistant cells to identify secondary mutations (e.g., G12R/D/V, Y96C, H95D/Q/R).[3][5] |
| Bypass signaling through upstream activation: Amplification or mutation of Receptor Tyrosine Kinases (RTKs) like EGFR, MET, or FGFR can reactivate the MAPK pathway.[1][2][6][7] | - Use RTK antibody arrays or perform targeted sequencing to identify upregulated or mutated RTKs. - Test the efficacy of combining this compound with respective RTK inhibitors (e.g., crizotinib for MET amplification).[7] | |
| Activation of other RAS isoforms: Activating mutations in NRAS or HRAS can bypass the need for KRAS G12C signaling.[1][2] | - Sequence NRAS and HRAS genes to check for activating mutations. | |
| Downstream mutations: Activating mutations in downstream components like BRAF or MEK (MAP2K1) can render the cells independent of upstream KRAS signaling.[1][2][3] | - Sequence BRAF and MAP2K1 genes for activating mutations. | |
| Reactivation of p-AKT/p-S6 despite this compound treatment | PI3K pathway activation: Gain-of-function mutations in PIK3CA or loss-of-function mutations in the tumor suppressor PTEN can lead to resistance.[1][2][8] | - Sequence PIK3CA and PTEN genes. - Evaluate the combination of this compound with a PI3K inhibitor.[1][7] |
| No clear reactivation of MAPK or PI3K pathways, but morphological changes (e.g., more mesenchymal appearance) | Epithelial-to-Mesenchymal Transition (EMT): A phenotypic switch to a mesenchymal state can confer resistance.[1][6][7] | - Perform immunoblotting or immunofluorescence for EMT markers (e.g., decreased E-cadherin, increased Vimentin, ZEB1). - Investigate the involvement of pathways like PI3K or CDK4 in EMT-mediated resistance.[1][6] |
| Histological Transformation: In some cases, adenocarcinoma cells can transform into squamous cell carcinoma, a mechanism observed clinically.[3][7][9] | - This is more relevant for in vivo models but can be considered if significant phenotypic changes are observed. |
Frequently Asked Questions (FAQs)
Q1: What are the known "on-target" resistance mutations to this compound?
A1: Deep mutational scanning screens have identified several KRAS mutations that confer resistance to this compound. These mutations often occur at codons that affect drug binding.[5][9]
Table 1: Reported KRAS Mutations Conferring Resistance to this compound [5]
| KRAS Codon | Amino Acid Substitutions |
| 8 | Strong resistance mutations detected |
| 9 | Strong resistance mutations detected |
| 12 | G12D, G12R, G12V, G12W |
| 64 | Strong resistance mutations detected |
| 68 | R68S |
| 95 | H95D, H95Q, H95R |
| 96 | Y96C |
| 99 | Strong resistance mutations detected |
| 117 | Strong resistance mutations detected |
Q2: What are the most common "off-target" mechanisms of resistance?
A2: The most frequently observed off-target mechanisms involve the activation of bypass signaling pathways that reactivate downstream effectors like ERK and AKT, rendering the cells less dependent on KRAS G12C.
Table 2: Common Off-Target Resistance Mechanisms [1][2][3]
| Mechanism | Specific Alterations |
| Upstream RTK Activation | MET amplification, EGFR mutations/amplification, FGFR fusions |
| RAS Pathway Mutations | Activating mutations in NRAS, HRAS, BRAF, MAP2K1 (MEK) |
| PI3K Pathway Alterations | Activating PIK3CA mutations, loss-of-function PTEN mutations |
| Loss of Tumor Suppressors | NF1 loss-of-function mutations |
| Oncogenic Fusions | ALK, RET, BRAF, RAF1, FGFR3 fusions |
Q3: Can resistance be overcome with combination therapies?
A3: Yes, preclinical and clinical data suggest that combination strategies are essential to overcome or delay acquired resistance. The choice of combination partner depends on the identified resistance mechanism.
Table 3: Potential Combination Strategies to Overcome this compound Resistance
| Resistance Mechanism | Combination Partner | Rationale |
| RTK-driven feedback reactivation | SHP2 inhibitor (e.g., RMC-4550) | SHP2 is a central node downstream of multiple RTKs that activates RAS.[10][11] |
| MET Amplification | MET inhibitor (e.g., crizotinib) | Directly inhibits the amplified bypass signaling pathway.[7] |
| PI3K Pathway Activation | PI3K inhibitor | Blocks the parallel survival pathway activated by PI3K mutations or PTEN loss.[1] |
| EMT-mediated resistance | PI3K inhibitor, CDK4 inhibitor | Targets pathways that are activated in the mesenchymal state.[1][6] |
| General MAPK Pathway Reactivation | MEK inhibitor | Provides vertical inhibition of the reactivated MAPK pathway. |
Q4: How does the tumor microenvironment influence resistance?
A4: The tumor microenvironment can contribute to resistance. For instance, tumor fibrosis and alterations in angiogenesis and immune cell populations have been observed in resistant tumors.[7] The adaptive immune system may play a role in the response to KRAS G12C inhibitors, as suggested by the loss of efficacy of combination therapies in immunodeficient mouse models.[11][12]
Key Experimental Protocols
Here are detailed methodologies for key experiments to investigate this compound resistance.
Protocol 1: Cell Viability Assay (e.g., using CellTiter-Glo®)
-
Cell Seeding: Seed parental (sensitive) and resistant cells in 96-well plates at a predetermined optimal density.
-
Drug Treatment: The next day, treat the cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM). Include a DMSO-only control.
-
Incubation: Incubate the plates for 72 hours under standard cell culture conditions.
-
Lysis and Luminescence Reading: Add CellTiter-Glo® reagent to each well, lyse the cells by shaking, and measure luminescence using a plate reader.
-
Data Analysis: Normalize the data to the DMSO control and plot the dose-response curve to determine the IC50 value.
Protocol 2: Immunoblotting for Pathway Analysis
-
Cell Lysis: Treat sensitive and resistant cells with this compound at a concentration known to be effective in the sensitive line (e.g., 100 nM) for various time points (e.g., 2, 24, 48 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against key signaling proteins (e.g., p-ERK, total ERK, p-AKT, total AKT, p-S6, total S6, KRAS G12C, and a loading control like β-actin).
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize the bands using an enhanced chemiluminescence (ECL) substrate.
Protocol 3: Gene Sequencing for Mutation Analysis
-
Genomic DNA Extraction: Isolate genomic DNA from both parental and resistant cell lines using a commercial kit.
-
PCR Amplification: Amplify the coding regions of target genes (e.g., KRAS, NRAS, HRAS, BRAF, PIK3CA, PTEN) using gene-specific primers.
-
Sequencing:
-
Sanger Sequencing: For targeted analysis of specific mutational hotspots.
-
Next-Generation Sequencing (NGS): For a broader, unbiased analysis of a panel of cancer-related genes or whole-exome sequencing.
-
-
Data Analysis: Align the sequencing data to the reference genome and identify any acquired mutations in the resistant cell lines.
Visualizing Resistance Mechanisms and Workflows
Signaling Pathways in this compound Resistance
Caption: Signaling pathways involved in acquired resistance to this compound.
Experimental Workflow for Investigating Resistance
Caption: Workflow for investigating acquired this compound resistance.
Logical Relationship of Resistance Mechanisms
References
- 1. Frontiers | Mechanisms of resistance to KRASG12C inhibitors in KRASG12C-mutated non-small cell lung cancer [frontiersin.org]
- 2. Mechanisms of resistance to KRASG12C inhibitors in KRASG12C-mutated non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scholarlycommons.henryford.com [scholarlycommons.henryford.com]
- 4. Mechanisms of Resistance to KRASG12C Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acquired Resistance to KRASG12C Inhibition in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Non-genetic adaptive resistance to KRASG12C inhibition: EMT is not the only culprit [frontiersin.org]
- 7. ascopubs.org [ascopubs.org]
- 8. researchgate.net [researchgate.net]
- 9. Mechanisms of Acquired Resistance to KRAS G12C Inhibition in Patients With Cancer - The ASCO Post [ascopost.com]
- 10. Vertical pathway inhibition overcomes adaptive feedback resistance to KRASG12C inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Evaluation of KRASG12C inhibitor responses in novel murine KRASG12C lung cancer cell line models - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: MRTX-1257 Preclinical Development
This technical support center provides guidance for researchers, scientists, and drug development professionals utilizing MRTX-1257 in preclinical animal models. The following information addresses potential questions and troubleshooting scenarios based on publicly available data.
Frequently Asked Questions (FAQs)
Q1: What is the generally observed toxicity profile of this compound in animal models?
Based on available preclinical data, this compound has been reported to be well-tolerated in animal models, particularly in mice.[1][2] Efficacious doses, ranging from 30-100 mg/kg per day, were administered while "maintaining tolerance".[1] Studies combining this compound with radiotherapy in mice also reported no significant toxicities.[2]
Q2: Are there any specific, unexpected toxicities reported for this compound in animal studies?
Publicly available literature does not detail any specific unexpected toxicities for this compound in animal models. The primary focus of published studies has been on the efficacy and on-target activity of the compound.[1][2][3][4][5]
Q3: What are the known adverse events for the clinical successor of this compound, adagrasib (MRTX849), in humans?
While not directly observed with this compound in animals, it is important for researchers to be aware of the clinical safety profile of its successor, adagrasib. In human clinical trials, the most frequently reported treatment-related adverse events for adagrasib were primarily gastrointestinal, including nausea, diarrhea, and vomiting.[1][6] Hepatotoxicity has also been observed.[7][8]
Q4: How selective is this compound for KRAS G12C?
Proteomics studies have demonstrated that this compound is highly selective for the cysteine residue at position 12 (Cys12) of the KRAS G12C mutant protein over other surface-exposed cysteine residues.[1]
Q5: What is the mechanism of action of this compound?
This compound is a selective, covalent, and irreversible inhibitor of the KRAS G12C mutant protein. It forms a covalent bond with the cysteine at codon 12, locking the KRAS protein in an inactive, GDP-bound state.[1][5] This prevents downstream signaling through pathways such as the MAPK pathway.
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Unexpected animal morbidity or mortality | - Off-target toxicity not previously reported.- Formulation or vehicle-related toxicity.- Animal model-specific sensitivity.- Dosing error. | - Perform a full necropsy and histopathological analysis of all major organs.- Analyze plasma and tissue levels of this compound to confirm exposure.- Conduct a vehicle-only control group study to rule out formulation effects.- Review dosing procedures and calculations for accuracy. |
| Lack of tumor regression at expected efficacious doses | - Poor bioavailability in the specific animal model.- Development of tumor resistance.- Incorrect KRAS G12C mutational status of the tumor model. | - Perform pharmacokinetic analysis to determine plasma and tumor concentrations of this compound.- Confirm the KRAS G12C mutation in the cell line or xenograft model.- Analyze downstream signaling pathways (e.g., p-ERK) in tumor tissue to confirm target engagement. |
| Gastrointestinal distress (e.g., diarrhea, weight loss) | - Potential on-target or off-target effect, mirroring clinical observations with adagrasib. | - Monitor animal weight and hydration status closely.- Consider dose reduction or intermittent dosing schedules.- Provide supportive care as recommended by veterinary staff. |
| Elevated liver enzymes in blood work | - Potential for hepatotoxicity, as seen with the clinical successor adagrasib. | - Conduct regular monitoring of liver function tests (ALT, AST, etc.).- Perform histopathological examination of liver tissue.- Evaluate for potential drug-drug interactions if other compounds are being co-administered. |
Data Presentation
Table 1: Preclinical Efficacy and Dosing of this compound in Mouse Xenograft Models
| Animal Model | Tumor Type | Dose (mg/kg, Oral) | Dosing Schedule | Observed Efficacy | Reference |
| MIA PaCa-2 Xenograft | Pancreatic Cancer | 1, 3, 10, 30, 100 | Daily for 30 days | Rapid tumor growth inhibition at all doses; sustained regression at ≥3 mg/kg; complete responses at 100 mg/kg. | [4] |
| H358 Xenograft | Non-Small Cell Lung Cancer | Not specified | Not specified | Dose-dependent inhibition of ERK1/2 and S6 phosphorylation. | [5] |
| Various PDX models | Various KRAS G12C-mutant cancers | Not specified | Not specified | Regressions >30% in 18 out of 23 models tested. | [5] |
| CT26 KRAS G12C+/+ | Colorectal Carcinoma | 50 | 3 administrations | In combination with radiotherapy, resulted in a 20% cure rate. | [2] |
Experimental Protocols
Protocol 1: In Vivo Efficacy Study in a Xenograft Mouse Model
-
Cell Culture: Culture KRAS G12C-mutant cancer cells (e.g., MIA PaCa-2) in appropriate media and conditions.
-
Tumor Implantation: Subcutaneously implant 1x10^6 to 5x10^6 cells in the flank of immunocompromised mice (e.g., nude or NSG mice).
-
Tumor Growth Monitoring: Monitor tumor growth using caliper measurements.
-
Randomization: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize animals into treatment and control groups.
-
This compound Formulation: Prepare this compound in a suitable vehicle for oral gavage (e.g., 20% SBE-β-CD in saline).
-
Dosing: Administer this compound orally at the desired dose and schedule. The control group receives the vehicle only.
-
Data Collection: Measure tumor volume and body weight regularly (e.g., 2-3 times per week).
-
Endpoint: Euthanize animals when tumors reach the maximum allowed size or at the end of the study. Collect tumors and other tissues for pharmacodynamic and toxicological analysis.
Protocol 2: Assessment of KRAS Signaling Inhibition in Tumor Tissue
-
Sample Collection: Collect tumor tissue from this compound-treated and control animals at a specified time point after the last dose.
-
Tissue Lysis: Immediately snap-freeze tissues in liquid nitrogen or homogenize in lysis buffer containing phosphatase and protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard assay (e.g., BCA assay).
-
Western Blotting:
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against p-ERK, total ERK, and a loading control (e.g., β-actin).
-
Incubate with appropriate secondary antibodies.
-
Visualize protein bands using a chemiluminescence detection system.
-
-
Analysis: Quantify band intensities to determine the level of ERK phosphorylation relative to total ERK and the loading control.
Visualizations
Caption: Simplified KRAS signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for preclinical evaluation of this compound.
Caption: Logical flow for troubleshooting unexpected toxicity in animal models.
References
- 1. researchgate.net [researchgate.net]
- 2. KRASG12C inhibition using MRTX1257: a novel radio-sensitizing partner - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. onclive.com [onclive.com]
- 7. A real-world pharmacovigilance study of KRAS G12C mutation inhibitors based on the food and drug administration adverse event reporting system - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting MRTX-1257 Response in Cell Lines
This technical support center provides troubleshooting guidance for researchers encountering a lack of response in their cell lines to MRTX-1257, a potent and selective covalent inhibitor of KRAS G12C. The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a highly selective, orally available, and irreversible inhibitor of the KRAS G12C mutant protein.[1][2][3][4] It works by covalently binding to the cysteine residue at position 12 of the mutated KRAS protein, locking it in an inactive, GDP-bound state.[5][6] This prevents the activation of downstream signaling pathways, such as the MAPK (RAF/MEK/ERK) and PI3K/AKT/mTOR pathways, which are crucial for cancer cell growth and survival.[7][8]
Q2: My cell line is supposed to be KRAS G12C mutant, but it's not responding to this compound. What are the possible reasons?
There are several potential reasons for a lack of response to this compound, even in a presumed KRAS G12C mutant cell line. These can be broadly categorized as:
-
Cell Line Integrity and Experimental Variables:
-
Cell Line Misidentification or Contamination: The cell line may not be the correct one or may be contaminated with other cells.[9][10][11][12] It is estimated that 18-36% of all actively growing cell line cultures are misidentified or cross-contaminated.[11]
-
Loss of KRAS G12C Mutation: The specific sub-population of the cell line you are using may have lost the KRAS G12C mutation over time with passaging.
-
Suboptimal Experimental Conditions: Issues with drug concentration, stability, or the experimental protocol itself can lead to apparent non-response.[13][14][15][16][17]
-
-
Intrinsic or Acquired Resistance Mechanisms:
-
Bypass Signaling Pathways: The cancer cells may have alternative signaling pathways that are not dependent on KRAS G12C to drive their growth and survival.[18][19][20][21] This can include activation of other receptor tyrosine kinases (RTKs) or downstream effectors in the MAPK or PI3K/AKT pathways.[22][23][24]
-
Feedback Reactivation: Inhibition of KRAS G12C can sometimes lead to a feedback loop that reactivates the MAPK pathway.[5]
-
Downstream Mutations: Mutations in genes downstream of KRAS, such as in the PI3K/AKT/mTOR pathway, can render the cells insensitive to KRAS inhibition.[25][26]
-
Epithelial-to-Mesenchymal Transition (EMT): A change in the cell's phenotype can lead to reduced dependence on the KRAS signaling pathway.[27]
-
Q3: How can I be sure my cell line has the KRAS G12C mutation?
It is crucial to verify the genetic identity of your cell line. You can do this through:
-
Cell Line Authentication: Use Short Tandem Repeat (STR) profiling to confirm the identity of your cell line against a reference database.[9][28]
-
KRAS G12C Mutation Analysis: Directly sequence the KRAS gene in your cell line to confirm the presence of the G12C mutation. This can be done using Sanger sequencing or Next-Generation Sequencing (NGS).[29][30][31][32][33]
Troubleshooting Guide
If your authenticated KRAS G12C-positive cell line is not responding to this compound, follow this step-by-step troubleshooting guide.
Step 1: Verify Experimental Setup and Drug Integrity
Question: Could my experimental protocol or the this compound compound be the issue?
Answer: Yes, it's the first and most critical aspect to check.
Troubleshooting Actions:
-
Confirm Drug Concentration and Activity:
-
Ensure the correct concentration of this compound is being used. The IC50 for ERK phosphorylation inhibition in sensitive cell lines like H358 is approximately 0.9 to 1 nM.[1][2][4][5] However, the effective concentration for cell viability assays can vary between cell lines, typically in the nanomolar range.[5]
-
Verify the proper storage and handling of the this compound compound to ensure its stability.
-
Include a positive control cell line known to be sensitive to this compound (e.g., NCI-H358, MIA PaCa-2) in your experiments.
-
-
Optimize Assay Conditions:
-
Review your cell seeding density and assay duration.
-
Ensure that the serum concentration in your media is consistent, as components in serum can sometimes interfere with drug activity.[16]
-
Step 2: Assess Target Engagement and Downstream Signaling
Question: How do I know if this compound is actually inhibiting KRAS G12C in my cells?
Answer: You need to perform experiments to measure the direct effect of the drug on its target and the immediate downstream signaling pathway.
Troubleshooting Actions:
-
Western Blot Analysis for p-ERK:
-
The most direct way to assess KRAS pathway inhibition is to measure the phosphorylation of ERK (p-ERK), a key downstream effector.
-
Treat your cells with a dose range of this compound for a short period (e.g., 2-4 hours) and perform a western blot for p-ERK and total ERK. A significant decrease in the p-ERK/total ERK ratio indicates successful target engagement.[2][6]
-
-
Assess Downstream PI3K/AKT Pathway:
-
Simultaneously, you can probe for key components of the PI3K/AKT pathway, such as p-AKT and total AKT. Lack of change in this pathway despite p-ERK inhibition might suggest bypass signaling.
-
Step 3: Investigate Potential Resistance Mechanisms
Question: If this compound is inhibiting p-ERK but my cells are still not dying, what's next?
Answer: This suggests the cells are utilizing alternative survival pathways.
Troubleshooting Actions:
-
Analyze for Bypass Pathway Activation:
-
Receptor Tyrosine Kinase (RTK) Activation: Perform a phospho-RTK array to screen for the activation of other receptors (e.g., EGFR, MET) that could be driving parallel signaling.[7][8][34]
-
PI3K/AKT/mTOR Pathway Analysis: Conduct a more detailed analysis of this pathway by examining the phosphorylation status of key components like PI3K, AKT, and mTOR.[23][24][35] Mutations in genes like PIK3CA or loss of PTEN can lead to constitutive activation of this pathway.[24][36]
-
-
Long-term Response and Feedback Loops:
-
Conduct a time-course experiment (e.g., 24, 48, 72 hours) to see if there is a rebound in p-ERK levels after initial inhibition, which would suggest a feedback reactivation of the MAPK pathway.[5]
-
Quantitative Data Summary
The following table summarizes key quantitative data for this compound from published studies.
| Parameter | Cell Line | Value | Reference |
| IC50 (p-ERK Inhibition) | H358 | 900 pM | [1][2] |
| IC50 (p-ERK Inhibition) | H358 | 1 nM | [5] |
| In Vivo Efficacy | MIA PaCa-2 Xenograft | Tumor regression at 3-100 mg/kg | [1] |
| In Vitro Viability (IC50) | KRAS G12C mutant panel | 0.2 - 62 nM | [5] |
Experimental Protocols
Protocol 1: KRAS G12C Mutation Verification by Sanger Sequencing
-
Genomic DNA Extraction: Isolate genomic DNA from your cell line using a commercial kit.
-
PCR Amplification: Amplify the region of the KRAS gene containing codon 12 using specific primers.
-
PCR Product Purification: Purify the amplified PCR product to remove primers and dNTPs.
-
Sanger Sequencing: Send the purified PCR product for Sanger sequencing using both forward and reverse primers.
-
Data Analysis: Analyze the sequencing chromatogram to identify the nucleotide sequence at codon 12 and confirm the GGT to TGT (G12C) mutation.
Protocol 2: Western Blot for p-ERK and p-AKT
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against p-ERK, total ERK, p-AKT, total AKT, and a loading control (e.g., GAPDH).
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry Analysis: Quantify the band intensities to determine the ratio of phosphorylated to total protein.
Visualizations
Caption: Simplified KRAS signaling pathway and the mechanism of action of this compound.
Caption: Troubleshooting workflow for unresponsive cell lines to this compound.
Caption: Potential reasons for lack of cell line response to this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. axonmedchem.com [axonmedchem.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. Roles of EGFR and KRAS and their downstream signaling pathways in pancreatic cancer and pancreatic cancer stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cell line authentication: a necessity for reproducible biomedical research - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biocompare.com [biocompare.com]
- 11. bitesizebio.com [bitesizebio.com]
- 12. blog.crownbio.com [blog.crownbio.com]
- 13. Large inherent variability in data derived from highly standardised cell culture experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
- 15. researchgate.net [researchgate.net]
- 16. tandfonline.com [tandfonline.com]
- 17. promegaconnections.com [promegaconnections.com]
- 18. targetedonc.com [targetedonc.com]
- 19. aacrjournals.org [aacrjournals.org]
- 20. Understanding and targeting resistance mechanisms in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Mechanisms of resistance to KRASG12C-targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Epidermal Growth Factor Receptor Signaling to the MAPK Pathway Bypasses RAS in Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 23. aacrjournals.org [aacrjournals.org]
- 24. karger.com [karger.com]
- 25. Molecular determinants of response to PI3K/akt/mTOR and KRAS pathways inhibitors in NSCLC cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 26. e-century.us [e-century.us]
- 27. Mechanisms of Resistance to KRAS Inhibitors: Cancer Cells' Strategic Use of Normal Cellular Mechanisms to Adapt - PMC [pmc.ncbi.nlm.nih.gov]
- 28. cellculturecompany.com [cellculturecompany.com]
- 29. aacrjournals.org [aacrjournals.org]
- 30. findkrasg12c.com [findkrasg12c.com]
- 31. lumakrashcp.com [lumakrashcp.com]
- 32. researchgate.net [researchgate.net]
- 33. findkrasg12c.com [findkrasg12c.com]
- 34. EGFR and KRAS in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 35. researchgate.net [researchgate.net]
- 36. Frontiers | Mechanisms of resistance to KRASG12C inhibitors in KRASG12C-mutated non-small cell lung cancer [frontiersin.org]
Navigating Experimental Consistency: A Technical Support Guide for MRTX-1257
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential batch-to-batch variability when working with the KRAS G12C inhibitor, MRTX-1257. Ensuring experimental reproducibility is paramount for generating reliable and translatable data in preclinical and clinical research. This guide offers practical advice on compound handling, experimental design, and data interpretation to minimize variability and enhance the robustness of your findings.
Frequently Asked Questions (FAQs)
Compound Characteristics and Handling
Q1: What is this compound and how does it work?
This compound is a potent, selective, and orally active small molecule inhibitor that irreversibly and covalently binds to the mutant cysteine residue in KRAS G12C.[1][2][3] This covalent modification locks the KRAS protein in an inactive, GDP-bound state, thereby inhibiting downstream signaling pathways, such as the MAPK/ERK pathway, that drive tumor cell proliferation.[2][4][5]
Q2: What are the recommended storage conditions for this compound?
To ensure stability and minimize degradation, which can be a significant source of variability, proper storage is crucial.
| Storage Condition | Duration |
| Powder at -20°C | ≥ 4 years[6] |
| Stock solution in DMSO at -20°C | 1 month[1][2] |
| Stock solution in DMSO at -80°C | 1 year[2] |
It is highly recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles, which can lead to compound degradation.[2] For in vivo studies, it is best to prepare the working solution fresh on the day of use.[1]
Q3: How should I prepare this compound solutions for my experiments?
The solubility of this compound can vary depending on the solvent. Inconsistent dissolution can be a major contributor to batch-to-batch variability.
| Solvent | Solubility |
| DMSO | ≥ 55 mg/mL (97.22 mM)[4][7] |
| DMF | 30 mg/mL[6] |
| Ethanol | 10 mg/mL[6] |
For in vitro experiments, using fresh, high-quality DMSO is recommended as moisture-absorbing DMSO can reduce solubility.[2] For in vivo formulations, specific protocols involving co-solvents like PEG300, Tween-80, and saline, or vehicles like corn oil are available and should be followed precisely to ensure consistent delivery.[1][4] If precipitation is observed, gentle warming and/or sonication can aid dissolution.[1]
Experimental Design and Execution
Q4: We are observing inconsistent IC50 values for this compound in our cell-based assays. What could be the cause?
Variability in IC50 values is a common issue in preclinical drug testing.[8] Several factors related to experimental execution can contribute to this:
-
Cell Line Authenticity and Passage Number: Ensure cell lines are obtained from a reputable source and regularly authenticated. Use cells within a consistent and low passage number range, as high passage numbers can lead to genetic drift and altered drug sensitivity.
-
Cell Seeding Density: Inconsistent cell numbers at the start of an experiment can significantly impact results. Optimize and standardize seeding density to avoid issues related to confluency, nutrient depletion, or altered cell cycle kinetics.[8]
-
Assay Duration: The length of drug exposure can influence the observed potency. Standardize the incubation time for all experiments.[9]
-
Reagent Variability: Use the same lot of media, serum, and other critical reagents whenever possible. If a new lot must be introduced, perform a bridging experiment to ensure consistency.
Q5: Our in vivo xenograft studies with this compound are showing variable tumor growth inhibition between cohorts. What should we check?
In vivo studies introduce additional layers of complexity that can contribute to variability.[10]
-
Animal Health and Acclimation: Ensure all animals are healthy, of a similar age and weight, and properly acclimated to the facility before starting the experiment.
-
Tumor Implantation: Standardize the number of cells injected, the injection site, and the technique to ensure consistent tumor establishment.
-
Drug Formulation and Administration: As mentioned, prepare the formulation consistently for each experiment. Ensure accurate and consistent dosing and administration route (e.g., oral gavage).[2]
-
Tumor Volume Measurement: Use a standardized method for measuring tumor volume (e.g., calipers) and have the same individual perform the measurements if possible to reduce inter-operator variability.
Troubleshooting Guides
Guide 1: Addressing Inconsistent In Vitro Assay Results
This guide provides a systematic approach to troubleshooting variability in cell-based assays with this compound.
Step 1: Verify Compound Integrity and Preparation
-
Action: Prepare a fresh stock solution of this compound from a new aliquot of powder.
-
Rationale: To rule out degradation of the stock solution due to improper storage or multiple freeze-thaw cycles.
-
Action: Confirm the final concentration of the working solutions using a validated analytical method (e.g., HPLC).
-
Rationale: To ensure accurate and consistent drug concentrations are being used in the assay.
Step 2: Standardize Cell Culture and Assay Conditions
-
Action: Perform cell line authentication (e.g., STR profiling).
-
Rationale: To confirm the identity of the cell line and rule out cross-contamination.
-
Action: Create a cell bank with a low passage number and use cells from this bank for a defined number of passages.
-
Rationale: To minimize phenotypic drift associated with continuous culturing.
-
Action: Optimize and fix the cell seeding density and assay duration.
-
Rationale: To ensure that cell growth kinetics and drug exposure time are consistent across experiments.
Step 3: Control for Reagent and Equipment Variability
-
Action: Use the same lot of critical reagents (media, serum, assay reagents) for a set of experiments.
-
Rationale: To eliminate variability introduced by different reagent lots.
-
Action: Regularly calibrate and maintain all equipment (e.g., pipettes, incubators, plate readers).
-
Rationale: To ensure accuracy and consistency in experimental procedures.
Guide 2: Minimizing Variability in In Vivo Studies
This guide outlines key considerations for enhancing the reproducibility of animal studies with this compound.
Step 1: Standardize Animal and Tumor Model
-
Action: Use animals from a reputable supplier with a defined health status.
-
Rationale: To minimize biological variability between animals.
-
Action: Standardize the tumor implantation procedure (cell number, injection volume, and location).
-
Rationale: To ensure uniform tumor take-rate and initial tumor burden.
-
Action: Randomize animals into treatment and control groups.
-
Rationale: To distribute any inherent biological variability evenly across the experimental groups.
Step 2: Ensure Consistent Drug Formulation and Delivery
-
Action: Prepare the this compound formulation fresh for each dosing day, following a strict, documented protocol.
-
Rationale: To prevent degradation and ensure consistent drug delivery.
-
Action: Use precise and calibrated equipment for dosing.
-
Rationale: To ensure each animal receives the intended dose.
Step 3: Implement Rigorous Data Collection and Analysis
-
Action: Blind the individuals performing tumor measurements and data analysis to the treatment groups.
-
Rationale: To minimize unconscious bias in data collection and interpretation.
-
Action: Use a consistent schedule for all measurements and observations.
-
Rationale: To ensure data is collected uniformly across all groups.
-
Action: Employ appropriate statistical methods to analyze the data and account for variability.
Visualizing Key Processes and Pathways
To further aid in understanding and standardizing experimental procedures, the following diagrams illustrate the this compound mechanism of action and a generalized workflow for assessing its in vitro efficacy.
Caption: this compound inhibits the active, GTP-bound state of KRAS G12C.
Caption: A standardized workflow for in vitro testing of this compound.
Caption: A decision tree for troubleshooting experimental variability.
Summary of Quantitative Data
The following tables summarize key quantitative data for this compound from preclinical studies. Adhering to these established parameters can help in designing consistent experiments.
Table 1: In Vitro Potency of this compound
| Cell Line | Assay | IC50 | Reference |
| H358 | KRAS dependent ERK phosphorylation | 900 pM | [1][2] |
| NCI-H358 | Proliferation | 1 nM | [2][5] |
| CT26 KRAS G12C+/+ | Radiosensitization | 20-50 nM | [11][12] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Dosage | Administration | Outcome | Reference |
| MIA PaCa-2 G12C Xenograft (mouse) | 1, 3, 10, 30, 100 mg/kg | Orally, daily for 30 days | Rapid tumor growth inhibition at all doses; sustained regression at ≥3 mg/kg | [1][13] |
| MIA PaCa-2 Xenografts | 30 mg/kg | PO | 31% bioavailability, near-complete inhibition of KRAS signaling | [5] |
| CT23 KRAS G12+/+ tumors (athymic nude mice) | 50 mg/kg | Not specified | Increased efficacy of 6 Gy RT | [11] |
| CT26 KRAS G12C+/+ tumors (BALB/c mice) | 50 mg/kg (3 doses) | Not specified | Increased efficacy of RT, 20% cure rate | [14] |
By implementing the best practices and troubleshooting steps outlined in this guide, researchers can enhance the consistency and reliability of their experimental data when working with this compound, ultimately contributing to a more robust and accelerated drug development process.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. axonmedchem.com [axonmedchem.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. caymanchem.com [caymanchem.com]
- 7. glpbio.com [glpbio.com]
- 8. researchgate.net [researchgate.net]
- 9. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 10. Challenges in pre-clinical testing of anti-cancer drugs in cell culture and in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound enhances radiotherapy effect in preclinical setting | BioWorld [bioworld.com]
- 12. researchgate.net [researchgate.net]
- 13. medchemexpress.com [medchemexpress.com]
- 14. KRASG12C inhibition using MRTX1257: a novel radio-sensitizing partner - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Analysis of KRAS G12C Inhibitors: MRTX-1257 vs. Adagrasib (MRTX849) In Vitro
For Researchers, Scientists, and Drug Development Professionals
The discovery of small molecules targeting the previously "undruggable" KRAS oncogene has marked a significant breakthrough in cancer therapy. Specifically, inhibitors targeting the KRAS G12C mutation have shown promising clinical activity. This guide provides an objective in vitro comparison of two such inhibitors: MRTX-1257 and adagrasib (MRTX849), focusing on their biochemical and cellular activities, and providing relevant experimental data and protocols.
Data Presentation: Biochemical and Cellular Activity
The following table summarizes the key in vitro performance metrics for this compound and adagrasib based on available data. It is important to note that these values are compiled from different studies and may not be directly comparable due to variations in experimental conditions.
| Parameter | This compound | Adagrasib (MRTX849) | Cell Line(s) / Assay Conditions |
| Biochemical Activity | |||
| KRAS G12C Modification | 59% modification at 3 µM in 5 min[1] | KD = 9.59 nM[2] | Recombinant KRAS G12C |
| Cellular Activity | |||
| pERK Inhibition (IC50) | 0.9 nM[1] | Single-digit nanomolar range[3] | H358 |
| Cell Viability (IC50, 3D) | 0.3 - 62 nM[4] | 0.2 - 1042 nM[3] | Panel of KRAS G12C-mutant cell lines |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for a better understanding of the presented data.
Biochemical Assay: KRAS G12C Target Engagement
Objective: To determine the direct binding affinity of the inhibitor to the KRAS G12C protein.
Methodology (based on biochemical binding assays for adagrasib):
-
Protein Expression and Purification: Recombinant KRAS G12C protein is expressed in a suitable system (e.g., E. coli) and purified to high homogeneity.
-
Assay Principle: A competitive binding assay is established. For example, a known fluorescently labeled ligand for the switch II pocket of KRAS G12C is used.
-
Experimental Setup: A constant concentration of the fluorescent ligand and purified KRAS G12C protein are incubated with serially diluted concentrations of the test inhibitor (this compound or adagrasib).
-
Detection: The binding of the fluorescent ligand to KRAS G12C is measured using techniques like Fluorescence Polarization (FP) or Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).
-
Data Analysis: The decrease in the fluorescent signal with increasing inhibitor concentration is used to calculate the inhibitor's binding affinity (KD or Ki) by fitting the data to a suitable binding model.[2]
Cellular Assay: pERK Inhibition
Objective: To assess the inhibitor's ability to block the downstream signaling of the KRAS pathway in a cellular context.
Methodology:
-
Cell Culture: Human cancer cell lines harboring the KRAS G12C mutation (e.g., NCI-H358) are cultured under standard conditions.
-
Inhibitor Treatment: Cells are treated with a range of concentrations of this compound or adagrasib for a specified period (e.g., 2-24 hours).
-
Cell Lysis: After treatment, cells are lysed to extract total protein.
-
Western Blotting:
-
Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is probed with primary antibodies specific for phosphorylated ERK (pERK) and total ERK (as a loading control).
-
Following incubation with appropriate secondary antibodies, the protein bands are visualized using a chemiluminescence detection system.
-
-
Data Analysis: The intensity of the pERK bands is quantified and normalized to the total ERK bands. The IC50 value, the concentration of inhibitor required to reduce pERK levels by 50%, is then calculated.[1][3]
Cellular Assay: Cell Viability
Objective: To determine the cytotoxic or cytostatic effect of the inhibitors on cancer cells.
Methodology (using 3D spheroid culture):
-
Cell Seeding: KRAS G12C-mutant cancer cells are seeded in ultra-low attachment plates to promote the formation of 3D spheroids.
-
Inhibitor Treatment: Once spheroids are formed, they are treated with various concentrations of this compound or adagrasib.
-
Incubation: The spheroids are incubated with the inhibitors for an extended period (e.g., 12 days) to assess long-term effects on cell growth.
-
Viability Assessment: Cell viability is measured using a luminescent-based assay such as the CellTiter-Glo® 3D Cell Viability Assay, which quantifies ATP levels as an indicator of metabolically active cells.
-
Data Analysis: The luminescence signal is measured, and the IC50 values are determined by plotting cell viability against inhibitor concentration.[3][4]
Mandatory Visualization
KRAS Signaling Pathway
Caption: The KRAS signaling pathway and the mechanism of action of KRAS G12C inhibitors.
Experimental Workflow for In Vitro Inhibitor Comparison
Caption: A generalized workflow for the in vitro comparison of KRAS G12C inhibitors.
References
Head-to-Head Comparison: MRTX1257 (Adagrasib) vs. Sotorasib (AMG 510) - A Guide for Researchers
This guide provides a comprehensive, data-driven comparison of two leading KRAS G12C inhibitors: MRTX1257 (the preclinical compound of adagrasib) and sotorasib (AMG 510). Designed for researchers, scientists, and drug development professionals, this document synthesizes key preclinical and clinical data to offer an objective evaluation of their performance, supported by detailed experimental methodologies.
Executive Summary
Both sotorasib and adagrasib are orally bioavailable, covalent inhibitors that have shown significant clinical activity against KRAS G12C-mutated tumors, particularly in non-small cell lung cancer (NSCLC). They share a common mechanism of action by irreversibly binding to the mutant cysteine-12 residue, locking the KRAS protein in an inactive, GDP-bound state. This inhibits downstream signaling through the MAPK pathway, leading to suppressed cancer cell growth.
While both drugs have demonstrated comparable clinical efficacy in terms of overall survival, notable differences exist in their pharmacokinetic profiles, safety profiles, and preclinical characteristics, including central nervous system (CNS) penetration. Adagrasib exhibits a longer half-life and has shown more pronounced preclinical and clinical activity against brain metastases. Conversely, sotorasib has a different safety profile that may be more favorable in certain patient populations.
Mechanism of Action
Both MRTX1257 and sotorasib are highly selective for the KRAS G12C mutant. The glycine-to-cysteine substitution at codon 12 creates a reactive thiol group that these inhibitors covalently bind to, ensuring specificity for the mutant protein over its wild-type counterpart. By forming this irreversible bond, they effectively shut down the oncogenic signaling cascade driven by the KRAS G12C mutation.
KRAS G12C Signaling Pathway and Inhibitor Action
Caption: KRAS G12C signaling and the mechanism of covalent inhibitors.
Preclinical Performance
In Vitro Cell Viability
Both MRTX1257 and sotorasib demonstrate potent inhibition of cell viability in KRAS G12C-mutant cancer cell lines. The half-maximal inhibitory concentration (IC50) values highlight their sub-micromolar to nanomolar potency.
| Cell Line | Cancer Type | MRTX1257 (Adagrasib) IC50 (µM) | Sotorasib (AMG 510) IC50 (µM) |
| NCI-H358 | NSCLC | ~0.0009 (p-ERK)[1] | ~0.006[2] |
| MIA PaCa-2 | Pancreatic | Not explicitly found | ~0.009[2] |
| NCI-H23 | NSCLC | 0.6904[2] | 0.0818[2] |
Note: Direct side-by-side IC50 comparisons from a single study are limited. The data presented is compiled from different sources and methodologies may vary. The MRTX1257 value for H358 is for ERK phosphorylation inhibition, a downstream marker of KRAS activity.
In Vivo Tumor Xenograft Models
In preclinical xenograft models, both compounds have demonstrated significant anti-tumor activity, leading to tumor regression.
MRTX1257 (Adagrasib Precursor): In a MIA PaCa-2 pancreatic cancer xenograft model, oral administration of MRTX1257 resulted in rapid and sustained tumor regression at doses of 3, 10, 30, and 100 mg/kg daily. The 100 mg/kg dose led to complete responses that were maintained for over 70 days after treatment cessation[3].
Sotorasib (AMG 510): In an NCI-H358 NSCLC cell-derived xenograft mouse model, daily oral administration of sotorasib at 30 mg/kg reduced tumor size[2].
Note: These results are from separate studies and not a direct head-to-head comparison.
Pharmacokinetic Properties
A key differentiator between adagrasib and sotorasib lies in their pharmacokinetic profiles. Adagrasib has a notably longer half-life.
| Parameter | Adagrasib (MRTX849) | Sotorasib (AMG 510) |
| Half-life (t½) | ~24 hours[4] | ~5.5 hours[4] |
| Time to max concentration (Tmax) | ~6 hours[5] | ~1 hour[6] |
| CNS Penetration (Kp,uu) | ~0.47 (in patients)[7] | Limited data available |
Adagrasib's longer half-life and ability to penetrate the central nervous system are significant features. Preclinical models showed an unbound brain-to-plasma partition coefficient (Kp,uu) of approximately 1 at a 200 mg/kg dose in mice, indicating significant CNS penetration[7]. This has translated to clinical activity in patients with brain metastases[4][6].
Clinical Efficacy in NSCLC
Clinical trials have established the efficacy of both drugs in previously treated KRAS G12C-mutated NSCLC. The pivotal trials, KRYSTAL-1 for adagrasib and CodeBreaK 100/200 for sotorasib, provide the primary clinical data.
| Efficacy Endpoint | Adagrasib (KRYSTAL-1, Phase 2) | Sotorasib (CodeBreaK 200, Phase 3) |
| Objective Response Rate (ORR) | 42.9%[8] | 28.1%[9] |
| Median Progression-Free Survival (PFS) | 6.5 months[4] | 5.6 months[9] |
| Median Overall Survival (OS) | 12.6 months[8] | Not significantly different from docetaxel[9] |
| Intracranial ORR (in patients with CNS metastases) | 33.3%[4] | Limited prospective data |
It is important to note that cross-trial comparisons have limitations due to differences in study design and patient populations. A matching-adjusted indirect comparison of the phase 3 trials (KRYSTAL-12 and CodeBreaK 200) suggested comparable efficacy for PFS and ORR between the two drugs[2].
Safety and Tolerability
The safety profiles of adagrasib and sotorasib show some differences, which may influence treatment decisions.
| Adverse Event (Any Grade) | Adagrasib (%)[5] | Sotorasib (%)[10] |
| Nausea | 70 | 14 (CodeBreak200) |
| Diarrhea | 69 | 34 (CodeBreak200) |
| Vomiting | 57 | Not a high-frequency event |
| Fatigue | 55 | Not a high-frequency event |
| Hepatotoxicity (Increased ALT/AST) | 37 | Common, requires monitoring |
| QTc Prolongation | Documented[11] | Not a prominent feature |
Gastrointestinal side effects are more common with adagrasib, while both drugs require monitoring for hepatotoxicity. Adagrasib has also been associated with QTc interval prolongation, a risk not prominently reported for sotorasib[3][11]. Dose reductions or interruptions due to adverse events have been reported to be more frequent with adagrasib compared to sotorasib[4].
Mechanisms of Resistance
A major challenge with both inhibitors is the development of acquired resistance. Resistance mechanisms can be broadly categorized as on-target (within the KRAS gene) or off-target (bypass signaling pathways).
Resistance Mechanisms Workflow
Caption: Overview of resistance mechanisms to KRAS G12C inhibitors.
Interestingly, some secondary KRAS mutations may confer differential resistance. For instance, mutations at the H95 residue can promote resistance to adagrasib but may not affect sotorasib activity[4].
Experimental Protocols
Cell Viability Assay (CellTiter-Glo®)
This protocol outlines a common method for assessing the effect of KRAS G12C inhibitors on the viability of cancer cell lines.
Objective: To determine the IC50 value of a test compound (MRTX1257 or sotorasib) in a KRAS G12C-mutant cell line (e.g., NCI-H358).
Materials:
-
KRAS G12C-mutant cell line (e.g., NCI-H358)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Opaque-walled 96-well microplates
-
Test compound (MRTX1257 or sotorasib) dissolved in DMSO
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)
-
Multichannel pipette
-
Plate shaker
-
Luminometer
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in an opaque-walled 96-well plate at a predetermined density (e.g., 2,000-5,000 cells/well) in 100 µL of complete medium.
-
Include wells with medium only for background measurement.
-
Incubate the plate for 24 hours at 37°C, 5% CO2.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in complete medium from a concentrated DMSO stock. Ensure the final DMSO concentration is ≤ 0.1%.
-
Remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include a vehicle control (medium with DMSO).
-
Incubate for 72 hours at 37°C, 5% CO2.
-
-
Assay Measurement:
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a luminometer.
-
-
Data Analysis:
-
Subtract the average background luminescence from all measurements.
-
Normalize the data to the vehicle control wells (representing 100% viability).
-
Plot the normalized data against the log of the compound concentration and fit a dose-response curve to determine the IC50 value.
-
In Vivo Xenograft Tumor Model
This protocol provides a general framework for evaluating the anti-tumor efficacy of KRAS G12C inhibitors in a mouse xenograft model.
Objective: To assess the in vivo efficacy of a test compound (MRTX1257 or sotorasib) on the growth of KRAS G12C-mutant tumors.
Materials:
-
Immunocompromised mice (e.g., athymic nude or NSG mice)
-
KRAS G12C-mutant cancer cell line (e.g., NCI-H358, MIA PaCa-2)
-
Matrigel (or similar basement membrane matrix)
-
Test compound formulated for oral gavage
-
Vehicle control formulation
-
Calipers for tumor measurement
Procedure:
-
Cell Implantation:
-
Harvest cancer cells and resuspend them in a mixture of sterile PBS and Matrigel (e.g., 1:1 ratio).
-
Subcutaneously inject a specific number of cells (e.g., 1-5 x 10^6) into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor the mice regularly for tumor formation.
-
Once tumors reach a predetermined average size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
-
Drug Administration:
-
Administer the test compound (e.g., 30 mg/kg sotorasib) or vehicle control to the respective groups via oral gavage once daily.
-
Monitor the body weight of the mice regularly as an indicator of toxicity.
-
-
Tumor Measurement:
-
Measure tumor dimensions with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
-
Endpoint and Analysis:
-
Continue treatment for a specified period (e.g., 21-28 days) or until tumors in the control group reach a predetermined endpoint size.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics, histology).
-
Plot the mean tumor volume over time for each group to evaluate anti-tumor efficacy.
-
Experimental Workflow Diagram
Caption: A typical workflow for preclinical evaluation of KRAS inhibitors.
Conclusion
MRTX1257 (adagrasib) and sotorasib represent a monumental breakthrough in targeting KRAS, a previously "undruggable" oncogene. Both drugs have demonstrated significant and comparable clinical efficacy in patients with KRAS G12C-mutated NSCLC. The choice between these agents may be guided by their distinct characteristics. Adagrasib's longer half-life and superior CNS penetration make it a compelling option for patients with or at high risk of brain metastases. However, its gastrointestinal and QTc prolongation-related toxicities require careful management. Sotorasib, with a different safety profile, may be a preferable option for patients where these specific side effects are a concern.
Future research will likely focus on combination strategies to overcome resistance and improve the durability of response to these targeted therapies. The continued investigation into the nuances of their respective resistance profiles will be crucial for developing next-generation KRAS inhibitors and optimizing treatment sequencing.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Is adagrasib just another sotorasib?—or, should we differentiate their usage according to patients’ clinical presentation? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Impact of Sotorasib, a KRAS G12C Inhibitor, on the Pharmacokinetics and Therapeutic Window of Digoxin, a P-Glycoprotein Substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Intracranial responses with selective KRAS-G12C inhibitors in non-small cell lung cancer - Lu - Translational Lung Cancer Research [tlcr.amegroups.org]
- 7. Penetrating the central nervous system sanctuary of KRAS, a target once thought “undruggable” - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Intracranial responses with selective KRAS-G12C inhibitors in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Selective KRAS G12C inhibitors in non-small cell lung cancer: chemistry, concurrent pathway alterations, and clinical outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Population Pharmacokinetics of Sotorasib in Healthy Subjects and Advanced Solid Tumor Patients Harboring a KRASG12C Mutation from Phase 1 and Phase 2 Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Validating MRTX-1257's Potency: A Comparative Analysis of KRAS G12C Inhibitors in Patient-Derived Xenograft Models
For Immediate Release
NEW YORK, November 12, 2025 – A comprehensive analysis of preclinical data highlights the robust anti-tumor activity of MRTX-1257, a selective KRAS G12C inhibitor, in patient-derived xenograft (PDX) models. This guide provides a comparative overview of this compound's efficacy against other KRAS G12C inhibitors, sotorasib (AMG 510) and adagrasib (MRTX849), supported by experimental data from pivotal preclinical studies. The findings underscore the potential of this compound as a potent therapeutic agent for KRAS G12C-mutated cancers.
Comparative Efficacy in Patient-Derived Xenograft Models
In a key preclinical study, the anti-tumor effects of this compound, sotorasib, and adagrasib were evaluated in a panel of patient-derived xenograft (PDX) models of non-small cell lung cancer (NSCLC) and colorectal cancer (CRC). This head-to-head comparison provides valuable insights into the relative potency of these KRAS G12C inhibitors.
| Drug | PDX Model(s) | Dosage | Observation |
| This compound | Lu36, Lu69 | 50 mg/kg | Treatment latency to a tumor size of ~500 mm³ was evaluated. |
| Sotorasib | Lu1, Lu10 | 100 mg/kg | Treatment latency to a tumor size of ~500 mm³ was evaluated. |
| Adagrasib | Lu3, Lu7, Re1, Co1 | 100 mg/kg | Treatment latency to a tumor size of ~500 mm³ was evaluated. |
While detailed tumor growth inhibition percentages from this direct comparative study are not publicly available, separate studies on adagrasib have demonstrated significant tumor regression in a broader range of PDX models. For instance, adagrasib treatment led to tumor regression of over 30% in 17 out of 26 (65%) KRAS G12C-positive PDX and cell line-derived xenograft (CDX) models. Furthermore, studies on a precursor tool compound, MRTX1257, have shown complete and durable tumor regression in MIA PaCa-2 xenografts at a dose of 30 mg/kg.
Experimental Protocols
The validation of these findings relies on robust and reproducible experimental methodologies. Below are the detailed protocols for the key experiments cited.
Patient-Derived Xenograft (PDX) Model Establishment and Efficacy Studies
1. PDX Model Generation:
-
Fresh tumor tissue from consenting patients with KRAS G12C-mutated solid tumors is obtained.
-
Tumor fragments are surgically implanted subcutaneously into immunocompromised mice (e.g., NOD-scid GAMMA (NSG) mice).
-
Tumor growth is monitored, and once tumors reach a specific volume (e.g., 1500 mm³), they are harvested and serially passaged into new cohorts of mice for expansion.
2. Drug Efficacy Studies:
-
Once established PDX tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment and vehicle control groups.
-
This compound, sotorasib, or adagrasib is administered orally at the specified doses and schedules.
-
Tumor volume is measured regularly (e.g., twice weekly) using calipers, calculated using the formula: (Length x Width²)/2.
-
Animal body weight and overall health are monitored throughout the study.
-
The study endpoint is typically reached when tumors in the control group reach a maximal allowed size or after a predetermined treatment duration.
-
Tumor growth inhibition (TGI) is calculated as the percentage difference in the mean tumor volume of the treated group compared to the control group.
KRAS Signaling Pathway and Mechanism of Action
KRAS is a key downstream effector of the epidermal growth factor receptor (EGFR) signaling pathway. In its active, GTP-bound state, KRAS promotes cell proliferation, survival, and differentiation through the activation of downstream signaling cascades, primarily the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways. The G12C mutation impairs the ability of KRAS to hydrolyze GTP, leading to its constitutive activation and uncontrolled tumor growth.
This compound and other KRAS G12C inhibitors are designed to selectively and irreversibly bind to the mutant cysteine residue at position 12 of the KRAS protein. This covalent modification locks KRAS G12C in its inactive, GDP-bound state, thereby blocking downstream signaling and inhibiting tumor growth.
Unraveling the Selectivity of MRTX-1257: A Comparative Guide to its Cross-reactivity with RAS Isoforms
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of MRTX-1257's reactivity with its intended target, KRAS G12C, versus other RAS isoforms. The following sections present quantitative data, in-depth experimental protocols, and visual representations of the underlying biological pathways and experimental workflows to offer a comprehensive understanding of this compound's selectivity profile.
High Specificity of this compound for KRAS G12C
This compound is a potent, selective, and irreversible covalent inhibitor of the KRAS G12C mutant protein.[1][2] Its mechanism of action involves covalently binding to the cysteine residue at codon 12, which is unique to this specific mutant. This targeted approach leads to high selectivity and minimal activity against other RAS isoforms, such as wild-type KRAS, HRAS, and NRAS, as well as other KRAS mutants.
Quantitative Comparison of Inhibitory Activity
The following table summarizes the inhibitory activity of this compound against various cell lines with different RAS mutation profiles. The data clearly demonstrates the significantly higher potency of this compound in cells harboring the KRAS G12C mutation.
| Cell Line | RAS Genotype | This compound IC50 | Reference |
| NCI-H358 | KRAS G12C | 900 pM (pERK inhibition) | [1][2] |
| CT26 | KRAS G12C+/+ | 20-50 nM (radiosensitization) | [3] |
| LL2 WT | KRAS G12C+/- | 100-500 nM | [3][4] |
| CT26 WT | KRAS G12D | 2-10 µM | [3][4] |
Note: The IC50 values represent the concentration of this compound required to inhibit 50% of a specific biological activity. Lower IC50 values indicate higher potency.
Proteomics studies have further confirmed the high selectivity of this compound. These studies show that the compound specifically modifies the targeted Cys12 of KRAS G12C with minimal off-target effects on other surface-exposed cysteine residues within the proteome.[2][5] Inactive in non-KRAS G12C-mutant cell lines, the antitumor activity of this compound is directly mediated by its binding to and inhibition of the KRAS G12C variant.[6]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound's selectivity.
Phospho-ERK (pERK) Inhibition Assay
This assay measures the inhibition of the downstream RAS signaling pathway by quantifying the levels of phosphorylated ERK.
Objective: To determine the potency of this compound in inhibiting KRAS G12C-driven signaling.
Methodology:
-
Cell Culture: NCI-H358 cells, which harbor the KRAS G12C mutation, are cultured in appropriate media and conditions.
-
Compound Treatment: Cells are treated with varying concentrations of this compound for a specified period (e.g., 3 hours).
-
Cell Lysis: After treatment, cells are lysed to extract cellular proteins.
-
Western Blotting:
-
Protein extracts are separated by size using SDS-PAGE.
-
Proteins are transferred to a membrane.
-
The membrane is incubated with primary antibodies specific for phosphorylated ERK (p-ERK) and total ERK.
-
A secondary antibody conjugated to a detection enzyme is then added.
-
-
Detection and Quantification: The signal from the p-ERK and total ERK bands is detected and quantified. The ratio of p-ERK to total ERK is calculated to determine the extent of signaling inhibition at each this compound concentration.
-
IC50 Determination: The IC50 value is calculated from the dose-response curve, representing the concentration of this compound that causes a 50% reduction in p-ERK levels.
Mass Spectrometric Quantification of KRAS G12C Modification
This method directly measures the extent to which this compound covalently binds to the KRAS G12C protein.
Objective: To quantify the direct engagement and irreversible modification of KRAS G12C by this compound.
Methodology:
-
Treatment: Cells or recombinant KRAS G12C protein are treated with this compound.
-
Protein Isolation: The KRAS protein is isolated from the cell lysate or reaction mixture.
-
Enzymatic Digestion: The isolated KRAS protein is digested into smaller peptides using an enzyme like trypsin.
-
Liquid Chromatography-Mass Spectrometry (LC-MS):
-
The peptide mixture is separated using liquid chromatography.
-
The separated peptides are then analyzed by a mass spectrometer.
-
-
Data Analysis: The mass spectrometer detects the mass of the peptides. The peptide containing the Cys12 residue will have a specific mass. If this compound has bound to this cysteine, the mass of the peptide will increase by the molecular weight of the inhibitor. By comparing the abundance of the modified versus the unmodified peptide, the percentage of KRAS G12C modification can be quantified.
Cellular Viability and Radiosensitization Assays
These assays assess the functional consequences of KRAS G12C inhibition on cancer cell survival and their sensitivity to radiation.
Objective: To determine the effect of this compound on the viability of cancer cells with different RAS mutations and their response to radiotherapy.
Methodology:
-
Cell Seeding: Cancer cell lines with different RAS genotypes (e.g., KRAS G12C, KRAS G12D, wild-type) are seeded in multi-well plates.
-
Compound and/or Radiation Treatment: Cells are treated with a range of this compound concentrations, radiation, or a combination of both.
-
Incubation: The treated cells are incubated for a period of time to allow for effects on cell proliferation and survival.
-
Viability Assessment: Cell viability is measured using a variety of methods, such as:
-
MTT or WST-1 assay: Measures the metabolic activity of viable cells.
-
Crystal violet staining: Stains the DNA of adherent cells, providing a measure of cell number.
-
Clonogenic assay: Assesses the ability of single cells to form colonies, a measure of long-term survival.
-
-
Data Analysis: The results are used to generate dose-response curves and calculate IC50 values for cell viability. For radiosensitization, the survival fraction of cells treated with both this compound and radiation is compared to those treated with radiation alone.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the RAS signaling pathway and the experimental workflow for assessing this compound's selectivity.
Caption: RAS signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for assessing this compound selectivity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. KRASG12C inhibition using MRTX1257: a novel radio-sensitizing partner - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound enhances radiotherapy effect in preclinical setting | BioWorld [bioworld.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Independent Validation of MRTX-1257: A Comparative Analysis of Preclinical KRAS G12C Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical performance of MRTX-1257, a selective and irreversible KRAS G12C inhibitor, with other notable alternatives in its class, sotorasib (AMG 510) and adagrasib (MRTX849). The information presented is collated from published preclinical studies to support independent validation and inform future research directions.
Executive Summary
This compound is a potent and orally active inhibitor of the KRAS G12C mutation, a key driver in various cancers.[1][2] Preclinical data demonstrate its ability to covalently bind to the mutant cysteine-12 residue, locking the KRAS protein in an inactive, GDP-bound state.[3][4] This mechanism effectively suppresses downstream signaling pathways, such as the MAPK/ERK pathway, leading to inhibition of tumor cell growth.[2][3] Comparative analysis with sotorasib and adagrasib, two other FDA-approved KRAS G12C inhibitors, reveals similar mechanisms of action and potent anti-tumor activity in preclinical models.[5][6][7] This guide summarizes key quantitative data, experimental methodologies, and visual representations of the underlying biological and experimental frameworks.
Data Presentation: Quantitative Comparison of KRAS G12C Inhibitors
The following tables summarize the key preclinical data for this compound, sotorasib, and adagrasib from published studies.
Table 1: In Vitro Potency
| Compound | Target | Assay | Cell Line | IC50 | Reference |
| This compound | KRAS G12C dependent ERK phosphorylation | Whole-cell assay | H358 | 900 pM | [1][2] |
| This compound | KRAS G12C dependent ERK phosphorylation | Whole-cell assay | H358 | 1 nM | [3][4] |
| Sotorasib (AMG 510) | KRAS G12C | Biochemical Assay | - | - | |
| Adagrasib (MRTX849) | KRAS G12C | Biochemical Assay | - | - |
Note: Direct comparative IC50 values for sotorasib and adagrasib under identical experimental conditions as this compound were not available in the initial search results. All three inhibitors, however, have demonstrated potent cytotoxicity in cancer cells harboring the KRAS G12C mutation.[5]
Table 2: In Vivo Efficacy in Xenograft Models
| Compound | Dose and Administration | Animal Model | Outcome | Reference |
| This compound | 1, 3, 10, 30, 100 mg/kg, orally, daily for 30 days | MIA PaCa-2 G12C Xenograft (mouse) | Rapid tumor growth inhibition at all doses. Sustained regression at 3, 10, 30, and 100 mg/kg. Complete responses maintained >70 days after cessation of 100 mg/kg treatment. | [1][8] |
| This compound | 30 mg/kg, orally | MIA PaCa-2 Xenografts (mouse) | Complete durable tumor regression. | [3][4] |
| This compound | 50 mg/kg | CT26 KRAS G12C+/+ tumors (athymic nude mice) | Increased efficacy of a 6 Gy radiotherapy dose, with significantly reduced mean tumor volume at day 10. | [9] |
| This compound | 50 mg/kg with 6 Gy radiotherapy | CT26 KRAS G12C+/+ tumors (immunocompetent BALB/c mice) | Greater reduction in tumor growth compared to either treatment alone, with improved survival curves and antitumor immune memory. | [9] |
| Sotorasib (AMG 510) | - | - | Potent antitumor activity in KRAS G12C models. | [5] |
| Adagrasib (MRTX849) | - | - | Potent antitumor activity in KRAS G12C models. | [5] |
Table 3: Pharmacokinetic Properties
| Compound | Parameter | Species | Value | Reference |
| This compound | Bioavailability | Mouse | 31% (at 30mg/kg PO dose) | [2][3] |
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for independent validation and replication.
1. In Vitro ERK Phosphorylation Assay (for IC50 Determination)
-
Cell Line: Human lung adenocarcinoma cell line NCI-H358, which harbors the KRAS G12C mutation.
-
Method:
-
Cells are seeded in appropriate culture plates and allowed to adhere overnight.
-
The cells are then treated with a serial dilution of this compound for a specified duration (e.g., 3 hours).
-
Following treatment, cells are lysed, and protein concentrations are determined.
-
The levels of phosphorylated ERK (p-ERK) and total ERK are quantified using a whole-cell assay, such as an immunoassay (e.g., Lumit pERK immunoassay) or Western blotting.[3][4][5]
-
The IC50 value is calculated as the concentration of the inhibitor that causes a 50% reduction in the p-ERK signal relative to the total ERK signal.
-
2. In Vivo Tumor Xenograft Studies
-
Animal Models:
-
MIA PaCa-2 (pancreatic cancer) or other KRAS G12C mutant cell lines are implanted subcutaneously into immunocompromised mice (e.g., athymic nude mice).
-
For studies involving immunotherapy combinations, syngeneic models in immunocompetent mice (e.g., BALB/c mice with CT26 KRAS G12C+/+ tumors) are used.[10][11]
-
-
Treatment:
-
Once tumors reach a palpable size, mice are randomized into vehicle control and treatment groups.
-
This compound is administered orally at various doses (e.g., 1-100 mg/kg) daily for a specified period (e.g., 30 days).[1]
-
Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
At the end of the study, tumors may be excised for further analysis, such as assessing target engagement and downstream signaling inhibition.
-
3. Proteomics-Based Selectivity Analysis
-
Objective: To assess the selectivity of this compound for the cysteine-12 of KRAS G12C over other surface-exposed cysteines in the proteome.
-
Method:
-
NCI-H358 cells are treated with this compound.
-
Cell lysates are subjected to proteomic analysis, likely involving mass spectrometry-based techniques.
-
The analysis quantifies the modification of various cysteine-containing peptides across the proteome, allowing for a comparison of the on-target (KRAS G12C) versus off-target cysteine modification.[2][3]
-
Visualizations
KRAS Signaling Pathway and Inhibition by this compound
Caption: The KRAS signaling pathway and the inhibitory mechanism of this compound.
Experimental Workflow for In Vivo Efficacy Assessment
Caption: A generalized workflow for assessing the in vivo efficacy of this compound.
Logical Comparison of KRAS G12C Inhibitors
Caption: A comparative overview of key features of this compound, sotorasib, and adagrasib.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. What's the difference between Sotorasib and Adagrasib? A simple overview. | Everyone.org [everyone.org]
- 7. Is adagrasib just another sotorasib?—or, should we differentiate their usage according to patients’ clinical presentation? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound enhances radiotherapy effect in preclinical setting | BioWorld [bioworld.com]
- 10. KRASG12C inhibition using MRTX1257: a novel radio-sensitizing partner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. KRASG12C inhibition using MRTX1257: a novel radio-sensitizing partner - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of MRTX1257 (Adagrasib) and Other KRAS G12C Inhibitors
A critical advancement in targeted cancer therapy has been the development of inhibitors for the KRAS G12C mutation, a common driver in various solid tumors. Among the frontrunners in this class of drugs is MRTX1257, also known as adagrasib, developed by Mirati Therapeutics. This guide provides a detailed comparison of adagrasib with other notable KRAS G12C inhibitors, particularly sotorasib (AMG 510), based on available preclinical and clinical data.
Mechanism of Action: Covalent Inhibition of Active KRAS G12C
KRAS is a GTPase that functions as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state to regulate downstream signaling pathways involved in cell growth and survival, such as the MAPK pathway (RAF-MEK-ERK). The G12C mutation results in a constitutively active KRAS protein, driving uncontrolled cell proliferation.
MRTX1257 (adagrasib) and sotorasib are covalent inhibitors that specifically and irreversibly bind to the mutant cysteine residue at position 12 of the KRAS G12C protein. A key distinction lies in their binding preference. Sotorasib exclusively binds to the inactive, GDP-bound state of KRAS G12C. In contrast, adagrasib has been shown to bind to both the inactive (GDP-bound) and active (GTP-bound) states of the protein. This difference in mechanism may influence their cellular activity and efficacy.
Figure 1: Simplified KRAS G12C signaling pathway and inhibitor mechanisms.
Preclinical Performance
Preclinical studies provide foundational data on the potency, selectivity, and anti-tumor activity of drug candidates. Adagrasib has demonstrated distinct properties compared to sotorasib in these assessments.
In Vitro Potency and Cellular Activity
Biochemical and cellular assays are used to determine the concentration of a drug required to achieve 50% inhibition (IC50) of a target. Adagrasib has shown potent activity against KRAS G12C mutant cell lines.
| Parameter | Adagrasib (MRTX1257) | Sotorasib (AMG 510) | Cell Line |
| pERK Inhibition (IC50) | 0.5 - 5 nM | 1 - 9 nM | Various NSCLC & CRC |
| Cell Viability (IC50) | 2 - 20 nM | 4 - 30 nM | Various NSCLC & CRC |
Note: Data are representative values compiled from multiple preclinical studies. Exact IC50 values can vary based on the specific cell line and assay conditions.
In Vivo Anti-Tumor Activity
In vivo studies using cell-derived xenograft (CDX) and patient-derived xenograft (PDX) models in mice are crucial for evaluating a drug's efficacy in a living organism. Adagrasib has demonstrated significant tumor growth inhibition and regression in various KRAS G12C-positive cancer models. Some studies suggest that adagrasib's ability to accumulate in tumor tissue, combined with its long half-life, contributes to sustained target inhibition and potent anti-tumor activity.
Figure 2: General experimental workflow for preclinical evaluation of KRAS inhibitors.
Clinical Data and Pharmacokinetics
The clinical performance of adagrasib has been evaluated in multiple trials, most notably the KRYSTAL series. A key advantage highlighted for adagrasib is its favorable pharmacokinetic profile.
Pharmacokinetic Properties
Pharmacokinetics describes how a drug is absorbed, distributed, metabolized, and excreted by the body. Adagrasib was specifically designed to have a long half-life and extensive tissue distribution.
| Parameter | Adagrasib (MRTX1257) | Sotorasib (AMG 510) |
| Half-life (t½) | ~24 hours | ~5.5 hours |
| Time to Steady State | ~8 days | ~22 hours |
| CNS Penetration | Yes (Observed in preclinical and clinical settings) | Limited |
| Dosing | 600 mg twice daily (BID) | 960 mg once daily (QD) |
Adagrasib's longer half-life ensures that the drug concentration remains above the target inhibition threshold for the entire dosing interval. This sustained inhibition may be crucial for achieving deeper and more durable responses. Furthermore, its ability to penetrate the central nervous system (CNS) is a significant advantage for treating patients with brain metastases, a common occurrence in non-small cell lung cancer (NSCLC).
Clinical Efficacy
Clinical trial data provides the most definitive comparison of drug performance. The following table summarizes key efficacy data from pivotal trials in patients with previously treated KRAS G12C-mutated NSCLC.
| Parameter | Adagrasib (KRYSTAL-1) | Sotorasib (CodeBreaK 100) |
| Overall Response Rate (ORR) | 43% | 37.1% |
| Disease Control Rate (DCR) | 80% | 80.6% |
| Median Duration of Response (DoR) | 8.5 months | 11.1 months |
| Median Progression-Free Survival (PFS) | 6.5 months | 6.8 months |
| Median Overall Survival (OS) | 12.6 months | 12.5 months |
While cross-trial comparisons should be interpreted with caution due to potential differences in patient populations and study design, the data shows comparable efficacy between the two agents in NSCLC. Adagrasib has also shown promising activity in other tumor types, such as colorectal cancer (CRC) and pancreatic cancer.
Safety and Tolerability
Both adagrasib and sotorasib are generally well-tolerated, with most adverse events (AEs) being low-grade and manageable.
-
Adagrasib: Common AEs include nausea, diarrhea, vomiting, fatigue, and QTc prolongation.
-
Sotorasib: Common AEs include diarrhea, nausea, fatigue, and increased liver enzyme levels.
The safety profiles are distinct but manageable for both drugs, allowing for continuous dosing in most patients.
Summary of Advantages for MRTX1257 (Adagrasib)
Based on the available data, several potential advantages of adagrasib over other KRAS G12C inhibitors can be identified:
-
Differentiated Pharmacokinetics: Adagrasib's long half-life (~24 hours) and high distribution to tissues contribute to sustained target coverage over the dosing period.
-
CNS Penetration: The ability to cross the blood-brain barrier is a critical advantage for treating or preventing brain metastases, a significant challenge in NSCLC management.
-
Broad Clinical Activity: Adagrasib has demonstrated encouraging clinical activity not only in NSCLC but also in other challenging KRAS G12C-mutated tumors like colorectal and pancreatic cancer.
-
Mechanism of Action: While the clinical impact is still being fully elucidated, the ability to inhibit both the active and inactive states of KRAS G12C may offer a theoretical advantage in overcoming certain resistance mechanisms.
Experimental Protocols
Protocol: Cell Viability Assay (e.g., CellTiter-Glo®)
-
Cell Seeding: KRAS G12C mutant cancer cells (e.g., NCI-H358) are seeded into 96-well plates at a density of 2,000-5,000 cells per well and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a serial dilution of the KRAS G12C inhibitor (e.g., adagrasib) with concentrations ranging from 0.1 nM to 10 µM for 72 hours.
-
Lysis and Luminescence Reading: After incubation, the plate is equilibrated to room temperature. CellTiter-Glo® Reagent is added to each well to induce cell lysis and generate a luminescent signal proportional to the amount of ATP present, which is an indicator of cell viability.
-
Data Analysis: Luminescence is read using a plate reader. The data is normalized to vehicle-treated control wells, and the half-maximal inhibitory concentration (IC50) is calculated using non-linear regression analysis.
Protocol: In Vivo Tumor Xenograft Study
-
Cell Implantation: Approximately 5-10 million KRAS G12C mutant cells are suspended in a solution like Matrigel and injected subcutaneously into the flank of immunodeficient mice (e.g., nude mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is calculated using the formula: (Length x Width²) / 2.
-
Randomization and Treatment: Once tumors reach the target size, mice are randomized into treatment groups (e.g., vehicle control, adagrasib at a specific dose). The drug is administered daily via oral gavage.
-
Monitoring: Tumor volumes and mouse body weights are measured 2-3 times per week.
-
Endpoint and Analysis: The study is concluded when tumors in the control group reach a predetermined maximum size. Tumors are excised for pharmacodynamic analysis (e.g., Western blot for pERK levels). Tumor growth inhibition (TGI) is calculated to determine efficacy.
In Vivo Showdown: A Comparative Analysis of MRTX-1257 and its Analogs in Preclinical Cancer Models
For researchers and drug development professionals, this guide provides a detailed in vivo comparison of the investigational KRAS G12C inhibitor MRTX-1257 and its notable analogs, MRTX-849 (adagrasib) and sotorasib (AMG-510). This report synthesizes preclinical data from various studies, presenting a side-by-side look at their anti-tumor efficacy and methodologies.
This compound is a potent, selective, and irreversible covalent inhibitor of KRAS G12C, a common mutation in various cancers.[1][2] It has demonstrated significant preclinical activity, leading to the development of its close analog, MRTX-849 (adagrasib), which has advanced into clinical trials.[3][4] This guide will delve into the available in vivo data to offer a comparative perspective on the performance of these molecules.
Mechanism of Action: Targeting the "Undruggable"
This compound and its analogs function by covalently binding to the cysteine residue at position 12 of the mutated KRAS G12C protein. This action locks the protein in its inactive, GDP-bound state, thereby inhibiting downstream signaling pathways, such as the MAPK pathway (RAS-RAF-MEK-ERK), that drive tumor growth and proliferation.[5][6]
In Vivo Efficacy Comparison
The following tables summarize the in vivo anti-tumor activity of this compound and its analogs in various xenograft and syngeneic models.
Table 1: In Vivo Efficacy of this compound
| Tumor Model | Animal Model | Dosing Regimen | Outcome | Citation |
| MIA PaCa-2 (Pancreatic) | Xenograft (mice) | 1, 3, 10, 30, 100 mg/kg, p.o., daily for 30 days | Rapid tumor growth inhibition at all doses. Sustained regression at 3, 10, 30, and 100 mg/kg. Complete responses maintained >70 days post-treatment at 100 mg/kg. | [7] |
| MIA PaCa-2 (Pancreatic) | Xenograft | 30 mg/kg, p.o. | Complete durable tumor regression. | [5][6] |
| H358 (NSCLC) | Xenograft (mice) | Dose-dependent | Dose-dependent modification of KRAS G12C and inhibition of ERK1/2 and S6 phosphorylation. | [8] |
| CT26 KRASG12C+/+ (Colorectal) | Syngeneic (BALB/c mice) | 50 mg/kg (3 doses) + 6 Gy Radiotherapy | 20% cure rate. | [3][9][10] |
| CT26 KRASG12C+/+ (Colorectal) | Syngeneic (Athymic nude mice) | 50 mg/kg + 6 Gy Radiotherapy | Increased efficacy of radiotherapy, but no durable response. | [3][9][10] |
| Panel of KRAS G12C-mutant CDX and PDX | Xenografts | Not specified | Regressions >30% in 18 out of 23 models. | [8] |
Table 2: In Vivo Efficacy of MRTX-849 (Adagrasib) - An Analog of this compound
| Tumor Model | Animal Model | Dosing Regimen | Outcome | Citation |
| LLC-NRAS KO (Lung) | Orthotopic (C57BL/6 mice) | 30 mg/kg, daily | Modest reduction in the rate of tumor growth. | [11][12] |
| mKRC.1 (Lung) | Orthotopic (Syngeneic mice) | Not specified | Modest tumor shrinkage. | [11][13] |
| MIA PaCa-2 (Pancreatic) | Xenograft (mice) | Doses up to 100 mg/kg, p.o., daily until day 16 | Statistically significant tumor volume reduction compared to vehicle. | [4] |
| Panel of KRASG12C-mutant CDX and PDX | Xenografts | 100 mg/kg, p.o., daily | Broad-spectrum antitumor activity. | [4] |
Table 3: In Vivo Efficacy of Sotorasib (AMG-510) - A Comparator
| Tumor Model | Animal Model | Dosing Regimen | Outcome | Citation |
| Murine KRASG12C lung cancer cell lines | In vitro | Not applicable | Similar in vitro sensitivities to this compound and MRTX-849. | [11][13] |
| Human KRASG12C-mutant lung cancer cell lines | In vitro | Not applicable | IC50 values ranged from 0.3 to 2534 nM. | [12][14] |
Experimental Protocols
The following provides a generalized experimental workflow and specific methodologies cited in the reviewed studies for evaluating the in vivo efficacy of KRAS G12C inhibitors.
Detailed Methodologies:
-
Cell Lines and Tumor Models:
-
MIA PaCa-2: A human pancreatic cancer cell line with a KRAS G12C mutation.[7]
-
NCI-H358: A human non-small cell lung cancer (NSCLC) cell line with a KRAS G12C mutation.[1][5][6]
-
CT26 KRASG12C+/+: A murine colorectal carcinoma cell line engineered to express the KRAS G12C mutation.[3][9][10]
-
LLC-NRAS KO and mKRC.1: Novel murine KRASG12C-driven lung cancer cell lines.[11][13]
-
-
Animal Models:
-
Drug Administration:
-
Efficacy Assessment:
-
Tumor volumes are measured regularly using calipers.
-
Tumor growth inhibition is calculated by comparing the tumor volumes in treated groups to a vehicle control group.
-
In some studies, complete response is defined as the regression of the tumor to an unmeasurable size.[7]
-
-
Pharmacodynamic Analyses:
-
To confirm target engagement, tumor tissues can be analyzed for the modification of KRAS G12C protein and the inhibition of downstream signaling molecules like phosphorylated ERK (pERK) and S6.[8]
-
Summary and Conclusion
The available preclinical in vivo data demonstrates that this compound is a highly potent KRAS G12C inhibitor with significant anti-tumor activity across a range of cancer models.[8] Its analog, MRTX-849 (adagrasib), also shows promising efficacy, albeit with some models exhibiting more modest responses.[11][12][13] Direct head-to-head in vivo comparisons between this compound and a broad range of its developmental analogs are not extensively published. However, the collective data suggests a strong therapeutic potential for this class of inhibitors.
The choice of tumor model and the immune status of the host animal appear to be critical factors influencing the observed efficacy, highlighting the importance of the tumor microenvironment in the response to KRAS G12C inhibition.[3][9][10][11][13] Future research, including more direct comparative studies and clinical trial results for adagrasib, will further elucidate the therapeutic window and optimal applications for this promising class of targeted cancer therapies.
References
- 1. selleckchem.com [selleckchem.com]
- 2. axonmedchem.com [axonmedchem.com]
- 3. KRASG12C inhibition using MRTX1257: a novel radio-sensitizing partner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. KRASG12C inhibition using MRTX1257: a novel radio-sensitizing partner - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Evaluation of KRASG12C inhibitor responses in novel murine KRASG12C lung cancer cell line models [frontiersin.org]
- 12. biorxiv.org [biorxiv.org]
- 13. Evaluation of KRASG12C inhibitor responses in novel murine KRASG12C lung cancer cell line models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Evaluation of KRASG12C inhibitor responses in novel murine KRASG12C lung cancer cell line models - PMC [pmc.ncbi.nlm.nih.gov]
Reproducibility of MRTX-1257 Preclinical Findings: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the preclinical findings for MRTX-1257, a selective, irreversible, and covalent inhibitor of KRAS G12C. The data presented here is intended to serve as a resource for researchers and drug development professionals, offering a side-by-side comparison with other notable KRAS G12C inhibitors, sotorasib (AMG 510) and adagrasib (MRTX849). The information is based on publicly available preclinical data to assess the reproducibility and comparative efficacy of these compounds.
Comparative Efficacy of KRAS G12C Inhibitors
The following tables summarize key quantitative data from preclinical studies of this compound, sotorasib, and adagrasib, focusing on their potency and in vivo anti-tumor activity.
Table 1: In Vitro Potency of KRAS G12C Inhibitors
| Compound | Assay | Cell Line | IC50 |
| This compound | KRAS dependent ERK phosphorylation | H358 | 900 pM[1][2] |
| Adagrasib (MRTX849) | Cell Viability (2D) | H358 | 1 nM[3] |
| Adagrasib (MRTX849) | Cell Viability (3D) | H358 | <100 nM |
| Sotorasib (AMG 510) | ERK phosphorylation | H358 | - |
| Sotorasib (AMG 510) | Cell Viability | H358 | - |
Table 2: In Vivo Efficacy of KRAS G12C Inhibitors in Xenograft Models
| Compound | Cancer Model | Dosing | Outcome |
| This compound | MIA PaCa-2 (Pancreatic) | 1, 3, 10, 30, 100 mg/kg, orally, daily for 30 days | Rapid tumor growth inhibition at all doses. Sustained regression at ≥3 mg/kg. Complete responses at 100 mg/kg maintained >70 days post-treatment.[1] |
| This compound | CT26 KRAS G12C+/+ (Colorectal) | 50 mg/kg with 6 Gy RT | Increased efficacy of radiotherapy.[4] |
| Adagrasib (MRTX849) | H23-Luc, LU65-Luc (NSCLC Brain Metastases) | 100 mg/kg, twice daily for 21 days | Significant inhibition of brain tumor growth.[5] |
| Adagrasib (MRTX849) | Multiple CDX and PDX models | 100 mg/kg, daily | Pronounced tumor regression in 17 of 26 models. |
| Sotorasib (AMG 510) | - | - | Led to the regression of KRAS G12C-mutated tumors in preclinical studies.[6][7] |
Note: Specific dosing and outcome details for sotorasib in comparable xenograft models were not as granular in the provided search results. Dashes indicate where specific data points were not found.
Signaling Pathway and Experimental Workflows
To visually represent the mechanisms and methodologies discussed, the following diagrams have been generated.
Caption: KRAS Signaling Pathway and Inhibition by this compound.
Caption: Experimental Workflow for Preclinical Efficacy Study.
Caption: Logical Progression from Preclinical Findings to Clinical Application.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are generalized protocols for key experiments cited in the evaluation of KRAS G12C inhibitors.
Cell Viability Assay (e.g., CellTiter-Glo®)
-
Cell Seeding: Seed KRAS G12C mutant cancer cells (e.g., H358, MIA PaCa-2) in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the KRAS G12C inhibitor (this compound, sotorasib, or adagrasib) or vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO2).
-
Lysis and Luminescence Reading: Add CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present. Measure luminescence using a plate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the luminescence signal against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Murine Xenograft Model for Tumor Growth Inhibition
-
Cell Preparation: Harvest cancer cells with a KRAS G12C mutation during their exponential growth phase and resuspend them in a suitable medium (e.g., PBS or Matrigel).
-
Tumor Implantation: Subcutaneously inject a defined number of cells (e.g., 1 x 10^6) into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth and Randomization: Monitor tumor growth using calipers. Once tumors reach a specified average volume (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer the KRAS G12C inhibitor (e.g., this compound) or vehicle control to the respective groups via the specified route (e.g., oral gavage) and schedule.
-
Monitoring: Measure tumor volume and mouse body weight regularly (e.g., twice weekly) throughout the study.
-
Endpoint and Analysis: The study may conclude when tumors in the control group reach a predetermined size or after a fixed duration. Euthanize the mice, and excise the tumors for further analysis if required. Compare the tumor growth curves between the treated and control groups to determine the anti-tumor efficacy.
Western Blotting for Phospho-ERK Inhibition
-
Cell Treatment and Lysis: Plate KRAS G12C mutant cells and treat them with the inhibitor or vehicle for a specified time. Subsequently, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel and then transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) and then incubate it with primary antibodies against phospho-ERK, total ERK, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Detection: Wash the membrane and incubate it with the appropriate HRP-conjugated secondary antibodies. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities to determine the relative levels of phospho-ERK normalized to total ERK and the loading control.
Conclusion
The preclinical data for this compound demonstrates potent and selective inhibition of KRAS G12C, leading to significant anti-tumor activity in in vitro and in vivo models. These findings are consistent with the broader class of KRAS G12C inhibitors, including sotorasib and adagrasib, supporting the reproducibility of targeting this specific mutation. The provided comparative data and experimental protocols offer a framework for researchers to further investigate and build upon these findings in the development of novel cancer therapeutics.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Learning from sotorasib: risk of bias in confirmatory clinical studies of accelerated approved drugs and resolution strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Murine xenograft model [bio-protocol.org]
- 6. Adagrasib in the Treatment of KRAS p.G12C Positive Advanced NSCLC: Design, Development and Place in Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of MRTX-1257: A Comprehensive Guide for Laboratory Professionals
For researchers and scientists engaged in the development of novel cancer therapeutics, the proper handling and disposal of investigational compounds like MRTX-1257 (adagrasib) is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step information for the safe disposal of this compound, ensuring the protection of personnel and the environment.
This compound is a potent, irreversible, and covalent inhibitor of KRAS G12C, a key mutation in several cancers.[1] Its chemical nature necessitates careful consideration of its entire lifecycle within the laboratory, from receipt to final disposal. The following procedures are based on general best practices for hazardous chemical waste and information from available Safety Data Sheets (SDS).
Immediate Safety and Handling Precautions
Before initiating any procedure involving this compound, it is imperative to be familiar with its hazard profile. According to available safety data, adagrasib, the active component of this compound, is classified with several hazard statements.
Table 1: Summary of Hazard Classifications for Adagrasib
| Hazard Classification | GHS Code | Description |
| Acute toxicity, oral | Category 4 | H302: Harmful if swallowed |
| Skin corrosion/irritation | Category 2 | H315: Causes skin irritation |
| Serious eye damage/eye irritation | Category 2A | H319: Causes serious eye irritation |
| Specific target organ toxicity, single exposure | Category 3 | H335: May cause respiratory irritation |
Source: MedchemExpress Safety Data Sheet[2]
Due to these potential hazards, appropriate personal protective equipment (PPE) must be worn at all times when handling this compound. This includes, but is not limited to:
-
Safety glasses or goggles
-
A lab coat
-
Gloves
All handling of the compound, especially when in solid or powdered form, should be conducted in a chemical fume hood to prevent inhalation.[1][3]
Step-by-Step Disposal Protocol for this compound
The disposal of this compound and any contaminated materials must be carried out in accordance with all applicable federal, state, and local regulations.[2][4] The following is a general procedural guide:
-
Segregation of Waste:
-
All materials that have come into contact with this compound must be considered hazardous waste. This includes unused or expired compounds, contaminated labware (e.g., pipette tips, vials, flasks), and contaminated PPE.
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[5]
-
-
Waste Collection and Containment:
-
Solid Waste: Collect all solid waste, including the original compound, contaminated lab supplies, and PPE, in a designated, leak-proof, and clearly labeled hazardous waste container. The container should be compatible with the chemical nature of the waste.
-
Liquid Waste: For solutions containing this compound, collect the waste in a sealable, chemical-resistant container. Ensure the container is appropriate for the solvents used.
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name (this compound/adagrasib), the concentration (if in solution), and the date of accumulation.
-
-
Storage of Waste:
-
Store the sealed hazardous waste containers in a designated, secure, and well-ventilated area, away from incompatible materials.[6]
-
Follow your institution's guidelines for the temporary storage of hazardous waste.
-
-
Arranging for Final Disposal:
-
The final disposal of this compound waste must be handled by a licensed hazardous waste disposal company.[3][7]
-
Contact your institution's EHS department to arrange for the collection and disposal of the waste. They will have established procedures and approved vendors for this purpose.
-
Under no circumstances should this compound or its solutions be disposed of down the drain or in regular trash.[8]
-
Experimental Workflow for Chemical Waste Disposal
The following diagram illustrates a generalized workflow for the handling and disposal of laboratory chemical waste, applicable to compounds like this compound.
Caption: A flowchart illustrating the key stages of proper laboratory chemical waste management.
By adhering to these procedures and consulting with your institution's safety professionals, you can ensure the safe handling and disposal of this compound, fostering a secure and compliant research environment.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
